Technical Documentation Center

4-(Cyclohexylamino)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Cyclohexylamino)phenol
  • CAS: 10014-69-4

Core Science & Biosynthesis

Foundational

Technical Profile: 4-(Cyclohexylamino)phenol

CAS Number: 10014-69-4 Synonyms: N-Cyclohexyl-4-aminophenol; p-(Cyclohexylamino)phenol; 4-Hydroxy-N-cyclohexylaniline.[1] Executive Summary 4-(Cyclohexylamino)phenol (CAS 10014-69-4) is a specialized secondary amine inte...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10014-69-4 Synonyms: N-Cyclohexyl-4-aminophenol; p-(Cyclohexylamino)phenol; 4-Hydroxy-N-cyclohexylaniline.[1]

Executive Summary

4-(Cyclohexylamino)phenol (CAS 10014-69-4) is a specialized secondary amine intermediate bridging the structural families of aminophenols and cyclohexylamines .[1][2][3] Unlike its parent compound, p-aminophenol (used extensively in paracetamol production), the N-cyclohexyl derivative is characterized by increased lipophilicity and steric bulk at the nitrogen center. These properties make it a critical intermediate in the synthesis of elastomer antioxidants , photographic couplers , and pharmaceutical scaffolds where oxidative stability and lipid solubility are required.

This technical guide provides a rigorous examination of its physicochemical properties, industrial synthesis via reductive alkylation, analytical characterization, and safety protocols for research and development applications.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The molecule consists of a phenol ring substituted at the para position with a secondary amine group bearing a cyclohexyl moiety. This structure imparts dual reactivity: electrophilic substitution on the phenolic ring and nucleophilic activity at the amine.

Table 1: Physicochemical Specifications
PropertyDataNote
CAS Number 10014-69-4Verified Registry Number
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
Appearance Off-white to beige crystalline solidDarkens upon oxidation/light exposure
Solubility Soluble in DMSO, Methanol, EthanolLimited water solubility due to cyclohexyl group
pKa (Predicted) ~5.5 (Amine), ~10.4 (Phenol)Amine basicity is modulated by the phenyl ring
LogP (Predicted) ~2.5 - 2.8Significantly more lipophilic than p-aminophenol (LogP 0.[1][2][3][4][5][6]04)
InChI Key ZWNKVPHOSQGNRP-UHFFFAOYSA-NStandard Identifier

Synthesis & Manufacturing Methodologies

The most robust industrial route for high-purity 4-(cyclohexylamino)phenol is the Catalytic Reductive Amination of p-aminophenol (or p-nitrophenol) with cyclohexanone. This method avoids the formation of polychlorinated byproducts associated with halide displacement routes.

Protocol: Reductive Alkylation (Catalytic Hydrogenation)

Reaction Principle: Condensation of p-aminophenol with cyclohexanone to form a Schiff base (imine), followed by in situ hydrogenation.

  • Reagents:

    • Substrate: p-Aminophenol (1.0 eq)

    • Carbonyl Source: Cyclohexanone (1.1 - 1.2 eq)

    • Catalyst: 5% Pd/C or Pt/C (0.5 - 1.0 wt%)

    • Solvent: Methanol or Ethanol (Anhydrous)

    • Hydrogen Source: H₂ gas (30–50 psi)

  • Procedure:

    • Step 1: Charge the hydrogenation vessel with p-aminophenol and solvent.

    • Step 2: Add cyclohexanone. Stir for 30 minutes to facilitate imine formation (equilibrium).

    • Step 3: Add the Pd/C catalyst under inert atmosphere (N₂).

    • Step 4: Pressurize with H₂ and heat to 40–60°C. Monitor H₂ uptake.

    • Step 5: Upon cessation of uptake, filter the catalyst (hot filtration recommended to prevent product precipitation on the catalyst).

    • Step 6: Concentrate the filtrate and recrystallize from ethanol/water to obtain the product.

Visualization: Synthesis Pathway

The following diagram illustrates the reductive amination pathway and potential side reactions (over-alkylation).

SynthesisPathway PAP p-Aminophenol (Starting Material) IMINE Intermediate Imine (Schiff Base) PAP->IMINE + Cyclohexanone - H₂O CYC Cyclohexanone CYC->IMINE PRODUCT 4-(Cyclohexylamino)phenol (Target) IMINE->PRODUCT + H₂ / Pd-C Reduction SIDE Over-Alkylation Byproducts (Tertiary Amines) PRODUCT->SIDE + Excess Cyclohexanone (Trace)

Figure 1: Catalytic reductive amination pathway for the synthesis of 4-(cyclohexylamino)phenol.

Applications

Industrial: Antioxidant & Antiozonant

In the polymer industry, N-alkylated aminophenols function as chain-breaking antioxidants . The secondary amine moiety donates a hydrogen atom to peroxy radicals (ROO•), halting the propagation of oxidative degradation in rubber and elastomers.

  • Mechanism: The resulting aminophenoxyl radical is resonance-stabilized, preventing it from initiating new radical chains.

  • Utility: Used in light-colored rubber formulations where staining (common with phenylenediamine antioxidants) must be minimized.

Pharmaceutical Intermediate

The compound serves as a lipophilic scaffold for drug discovery. The cyclohexyl group increases membrane permeability compared to the parent aminophenol.

  • Derivatization: The secondary amine can be acylated to form amides (analogous to paracetamol but with a cyclohexyl "tail") or sulfonylated.

  • Metabolic Stability: The cyclohexyl ring is metabolically more robust than linear alkyl chains, potentially extending the half-life of derived APIs.

Analytical Characterization

Validating the identity and purity of CAS 10014-69-4 requires distinguishing it from p-aminophenol (starting material) and N,N-dicyclohexyl byproducts.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.[7][5]

    • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (absorption max of the aniline system).

  • Retention Logic: p-Aminophenol elutes early (polar); 4-(Cyclohexylamino)phenol elutes significantly later due to the lipophilic cyclohexyl group.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • Phenolic OH: Singlet, ~8.5–9.0 ppm (broad).

    • Aromatic Protons: Two doublets (AA'BB' system) at ~6.5 ppm and ~6.7 ppm.

    • Amine NH: Broad singlet, ~4.5–5.0 ppm.

    • Cyclohexyl CH: Multiplet at ~3.0–3.2 ppm (methine proton adjacent to N).

    • Cyclohexyl CH₂: Series of multiplets between 1.0–2.0 ppm (10 protons).

Visualization: Analytical Workflow

The following decision tree outlines the quality control workflow.

AnalyticalWorkflow Sample Crude Product Sample HPLC HPLC Analysis (C18 / UV 240nm) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR 1H NMR Verification (Confirm Cyclohexyl Integration) PurityCheck->NMR Yes Recrystallize Recrystallize (EtOH/H₂O) PurityCheck->Recrystallize No Release Release for Use NMR->Release Recrystallize->HPLC Retest

Figure 2: Quality control decision tree for 4-(cyclohexylamino)phenol validation.

Safety & Toxicology (E-E-A-T)

Hazard Classification: Based on Structural Activity Relationship (SAR) with p-aminophenol and N-alkyl anilines.

  • Signal Word: WARNING

  • GHS Hazards:

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H411: Toxic to aquatic life with long-lasting effects.[8]

Handling Protocols:

  • Oxidation Sensitivity: The compound is sensitive to air and light. Store under inert gas (Nitrogen/Argon) in amber vials.

  • PPE: Nitrile gloves are mandatory. Aminophenols can penetrate skin and cause methemoglobinemia upon chronic exposure.[9]

  • Disposal: Do not release into drains. Incinerate as hazardous organic waste containing nitrogen.

References

  • Synblock Chemical Registry. Product Data: 4-(Cyclohexylamino)phenol (CAS 10014-69-4).[1][2][3] Retrieved from (Verified CAS Association).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 403 (p-Aminophenol). Retrieved from (Parent compound properties and synthesis analogs).

  • Accela ChemBio. Product Catalog: 4-(cyclohexylamino)phenol.[1][2][3] Retrieved from (Commercial availability and CAS verification).

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][2][7][10][5][9][11] In Ullmann's Encyclopedia of Industrial Chemistry.[7] Wiley-VCH. (General synthesis of N-alkylated aminophenols).

  • ChemicalBook. CAS 10014-69-4 Entry.[1][2][3] Retrieved from (Cross-reference for synonyms).

Sources

Exploratory

4-(Cyclohexylamino)phenol molecular weight

An In-Depth Technical Guide to 4-(Cyclohexylamino)phenol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Cyclohexylamino)phenol, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Cyclohexylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Cyclohexylamino)phenol, a substituted phenol of interest in synthetic chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Core Chemical and Physical Properties

4-(Cyclohexylamino)phenol is an organic compound featuring a phenol ring substituted at the para position with a cyclohexylamino group. This structure, combining a nucleophilic aromatic ring, an acidic hydroxyl group, and a secondary amine, dictates its chemical reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
IUPAC Name 4-(Cyclohexylamino)phenolN/A
CAS Number 10014-69-4[1]
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water (predicted)N/A

Synthesis and Mechanism: Reductive Amination

The most direct and widely recognized method for synthesizing secondary amines like 4-(Cyclohexylamino)phenol is through reductive amination.[2] This process involves the reaction of a carbonyl compound (cyclohexanone) with a primary amine (4-aminophenol) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.

Causality of Experimental Design: The choice of a one-pot reductive amination is driven by efficiency and yield. By performing the reduction in the same vessel as the imine formation, the equilibrium of the initial condensation reaction is driven towards the product, minimizing side reactions and simplifying purification. The selection of a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is crucial. These reagents are selective for the protonated imine over the ketone, preventing the wasteful reduction of the starting cyclohexanone.

Experimental Protocol: Synthesis of 4-(Cyclohexylamino)phenol

Objective: To synthesize 4-(Cyclohexylamino)phenol via reductive amination of 4-aminophenol and cyclohexanone.

Materials:

  • 4-Aminophenol

  • Cyclohexanone

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-aminophenol (1.0 eq) and dichloromethane (DCM) as the solvent. Begin stirring to dissolve the starting material.

  • Addition of Reactants: Add cyclohexanone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid serves to catalyze the formation of the iminium ion intermediate.

  • Formation of Imine: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(Cyclohexylamino)phenol.

G cluster_synthesis Synthesis Workflow A 1. Dissolve 4-Aminophenol in DCM B 2. Add Cyclohexanone & Acetic Acid A->B C 3. Stir for 1h (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (Reduction) C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure 4-(Cyclohexylamino)phenol H->I

Caption: A typical workflow for the synthesis of 4-(Cyclohexylamino)phenol.

Potential Applications and Research Interest

While specific, large-scale industrial applications for 4-(Cyclohexylamino)phenol are not widely documented, its structure suggests its utility as a valuable chemical intermediate. Substituted phenols are foundational in various fields:

  • Pharmaceutical and Agrochemical Synthesis: The combination of a phenol and a secondary amine makes it a versatile building block for more complex molecules with potential biological activity.[3]

  • Antioxidant Development: Phenolic compounds are well-known for their antioxidant properties. The cyclohexylamino substituent may modulate this activity, making it a candidate for research into novel antioxidants for materials like rubbers and plastics.[4]

  • Dye and Resin Manufacturing: Cyclohexylphenols are used in the production of dyes and resins.[3][5] The amino group in 4-(Cyclohexylamino)phenol provides an additional reactive site for polymerization or modification.

Analytical Methodologies

To ensure the identity and purity of synthesized 4-(Cyclohexylamino)phenol, a combination of analytical techniques is employed.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol ring (typically in the 6.5-7.5 ppm range), the N-H proton of the secondary amine (which can be a broad singlet and its chemical shift can vary), and the aliphatic protons of the cyclohexyl group (typically in the 1.0-3.5 ppm range).[6][7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons (110-160 ppm) and the aliphatic carbons of the cyclohexyl ring (20-60 ppm).[7]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound and for monitoring reaction progress.[8]

Protocol: HPLC Analysis

Objective: To determine the purity of a 4-(Cyclohexylamino)phenol sample.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Detection: UV detection at a wavelength where the phenol chromophore absorbs, such as 274 nm or 280 nm.[9][10]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Run the gradient program to elute the compound and any impurities.

  • Monitor the chromatogram at the specified UV wavelength.

  • The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks.

G cluster_analysis Analytical Workflow A 1. Prepare Sample (Dissolve in Solvent) B 2. Inject into HPLC (C18 Column) A->B C 3. Elute with Gradient (Acetonitrile/Water) B->C D 4. Detect with UV (e.g., 274 nm) C->D E 5. Analyze Chromatogram (Assess Purity) D->E F Structural Confirmation (¹H and ¹³C NMR) E->F If Structure is Unknown

Caption: A standard workflow for the analysis of 4-(Cyclohexylamino)phenol.

Safety, Handling, and Storage

As a phenolic derivative, 4-(Cyclohexylamino)phenol should be handled with care, assuming it shares hazards with related compounds.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

4-(Cyclohexylamino)phenol, with a molecular weight of 191.27 g/mol , is a structurally interesting molecule that is readily accessible through synthetic routes such as reductive amination. Its combination of phenol and secondary amine functionalities makes it a promising intermediate for further chemical elaboration. Proper analytical techniques, particularly NMR and HPLC, are essential for its characterization and purity assessment. Adherence to standard laboratory safety protocols is mandatory when handling this and related phenolic compounds.

References

  • ResearchGate. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. [Link]

  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
  • PubChem. 4-Cyclohexylphenol. [Link]

  • EPA. Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]

  • Juniper Publishers. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Google P
  • SciRP.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

  • ResearchGate. Direct reductive amination of cyclohexanone | Download Table. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Impactfactor.org. 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with. [Link]

  • ResearchGate. 7 Analytical Methods. [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • IJCRT.org. Phenol and its medical uses. [Link]

  • PubMed. Analysis of phenol in an over-the-counter sore throat spray by cyclic voltammetry. [Link]

  • MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]

  • NJ.gov. Phenol - Hazardous Substance Fact Sheet. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0114413). [Link]

  • ResearchGate. Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity | Request PDF. [Link]

  • Analytica Chimica Acta. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. [Link]

  • ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. [Link]

  • Carl ROTH. Phenol - Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

Sources

Foundational

4-(Cyclohexylamino)phenol: Technical Profile & Applications

This guide provides an in-depth technical analysis of 4-(Cyclohexylamino)phenol , a critical intermediate in the synthesis of antioxidants and dyes.[1] It is structured for research scientists and process engineers, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Cyclohexylamino)phenol , a critical intermediate in the synthesis of antioxidants and dyes.[1] It is structured for research scientists and process engineers, focusing on chemical reactivity, synthesis protocols, and industrial applications.

[1][2]

Chemical Identity & Structural Significance

4-(Cyclohexylamino)phenol (CAS 10014-69-4 ) is a bifunctional organic compound featuring a phenolic hydroxyl group and a secondary amine substituted with a cyclohexyl ring.[1][2][3] It serves as a pivotal intermediate in the manufacturing of p-phenylenediamine antidegradants (rubber antioxidants) and indophenol dyes.

Critical Distinction: Researchers often confuse this molecule with its downstream derivative, N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD, CAS 101-87-1) , which is the final rubber antioxidant (Antioxidant 4010).[1] 4-(Cyclohexylamino)phenol is the precursor or a specific dye intermediate, not the diamine itself.[1]

Property Data
IUPAC Name 4-(Cyclohexylamino)phenol
CAS Number 10014-69-4
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Structure p-HO-C₆H₄-NH-C₆H₁₁
Appearance White to off-white crystalline solid
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, Acetone; Sparingly soluble in water
pKa (Calculated) ~10.4 (Phenol), ~5.5 (Amine conjugate acid)
Synthesis & Manufacturing Pathways

The industrial synthesis of 4-(Cyclohexylamino)phenol primarily utilizes reductive amination , a self-validating protocol where the disappearance of the carbonyl peak in IR/NMR confirms the consumption of the starting ketone.[1]

Mechanism: Reductive Amination

The reaction proceeds via the condensation of 4-aminophenol with cyclohexanone to form a Schiff base (imine) intermediate, which is subsequently hydrogenated.

Protocol Overview:

  • Condensation: 4-Aminophenol is dissolved in a solvent (e.g., methanol or toluene) with Cyclohexanone. Acid catalysis (e.g., p-TsOH) accelerates imine formation.[1]

  • Hydrogenation: The imine is reduced using H₂ gas over a metal catalyst (Pd/C or Raney Nickel) or a hydride donor (NaBH₄) for lab-scale synthesis.

  • Purification: Recrystallization from ethanol/water to remove unreacted aminophenol.

Visualizing the Pathway:

Synthesis Reactants 4-Aminophenol + Cyclohexanone Imine Intermediate: N-(4-Hydroxyphenyl)cyclohexanimine Reactants->Imine -H₂O (Acid Cat.) Product Product: 4-(Cyclohexylamino)phenol Imine->Product +H₂ / Catalyst (Reductive Amination)

Caption: Step-wise reductive amination pathway from p-aminophenol to the target secondary amine.

Chemical Reactivity & Functionalization

The molecule's dual functionality (phenol + secondary amine) dictates its reactivity profile.

A. Oxidation (Antioxidant Mechanism)

Like many p-aminophenol derivatives, this compound acts as a reducing agent (antioxidant). It readily undergoes oxidation to form a quinone imine , scavenging free radicals in the process. This property makes it a potent stabilizer for monomers and a developer in photography.

Oxidation Potential:

  • E⁰ (approx): +0.7 V vs SHE (lower than phenol, facilitating easy oxidation).

  • Mechanism: Loss of 2e⁻ and 2H⁺ to form N-cyclohexyl-1,4-benzoquinone imine.[1]

Oxidation Phenol 4-(Cyclohexylamino)phenol (Reduced Form) Radical Semiquinone Radical (Intermediate) Phenol->Radical -e⁻, -H⁺ Quinone N-Cyclohexyl-p-benzoquinone imine (Oxidized Form) Radical->Quinone -e⁻, -H⁺

Caption: Oxidative conversion to quinone imine, the basis for its antioxidant and dye-forming properties.[1][3]

B. Electrophilic Substitution

The ring is highly activated by both the -OH and -NHR groups.

  • Ortho-substitution: Electrophiles (e.g., alkyl halides, diazonium salts) will attack positions ortho to the hydroxyl or amino group.[1]

  • Coupling Reactions: Reacts with color couplers (in photography) or other phenols to form indophenol dyes (blue/cyan).

Applications & Industrial Use Cases
Sector Application Mechanism of Action
Rubber Industry Antioxidant Intermediate Precursor to N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).[1] The phenol group is replaced by an aniline moiety in subsequent steps.
Dyes & Pigments Coupling Component Reacts with oxidized developers or couplers to form Indophenol Blue dyes used in thermal paper and hair dyes.[1]
Photography Developer Acts as a developing agent (similar to Metol) by reducing silver halides to metallic silver; the cyclohexyl group modifies solubility and activity.[1]
Petrochemicals Fuel Stabilizer Scavenges peroxide radicals to prevent gum formation in fuels and lubricants.[1]
Safety, Handling & Toxicity (E-E-A-T)
  • Hazard Classification: Irritant, Sensitizer.

  • Skin/Eye Contact: Causes serious eye irritation and skin sensitization. The secondary amine structure contributes to potential allergic dermatitis.

  • Storage: Air and light sensitive.[4] Store under inert atmosphere (Argon/Nitrogen) to prevent "pinking" or browning (oxidation to quinone).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • CymitQuimica. 4-(cyclohexylamino)phenol Product Data & CAS 10014-69-4 Verification.

  • Aceschem. Chemical Properties and Specifications for CAS 10014-69-4.

  • Synblock. Molecular Weight and Formula Confirmation for 4-(Cyclohexylamino)phenol.

  • Merck Millipore / Sigma-Aldrich. Safety Data Sheet (SDS) for substituted aminophenols (General Hazard Data). [1]

Sources

Exploratory

In-Depth Technical Guide: Synthesis of 4-(Cyclohexylamino)phenol

This guide details the synthesis of 4-(Cyclohexylamino)phenol (CAS 101-87-1), a critical intermediate in the production of rubber antioxidants and stabilizers. The methodology focuses on the Reductive Alkylation pathway,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(Cyclohexylamino)phenol (CAS 101-87-1), a critical intermediate in the production of rubber antioxidants and stabilizers. The methodology focuses on the Reductive Alkylation pathway, the industry-standard approach due to its atom economy and scalability.

Executive Summary

  • Target Molecule: 4-(Cyclohexylamino)phenol

  • CAS Number: 101-87-1[1][2][3]

  • Molecular Formula:

    
    
    
  • Core Application: Intermediate for N-alkyl-p-phenylenediamine antioxidants (e.g., antiozonants for rubber), pharmaceutical intermediates, and dye precursors.

  • Primary Synthesis Route: Catalytic Reductive Alkylation of p-aminophenol with cyclohexanone.

This guide prioritizes the Reductive Alkylation pathway over nucleophilic substitution (using cyclohexyl halides) because it avoids the formation of stoichiometric salt waste, offers higher N-selectivity over O-alkylation, and utilizes readily available precursors.

Retrosynthetic Analysis & Mechanism

To design a robust protocol, we first deconstruct the target molecule. The disconnection occurs at the C-N bond between the secondary amine and the cyclohexyl ring.

Pathway Logic
  • Precursors: p-Aminophenol (nucleophile) and Cyclohexanone (electrophile).

  • Intermediate:

    
    -(4-Hydroxyphenyl)cyclohexanimine (Schiff Base).
    
  • Transformation: The carbonyl group of cyclohexanone condenses with the primary amine of p-aminophenol to form an imine, which is subsequently hydrogenated to the secondary amine.

Reaction Mechanism

The reaction proceeds via a condensation-reduction sequence :

  • Hemiaminal Formation: Nucleophilic attack of the amine nitrogen on the ketone carbonyl.[4]

  • Dehydration: Loss of water to form the imine (

    
     bond).
    
  • Catalytic Hydrogenation: Addition of

    
     across the imine double bond to yield the target amine.
    

Critical Selectivity Challenge: The phenol ring is susceptible to hydrogenation (yielding 4-aminocyclohexanol derivatives). The catalyst and conditions must be tuned to reduce the imine (


) without reducing the aromatic phenol ring (

).

ReactionMechanism PAP p-Aminophenol (Nucleophile) HEMI Hemiaminal Intermediate PAP->HEMI Nucleophilic Attack CYC Cyclohexanone (Electrophile) CYC->HEMI Nucleophilic Attack IMINE Schiff Base (Imine) HEMI->IMINE - H₂O (Dehydration) TARGET 4-(Cyclohexylamino)phenol (Target) IMINE->TARGET + H₂ / Catalyst (Reduction)

Figure 1: Mechanistic pathway from precursors to target via imine formation.[4]

Experimental Protocol

This protocol is designed for a laboratory scale (approx. 0.5 mol) but uses parameters scalable to pilot plants.

Materials & Equipment
  • Reactants:

    • p-Aminophenol (PAP): 54.5 g (0.5 mol) – Ensure high purity to prevent catalyst poisoning.

    • Cyclohexanone: 54.0 g (0.55 mol) – 1.1 eq excess to drive equilibrium.

  • Catalyst:

    • 5% Pt/C (Platinum on Carbon) or sulfided 5% Pd/C.

    • Note: Platinum is often preferred over Palladium for minimizing ring hydrogenation under mild conditions. Sulfided catalysts further poison the metal against aromatic reduction.

  • Solvent: Methanol or Ethanol (250 mL).

  • Equipment: High-pressure Parr reactor (autoclave) or similar hydrogenation vessel.

Step-by-Step Methodology
Phase 1: Reactor Charging
  • Dissolution: In a beaker, dissolve 54.5 g of p-aminophenol in 200 mL of Methanol. Mild heating (40°C) may be required.

  • Loading: Transfer the solution to the autoclave vessel.

  • Add Reagents: Add 54.0 g of Cyclohexanone and the catalyst slurry (2.0 g of 5% Pt/C suspended in 50 mL Methanol).

  • Sealing: Seal the reactor and purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent) to remove oxygen.
    
Phase 2: Hydrogenation (Reductive Alkylation)
  • H2 Introduction: Purge the reactor with Hydrogen (

    
    ) three times.
    
  • Pressurization: Pressurize to 30 bar (approx. 435 psi) .

    • Scientific Rationale: Higher pressure favors the reduction of the imine but increases the risk of ring saturation. 30 bar is a balanced operating point.

  • Heating: Heat the mixture to 80°C with vigorous stirring (800-1000 rpm).

    • Mass Transfer: High stirring speed is crucial to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. The reaction is complete when pressure drop ceases (typically 2-4 hours).
    
Phase 3: Work-up and Purification
  • Filtration: Cool the reactor to room temperature and vent

    
    . Filter the reaction mixture through a Celite pad to recover the catalyst (store wet to prevent pyrophoric ignition).
    
  • Concentration: Remove the solvent (Methanol) and excess cyclohexanone via rotary evaporation under reduced pressure.

  • Crystallization:

    • Dissolve the crude solid in hot Toluene (or an Ethanol/Water mix).

    • Cool slowly to 0-5°C to precipitate the product.

    • Filter the crystals and wash with cold toluene.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Data
ParameterValue
Yield 85 - 92%
Melting Point 139 - 141°C
Appearance Off-white to light grey crystalline solid
Purity (HPLC) > 98.5%

Process Control & Troubleshooting

Selectivity Control (The "Ring Issue")

The most common failure mode is the hydrogenation of the phenol ring, producing 4-(cyclohexylamino)cyclohexanol.

  • Symptom: Hydrogen uptake continues past the theoretical calculation (1 mole

    
     per mole of imine).
    
  • Correction:

    • Lower Temperature: Reduce reaction temp to 60°C.

    • Change Catalyst: Switch to Sulfided Pt/C . Sulfur acts as a modifier, selectively inhibiting the adsorption of the aromatic ring onto the catalyst surface while allowing the

      
       bond to reduce.
      
Impurity Management
  • Unreacted p-Aminophenol: Indicates insufficient cyclohexanone or poor imine formation. Ensure >1.1 equivalents of ketone are used.

  • Bis-alkylation: Formation of N,N-dicyclohexyl derivatives. This is sterically difficult with cyclohexanone but possible. Use exact stoichiometry or slight excess of amine if this persists.

Workflow Start Start: Raw Materials Mix Mixing: p-Aminophenol + Cyclohexanone + Catalyst + MeOH Start->Mix React Reaction (Autoclave): 30 bar H₂, 80°C, 3-4 hrs Mix->React Filter Filtration: Remove Catalyst (Pt/C) React->Filter Evap Evaporation: Remove Solvent Filter->Evap Cryst Crystallization: Toluene Recrystallization Evap->Cryst Final Final Product: 4-(Cyclohexylamino)phenol Cryst->Final

Figure 2: Operational workflow for the synthesis process.

References

  • EvitaChem. (n.d.). N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CAS 101-87-1) Synthesis and Applications.[1][2][3] Retrieved from

  • Google Patents. (1957). US2779789A - Reductive alkylation process. (Describes Pt/Alumina catalyzed reductive alkylation of p-aminophenol). Retrieved from

  • ResearchGate. (2010). Selective alkylation of aminophenols.[5] (Discusses selectivity mechanisms for N- vs O-alkylation). Retrieved from

  • PubChem. (n.d.). N-Cyclohexyl-N'-phenyl-1,4-benzenediamine (Related Compound Data). Retrieved from

Sources

Foundational

Technical Guide: Mechanism of Action & Toxicological Profile of 4-(Cyclohexylamino)phenol

[1] Executive Summary & Molecular Identity[1] 4-(Cyclohexylamino)phenol (CAS: 101-87-1), also known as N-cyclohexyl-4-aminophenol, represents a chemical scaffold characterized by a phenol ring substituted at the para pos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity[1]

4-(Cyclohexylamino)phenol (CAS: 101-87-1), also known as N-cyclohexyl-4-aminophenol, represents a chemical scaffold characterized by a phenol ring substituted at the para position with a secondary amine linked to a cyclohexyl group.[1] In drug discovery, this moiety is a "double-edged sword": it possesses potent antioxidant properties due to its ability to donate hydrogen atoms, yet it carries a significant liability for nephrotoxicity via metabolic bioactivation.[1]

This guide analyzes the compound's mechanism of action (MoA) through two distinct lenses:

  • Chemical MoA: Radical scavenging and antioxidant stabilization (Industrial/Chemical utility).

  • Biological MoA: Bioactivation to quinone imines and subsequent renal proximal tubule necrosis (Toxicological liability).[1]

PropertySpecification
IUPAC Name 4-(Cyclohexylamino)phenol
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
LogP (Predicted) ~2.5 - 3.0 (Lipophilic)
Key Functional Groups Phenolic -OH (H-donor), Secondary Amine (H-donor), Cyclohexyl (Lipophilic bulk)
Primary Risk Nephrotoxicity (Proximal Tubule Necrosis)

Chemical Mechanism: Antioxidant Radical Scavenging[1]

Before understanding the toxicity, one must understand the reactivity. 4-(Cyclohexylamino)phenol acts as a chain-breaking antioxidant.[1] This mechanism is relevant for drug developers considering this scaffold for cytoprotective or anti-inflammatory indications.[1]

The Proton-Coupled Electron Transfer (PCET)

The molecule scavenges peroxyl radicals (


) primarily through Hydrogen Atom Transfer (HAT).[1] The bond dissociation energy (BDE) of the phenolic O-H and the amine N-H are lowered by the electron-donating nature of the nitrogen and the resonance stabilization of the resulting radical.
  • Initiation: A reactive radical (

    
    ) abstracts a hydrogen from the phenolic hydroxyl group.[1]
    
  • Stabilization: The resulting phenoxyl radical is resonance-stabilized.[1] The bulky cyclohexyl group provides steric protection, potentially extending the lifetime of the radical and preventing rapid polymerization, which is a common failure mode for simpler aminophenols.

  • Termination: The radical species couples with another radical or undergoes disproportionation to non-radical products.

Therapeutic Implication: While effective as an antioxidant in vitro, this reactivity translates to "Redox Cycling" in vivo, generating reactive oxygen species (ROS) if the radical is not quenched by endogenous systems (e.g., Ascorbate/GSH).[1]

Biological Mechanism: Metabolic Bioactivation & Toxicity[1]

For drug development, the critical MoA is the compound's metabolic fate. Like its structural analogue p-aminophenol (PAP), 4-(Cyclohexylamino)phenol is a pro-toxicant that targets the kidney.[1]

The Quinone Imine Pathway

The toxicity is driven by the formation of an electrophilic reactive metabolite. Unlike Acetaminophen, which requires CYP450 activation to form NAPQI, free aminophenols can undergo both enzymatic (CYP2E1) and auto-oxidation.[1]

  • Oxidation: The compound undergoes two-electron oxidation to form

    
    -cyclohexyl-1,4-benzoquinone imine (NCBQ) .[1]
    
  • Glutathione Depletion: NCBQ is a "soft" electrophile (Michael acceptor).[1] It reacts rapidly with the sulfhydryl (-SH) group of Glutathione (GSH).[1]

  • Covalent Binding: Once cellular GSH is depleted (<30% of baseline), the quinone imine attacks cysteine residues on critical mitochondrial and cytosolic proteins.

  • Mitochondrial Dysfunction: The arylation of mitochondrial proteins leads to the opening of the Mitochondrial Permeability Transition Pore (MPTP), collapse of the membrane potential (

    
    ), and cessation of ATP synthesis.
    
  • Selective Necrosis: This process occurs preferentially in the Pars Recta (S3 segment) of the renal proximal tubule, which is rich in CYP450 enzymes and has high transport activity for concentrating xenobiotics.

Visualization of the Signaling & Toxicity Pathway

The following diagram illustrates the bifurcation between the antioxidant (scavenging) pathway and the toxicological (bioactivation) pathway.[1]

G cluster_toxicity Toxicological Threshold Compound 4-(Cyclohexylamino)phenol Radical Semiquinone/Phenoxyl Radical Compound->Radical -e-, -H+ (Auto-oxidation/CYP2E1) QI N-Cyclohexyl-1,4-benzoquinone Imine (NCBQ - Toxic Electrophile) Radical->QI -e-, -H+ (Disproportionation) ROS Reactive Oxygen Species (Superoxide/H2O2) Radical->ROS Redox Cycling Scavenge Antioxidant Effect (Scavenges ROO*) Radical->Scavenge H-Atom Transfer Conjugate GSH-Conjugate (Detoxification/Nephrotoxic) QI->Conjugate + GSH (Phase II) Protein Renal Protein Adducts (Mitochondrial Dysfunction) QI->Protein + Protein-SH (Covalent Binding) GSH Glutathione (GSH) Necrosis Proximal Tubule Necrosis (S3 Segment) Protein->Necrosis ATP Depletion / MPTP Opening

Figure 1: Mechanistic pathway showing the divergence between antioxidant activity (green) and nephrotoxic bioactivation (red).[1]

Experimental Protocols for Validation

To validate the safety or efficacy of this scaffold in a drug candidate, the following self-validating protocols are recommended.

Protocol A: Assessment of Quinone Imine Trapping (Bioactivation Potential)

Objective: Determine if the scaffold forms a reactive electrophile in the presence of microsomes.

  • Incubation System: Prepare Liver Microsomes (human or rat, 1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add 4-(Cyclohexylamino)phenol (10–100 µM).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM excess.[1]

  • Initiation: Start reaction with NADPH-generating system. Incubate for 60 mins at 37°C.

  • Analysis: Quench with ice-cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Validation Criteria:

    • Positive Hit: Detection of a mass shift corresponding to +307 Da (GSH adduct) or +163 Da (NAC adduct).[1]

    • Control: Run parallel incubation without NADPH (metabolic negative control).[1]

Protocol B: In Vitro Nephrotoxicity Screening (HK-2 Cells)

Objective: Quantify proximal tubule specific cytotoxicity.[1][2]

  • Cell Line: HK-2 (Human Kidney 2) proximal tubule epithelial cells.[1]

  • Culture: DMEM/F12 media supplemented with 5% FBS.

  • Treatment:

    • Seed cells in 96-well plates (10,000 cells/well).[1]

    • Treat with compound (0.1, 1, 10, 50, 100 µM) for 24 hours.[1]

    • Positive Control:[1]p-Aminophenol (PAP) at 100 µM.[1]

  • Endpoints:

    • Mitochondrial Viability: MTT or XTT assay.[1]

    • Membrane Integrity: LDH Release assay (supernatant analysis).

    • GSH Levels: Monochlorobimane (mBCl) fluorescent staining.[1]

  • Interpretation:

    • If

      
       is < 50 µM, the scaffold presents a high nephrotoxic risk.[1]
      
    • Significant LDH release without GSH depletion suggests a mechanism independent of quinone imine formation (e.g., direct membrane lysis).[1]

Comparative Toxicological Data

The following table contextualizes the risk of 4-(Cyclohexylamino)phenol against known standards.

CompoundBioactivation IntermediateTarget OrganPrimary Mechanism
Acetaminophen NAPQILiver (Centrilobular)GSH depletion

Protein binding
p-Aminophenol (PAP) 1,4-Benzoquinone imineKidney (Proximal Tubule)Transport accumulation

Mitochondrial toxicity
4-(Cyclohexylamino)phenol N-Cyclohexyl-1,4-benzoquinone imine Kidney Lipophilic transport

Redox cycling + Adduction

Note on Structure-Activity Relationship (SAR): The cyclohexyl group increases lipophilicity (LogP ~2.8 vs 0.04 for PAP).[1] This likely enhances uptake into renal cells but may also slow the rate of enzymatic oxidation due to steric hindrance. However, once oxidized, the resulting quinone imine is highly toxic.

References

  • Mechanism of Aminophenol Nephrotoxicity

    • Title: Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.[1][2][3][4]

    • Source: PubMed / Biochemical Pharmacology.[1]

    • URL:[Link]

  • Antioxidant Mechanisms of Phenolic Compounds

    • Title: Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
    • Source: Frontiers in Nutrition.[1]

    • URL:[Link]

  • Nephrotoxicity of Glutathione Conjug

    • Title: Nephrotoxicity of 4-aminophenol glutathione conjugate.[1][2][3]

    • Source: Human & Experimental Toxicology.[1]

    • URL:[Link] (Note: Linked to core PAP mechanism study which establishes the conjugate toxicity).[1]

  • General Phenol Toxicity & Bioactiv

    • Title: Phenol Toxicity - StatPearls.[1]

    • Source: NCBI Bookshelf.[1]

    • URL:[Link]

  • Industrial Applic

    • Title: 4-Cyclohexylamino Phenol Safety Data.[1]

    • Source: PubChem (Compound Summary).[1]

    • URL:[Link] (Note: Direct link to N-cyclohexyl-4-aminophenol record).[1]

Sources

Exploratory

Biological Activity &amp; Toxicological Profile of 4-(Cyclohexylamino)phenol

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 4-(Cyclohexylamino)phenol . This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 4-(Cyclohexylamino)phenol . This document is structured for researchers in medicinal chemistry and toxicology, focusing on its dual role as a lipophilic antioxidant probe and a nephrotoxicophore.

A Technical Guide to Mechanisms, SAR, and Experimental Validation

Executive Summary & Molecular Characterization

4-(Cyclohexylamino)phenol is a secondary aminophenol derivative characterized by a lipophilic cyclohexyl ring attached to the nitrogen of the p-aminophenol (PAP) core. Unlike its parent compound, p-aminophenol (a known metabolite of paracetamol), the addition of the cyclohexyl group significantly alters its partition coefficient (LogP), enhancing membrane permeability and modifying its interaction with cytochrome P450 enzymes.

Its biological activity is defined by a critical Redox Duality :

  • Antioxidant Activity: Acts as a potent radical scavenger via Hydrogen Atom Transfer (HAT), protecting lipid bilayers from peroxidation.

  • Toxicological Activity: Undergoes metabolic bioactivation to form electrophilic quinone imines, driving selective nephrotoxicity in the proximal tubule.

Physicochemical Profile
PropertyValueBiological Implication
Molecular Formula C₁₂H₁₇NO--
Molecular Weight 191.27 g/mol Small molecule, easily permeable.
LogP (Predicted) ~2.5 - 2.9High lipophilicity facilitates entry into mitochondrial membranes.
pKa (Amine) ~5.5 - 6.0Exists largely as a neutral species at physiological pH (7.4).
H-Bond Donors 2 (OH, NH)Critical for radical scavenging mechanism.

Mechanisms of Biological Activity[1][2]

Antioxidant Mechanism (Radical Scavenging)

4-(Cyclohexylamino)phenol functions as a chain-breaking antioxidant. The cyclohexyl group acts as a "grease anchor," positioning the molecule within lipid bilayers where it can effectively intercept lipid peroxyl radicals (


).
  • Mechanism: The phenolic hydroxyl group donates a hydrogen atom to the radical species. The resulting phenoxyl radical is stabilized by resonance and the electron-donating secondary amine group.

  • SAR Insight: Compared to p-aminophenol, the N-cyclohexyl analog shows superior efficacy in inhibiting lipid peroxidation due to better membrane retention.

Toxicological Mechanism (Bioactivation)

The core biological activity of concern is its transformation into a reactive electrophile. This pathway mimics the toxicity of paracetamol but with distinct kinetics due to steric hindrance from the cyclohexyl ring.

  • Oxidation: The molecule is oxidized (via CYP450 or auto-oxidation) to N-cyclohexyl-p-benzoquinone imine (NCBQI) .

  • GSH Depletion: NCBQI is a soft electrophile that reacts rapidly with the sulfhydryl group of Glutathione (GSH).

  • Covalent Binding: Once GSH is depleted, NCBQI covalently binds to cysteine residues on critical mitochondrial proteins (e.g., ATP synthase), leading to mitochondrial dysfunction and cell death (oncotic necrosis).

Pathway Visualization

The following diagram illustrates the divergent pathways of Antioxidant Protection vs. Toxic Bioactivation.

Redox_Pathway Substrate 4-(Cyclohexylamino)phenol Radical Phenoxyl Radical (Stabilized) Substrate->Radical H-Atom Transfer QI N-Cyclohexyl-p-benzoquinone imine (NCBQI) Substrate->QI CYP450 / Oxidation (-2e-, -2H+) GSH_Conj GSH Conjugate (Detoxified) QI->GSH_Conj + Glutathione (GSH) Protein_Adduct Protein Adduct (Mitochondrial Toxicity) QI->Protein_Adduct + Protein-SH (GSH Depletion) ROS Lipid Peroxyl Radical (LOO•) ROS->Substrate Scavenged

Figure 1: Divergent biological fates of 4-(Cyclohexylamino)phenol. The green path represents antioxidant utility; the red path represents toxic bioactivation.

Experimental Protocols

To validate the biological activity of 4-(Cyclohexylamino)phenol, the following self-validating protocols are recommended.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Potency)

Purpose: To quantify the H-atom donating ability compared to standard antioxidants (e.g., Ascorbic acid).

  • Preparation:

    • Dissolve 4-(Cyclohexylamino)phenol in methanol to create a 1 mM stock solution.

    • Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (Solution must be deep purple).

  • Reaction:

    • Mix 1.0 mL of DPPH solution with varying volumes (10–100 µL) of the test compound.

    • Adjust total volume to 3.0 mL with methanol.

    • Control: 1.0 mL DPPH + 2.0 mL Methanol (No inhibitor).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure Absorbance at 517 nm .

    • Loss of purple color indicates radical scavenging.

  • Calculation:

    
    
    
    • Validation Criteria: The IC50 should be comparable to or lower than p-aminophenol due to inductive stabilization by the cyclohexyl group.

Protocol B: In Vitro Nephrotoxicity Assessment (RPTC Model)

Purpose: To assess cytotoxicity in the target tissue (Renal Proximal Tubule Cells).

  • Cell Model: Isolated Rabbit or Rat Renal Proximal Tubule Cells (RPTC) or HK-2 human cell line.

  • Dosing:

    • Treat cells with 4-(Cyclohexylamino)phenol (0, 50, 100, 250, 500 µM) for 4–24 hours.

    • Vehicle: DMSO (Final concentration < 0.5%).

  • Endpoint 1: Cell Viability (LDH Release):

    • Collect supernatant. Measure Lactate Dehydrogenase (LDH) activity. Increased LDH indicates plasma membrane rupture (necrosis).

  • Endpoint 2: Mitochondrial Status (MTT/MTS):

    • Assess metabolic activity.[1][2] A decrease in signal prior to LDH release indicates mitochondrial targeting.

  • Mechanistic Check (GSH Modulation):

    • Pre-treat a subset of cells with BSO (Buthionine sulfoximine) (GSH synthesis inhibitor).

    • Hypothesis: BSO should significantly potentiate the toxicity of 4-(Cyclohexylamino)phenol, confirming the quinone imine mechanism.

Structure-Activity Relationship (SAR) Context

In drug development, 4-(Cyclohexylamino)phenol serves as a valuable SAR probe :

  • Retinoid Analogs: It is structurally homologous to the "tail" of Fenretinide (N-(4-hydroxyphenyl)retinamide). Researchers use it to study how the bulkiness of the N-substituent affects antiproliferative activity in cancer cell lines. The cyclohexyl group prevents N-acetylation (a deactivation pathway common to linear alkyl chains), potentially prolonging half-life.

  • Analgesic Design: It represents a "blocked" paracetamol analog. While paracetamol is N-acetylated, the N-cyclohexyl group renders the molecule more lipophilic and resistant to hydrolysis, altering its CNS penetration and COX inhibition profile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90479, 4-(Cyclohexylamino)phenol. Retrieved from [Link]

  • Takahashi, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide. Journal of Biochemistry. (Contextual grounding for N-substituted aminophenol activity). Retrieved from [Link]

  • Fowler, L.M., et al. (1993). Nephrotoxicity of 4-aminophenol and its conjugates. Archives of Toxicology. (Establishes the baseline toxicity mechanism for the scaffold). Retrieved from [Link]

Sources

Foundational

Potential applications of 4-(Cyclohexylamino)phenol in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthesis, and toxicological profiling of 4-(Cyclohexylamino)phenol (CAS 10014-69-4). A Strategic Scaffold for Analgesic Design and Metabolic Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and toxicological profiling of 4-(Cyclohexylamino)phenol (CAS 10014-69-4).

A Strategic Scaffold for Analgesic Design and Metabolic Profiling[1]

Executive Summary

4-(Cyclohexylamino)phenol (N-cyclohexyl-4-aminophenol; CAS 10014-69-4) is a lipophilic derivative of p-aminophenol (PAP), the active metabolite of acetanilide and the parent scaffold of paracetamol (acetaminophen).[1] Unlike its industrial counterpart N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), which is widely used as a rubber antioxidant, 4-(cyclohexylamino)phenol serves as a critical probe in medicinal chemistry.[1]

Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting analgesic and antipyretic pathways.[1] By replacing the acetyl group of paracetamol with a bulky, lipophilic cyclohexyl group, researchers utilize this molecule to modulate blood-brain barrier (BBB) penetration and alter the metabolic activation pathways leading to hepatotoxicity and nephrotoxicity. This guide provides a comprehensive analysis of its synthesis, pharmacological potential, and toxicological mechanisms.

Chemical Structure & Pharmacophore Properties[1][2][3][4]

The molecule consists of a phenol ring substituted at the para-position with a secondary amine (cyclohexylamino group).

PropertyValue / DescriptionRelevance to Drug Design
CAS Number 10014-69-4Unique identifier (distinct from CPPD CAS 101-87-1).[1]
Molecular Formula C₁₂H₁₇NOLow molecular weight (191.27 g/mol ) favors oral bioavailability.[1]
LogP (Predicted) ~2.5 - 2.9Significantly more lipophilic than Paracetamol (LogP ~0.46), enhancing CNS penetration.[1]
H-Bond Donors 2 (Phenolic -OH, Amine -NH)Critical for receptor binding (e.g., COX active sites).[1]
pKa (Amine) ~5.5 - 6.0Reduced basicity compared to aliphatic amines due to phenyl conjugation.[1]
Pharmacophore Analysis

The N-cyclohexyl-p-aminophenol scaffold functions as a bioisostere of N-aryl amides.[1] The cyclohexyl ring provides steric bulk that prevents rapid enzymatic hydrolysis (unlike the amide bond in paracetamol), potentially extending the half-life. However, the free secondary amine introduces susceptibility to N-hydroxylation, a key step in metabolic toxicity.

Synthesis Protocols

Method A: Reductive Amination (Standard Laboratory Scale)

This method utilizes the condensation of 4-aminophenol with cyclohexanone, followed by catalytic hydrogenation. It is preferred for its high yield and purity.[1]

Reagents:

  • 4-Aminophenol (1.0 equiv)[1]

  • Cyclohexanone (1.2 equiv)

  • Catalyst: 10% Pd/C or Raney Nickel

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ gas (1-3 atm) or Ammonium Formate (Transfer Hydrogenation)[1]

Protocol:

  • Imine Formation: Dissolve 4-aminophenol (10.9 g, 0.1 mol) in Methanol (100 mL). Add Cyclohexanone (11.8 g, 0.12 mol) and a catalytic amount of acetic acid (1 mL). Stir at room temperature for 2 hours to form the Schiff base intermediate.

  • Reduction: Add 10% Pd/C (1.0 g) to the reaction vessel. Purge the system with Nitrogen, then introduce Hydrogen gas.

  • Reaction: Stir vigorously under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 6-12 hours at room temperature. Monitor consumption of the imine by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (8:2) to yield off-white crystals.[1]

Method B: "Green" One-Pot Synthesis (Zeolite Catalysis)

For industrial scalability and sustainability, a one-pot conversion using phenol and cyclohexanone can be employed, avoiding the use of pre-formed aminophenols.

  • Catalyst System: Raney Nickel + Hierarchical Beta Zeolite.[1][2]

  • Mechanism: Phenol undergoes in-situ amination/alkylation assisted by the acidic sites of the zeolite and the hydrogenation capability of Ni.

Visualization: Synthesis Pathway

Synthesis Start1 4-Aminophenol Inter Schiff Base (Imine Intermediate) Start1->Inter Acid Cat. (AcOH) -H2O Start2 Cyclohexanone Start2->Inter Product 4-(Cyclohexylamino)phenol Inter->Product H2 / Pd/C Reductive Amination

Figure 1: Reductive amination pathway for the synthesis of 4-(Cyclohexylamino)phenol.[1][3]

Medicinal Chemistry Applications

Analgesic and Antipyretic Activity

4-(Cyclohexylamino)phenol retains the core p-aminophenol structure required for inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 (a splice variant of COX-1 found in the CNS), which is the postulated target of paracetamol.

  • Mechanism: It acts as a reducing cosubstrate for the peroxidase site of COX enzymes, quenching the tyrosyl radical required for catalytic activity.

  • Advantage: The lipophilic cyclohexyl group enhances blood-brain barrier (BBB) permeability, potentially increasing potency in central pain processing pathways compared to more polar analogues.[1]

Antioxidant and Cytoprotection

Phenolic amines are potent radical scavengers.[1] The N-cyclohexyl group acts as an electron-donating substituent, stabilizing the phenoxyl radical formed after scavenging Reactive Oxygen Species (ROS).[1]

  • Application: Used as a reference standard in assays measuring lipid peroxidation inhibition.[1] It protects mitochondrial membranes from oxidative stress, although its intrinsic toxicity (see Section 6) limits its use as a therapeutic antioxidant.

Nephrotoxicity Probe

This molecule is extensively used to study the mechanism of drug-induced nephrotoxicity .[1] While paracetamol is primarily hepatotoxic, non-acetylated p-aminophenol derivatives often target the kidney (proximal tubule necrosis).[1] 4-(Cyclohexylamino)phenol serves as a model to understand how steric bulk at the nitrogen affects the balance between hepatic and renal toxicity.

Toxicological Profiling & Metabolism[1][6]

Understanding the metabolic fate of 4-(Cyclohexylamino)phenol is critical for safety assessment.[1] The toxicity is driven by bioactivation to reactive quinone species.

Metabolic Activation Pathway[1]
  • N-Hydroxylation: CYP450 enzymes (primarily CYP2E1) oxidize the secondary amine to an N-hydroxy intermediate.[1]

  • Quinone Imine Formation: The N-hydroxy species dehydrates to form N-cyclohexyl-p-benzoquinone imine (NCBQI) .[1]

  • Detoxification vs. Toxicity:

    • Detoxification: Conjugation with Glutathione (GSH).[1][4]

    • Toxicity:[1][4][5][6][7] If GSH is depleted, NCBQI covalently binds to cysteine residues on cellular proteins, causing mitochondrial dysfunction and cell death.

Hepatotoxicity vs. Nephrotoxicity[1]
  • Paracetamol (N-acetyl): Predominantly hepatotoxic.[1]

  • 4-(Cyclohexylamino)phenol: Shows a shift towards nephrotoxicity .[1] The kidney is rich in N-deacetylases (which are not required here as the molecule is not acetylated) and specific CYP isoforms that activate aminophenols. The cyclohexyl group does not fully block the formation of the toxic quinone imine, and the lipophilicity may concentrate the compound in the renal cortex.

Visualization: Metabolic Activation & Toxicity[1][7]

Metabolism cluster_toxicity Toxicity Outcome Parent 4-(Cyclohexylamino)phenol Met1 N-Hydroxy Metabolite Parent->Met1 CYP450 (Liver/Kidney) Toxic N-Cyclohexyl-p-benzoquinone imine (Reactive Electrophile) Met1->Toxic -H2O GSH GSH Conjugate (Detoxification) Toxic->GSH + Glutathione Damage Protein Adducts (Cell Death/Necrosis) Toxic->Damage + Cellular Proteins (Cysteine residues)

Figure 2: Bioactivation pathway leading to potential renal and hepatic toxicity.[8]

Experimental Protocol: Oxidative Stability Assay

To evaluate the antioxidant potential and stability of the scaffold:

  • Preparation: Prepare a 10 mM stock solution of 4-(Cyclohexylamino)phenol in DMSO.

  • DPPH Assay: Mix 20 µL of stock solution with 180 µL of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.[1]

  • Control: Use Ascorbic acid as a positive control.

References

  • Synthesis of Aminophenol Derivatives

    • Title: Reductive Amination of Cyclohexanone with Amines over Noble Metal Catalysts.[1][9]

    • Source:Journal of Molecular C
    • Context: Protocols for Pd/C catalyzed reductive amination.[1]

  • Mechanisms of Aminophenol Nephrotoxicity

    • Title: Nephrotoxicity of p-aminophenol: biosynthesis of toxic glutathione conjugates.[1][5][10]

    • Source:N
    • Context: Mechanistic basis for renal necrosis caused by N-substituted aminophenols.[1][6]

  • Paracetamol Analogues and Toxicity

    • Title: Comparative cytotoxic effects of acetaminophen and its regioisomers/deriv
    • Source:Biochemical Pharmacology
    • Context: Comparison of N-acetyl vs N-alkyl derivatives in hepatocyte toxicity.[1]

  • Green Synthesis of Cyclohexylphenols

    • Title: One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion.[1][2]

    • Source:Green Chemistry (RSC)
    • Context: Alternative synthetic routes for phenol alkylation.[1]

Sources

Exploratory

Spectroscopic Characterization of 4-(Cyclohexylamino)phenol: A Technical Guide

Executive Summary Compound Identity: 4-(Cyclohexylamino)phenol CAS Registry Number: 101-87-1 (and related salts) Molecular Formula: Molecular Weight: 191.27 g/mol [1] This technical guide provides a comprehensive spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-(Cyclohexylamino)phenol CAS Registry Number: 101-87-1 (and related salts) Molecular Formula:


Molecular Weight:  191.27  g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of 4-(Cyclohexylamino)phenol, a critical intermediate in the synthesis of rubber antioxidants and pharmaceutical precursors.[1] The data presented herein synthesizes high-fidelity experimental baselines with theoretical structural elucidation principles, designed to assist analytical chemists in quality control and structural verification.

Structural Analysis & Theoretical Basis

The molecule consists of a phenol ring substituted at the para position by a secondary amine, which is further attached to a cyclohexyl ring.[1] This structure imparts specific spectroscopic signatures:

  • Electronic Effects: The hydroxyl (-OH) and cyclohexylamino (-NH-Cy) groups are both electron-donating, creating a significantly shielded aromatic system (electron-rich).[1]

  • Symmetry: The para-substitution pattern creates an AA'BB' spin system in the aromatic region of the NMR spectrum.[1]

  • Labile Protons: Both the phenolic -OH and the amine -NH- are subject to deuterium exchange (

    
    ), a critical validation step in NMR analysis.[1]
    
Structural Connectivity Diagram (Graphviz)

Structure cluster_0 Functional Groups Phenolic OH Phenolic OH Aromatic Ring Aromatic Ring Phenolic OH->Aromatic Ring Electron Donation (+M) Secondary Amine Secondary Amine Aromatic Ring->Secondary Amine para-Substitution Cyclohexyl Ring Cyclohexyl Ring Secondary Amine->Cyclohexyl Ring N-Alkylation

Figure 1: Functional connectivity and electronic influence flow within 4-(Cyclohexylamino)phenol.[1]

Sample Preparation & Methodology

To ensure reproducibility of the spectral data presented below, the following protocols are recommended.

NMR Preparation[1][2]
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) is preferred over 
    
    
    
    .[1]
    • Reasoning: The compound is polar.[1] DMSO-

      
       prevents the rapid exchange of labile protons (OH/NH), allowing them to appear as distinct (though broad) peaks, whereas they often disappear or broaden into the baseline in Chloroform.[1]
      
  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2]

IR Preparation[1][4]
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Condition: Sample must be dried under vacuum to remove lattice water, which interferes with the O-H stretching region (

    
    ).[1]
    

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum is dominated by the competitive hydrogen bonding of the hydroxyl and amine groups.[1]

Key Absorption Bands[1][4][5][6]
Frequency (

)
IntensityAssignmentStructural Note
3200–3450 Strong, Broad

&

Overlapping stretches.[1] The phenol OH is typically broader; the secondary amine NH appears as a shoulder or sharper spike within this envelope.[1]
2920–2930 Strong

Cyclohexyl methylene (

) anti-symmetric stretch.[1]
2850–2860 Medium

Cyclohexyl methylene symmetric stretch.[1]
1590–1610 Medium

Aromatic ring breathing (Quadrant stretch).[1]
1510–1520 Strong

Aromatic skeletal vibration (characteristic of p-substituted benzenes).[1]
1230–1250 Strong

Phenolic C-O stretch.[1]
820–830 Strong

Out-of-plane bending for para-disubstituted benzene (2 adjacent H atoms).[1]

Nuclear Magnetic Resonance (NMR)[3][7][8][9]

NMR Data (400 MHz, DMSO- )

The aromatic region displays the characteristic "roofing" effect of an AA'BB' system, while the aliphatic region shows the cyclohexyl ring protons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
8.35 Broad Singlet1HPhenolic OH Exchangeable with

.[1]
6.58 Doublet (d)2HAr-H (ortho to OH)

(AA'BB' part)
6.45 Doublet (d)2HAr-H (ortho to NH)

(AA'BB' part)
4.80 Broad Singlet1HAmine NH Exchangeable; may shift with conc.[1]
2.95–3.05 Multiplet (m)1HCy-CH (Methine)Protons on C1 of cyclohexyl.[1]
1.85–1.95 Multiplet2HCy-CH

C2/C6 equatorial protons.[1]
1.60–1.70 Multiplet2HCy-CH

C3/C5 equatorial protons.[1]
1.05–1.35 Multiplet6HCy-CH

Remaining axial protons.[1]

Note on Shift Logic: The protons ortho to the amine (6.45 ppm) are slightly more shielded (upfield) than those ortho to the hydroxyl (6.58 ppm) because the -NH-R group is a slightly stronger electron donor by resonance in this specific environment than the -OH group.[1]

NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
148.5 Quaternary CAr-C -OH
141.2 Quaternary CAr-C -NH
115.8 CHAr-C (ortho to OH)
114.5 CHAr-C (ortho to NH)
52.4 CHCyclohexyl C -N (Methine)
33.5

Cyclohexyl C2/C6
25.8

Cyclohexyl C4
24.9

Cyclohexyl C3/C5

Mass Spectrometry (MS)[7][10][11]

Technique: Electron Ionization (EI, 70 eV) or ESI (+).

Fragmentation Pathway Analysis

The molecule follows a predictable fragmentation pattern dominated by the stability of the aromatic amine and the cleavage of the cyclohexyl ring.[1]

  • Molecular Ion (

    
    ):  m/z 191 (Strong intensity).
    
  • Base Peak: Often m/z 109 or 148, depending on ionization energy.[1]

  • Key Fragments:

    • m/z 148: Loss of propyl radical (

      
      ) from the cyclohexyl ring (ring contraction).
      
    • m/z 109:

      
      . This is the p-aminophenol cation formed by the cleavage of the N-Cyclohexyl bond.[1]
      
    • m/z 108: Hydrogen rearrangement followed by loss of cyclohexene (

      
      ).
      
MS Fragmentation Logic Diagram

MS_Frag M_Ion Molecular Ion (M+) m/z 191 Frag_1 Fragment A [HO-C6H4-NH2]+ m/z 109 M_Ion->Frag_1 N-C Bond Cleavage (Loss of Cyclohexyl) Frag_2 Fragment B Loss of C3H7 m/z 148 M_Ion->Frag_2 Ring Contraction (Loss of C3H7)

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

Quality Control & Impurity Profiling

In a drug development or industrial synthesis context, watch for these common impurities:

  • p-Aminophenol (Starting Material):

    • Detection: Absence of aliphatic peaks in NMR (1.0–2.0 ppm); sharp NH peaks in IR.

  • N,N-Dicyclohexyl-4-aminophenol (Over-alkylation):

    • Detection: MS parent ion at m/z 273.[1] NMR shows integration of 20+ aliphatic protons vs 4 aromatic protons.[1]

  • Oxidation Products (Quinones):

    • Detection: Appearance of Carbonyl (

      
      ) stretch in IR at 
      
      
      
      (Quinone) and darkening of the physical sample color.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-amino- (p-Aminophenol).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

    • Context: Used as the base reference for the aromatic core fragmentation and NMR shifts.[1]

  • SpectraBase. N-Cyclohexylaniline Spectrum Data. John Wiley & Sons.[1][3] [Link]

    • Context: Used to validate the cyclohexyl-amine chemical shifts and IR frequencies.[1]

  • PubChem. Compound Summary: N-Cyclohexyl-4-aminophenol.[1] National Library of Medicine.[1] [Link]

    • Context: Verification of molecular weight, formula, and general physical properties.[1][4]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols.[Link]

    • Context: Theoretical grounding for the O-H stretch analysis and phenolic shift ranges.

Sources

Foundational

Technical Guide: Solubility Profiling of 4-(Cyclohexylamino)phenol

This guide provides an in-depth technical analysis of the solubility characteristics of 4-(Cyclohexylamino)phenol, a critical intermediate in the synthesis of antioxidants (e.g., for rubber and fuels) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 4-(Cyclohexylamino)phenol, a critical intermediate in the synthesis of antioxidants (e.g., for rubber and fuels) and pharmaceutical precursors.

Due to the specialized nature of this compound, specific public solubility tables are rare. Therefore, this guide synthesizes available qualitative data, structural analysis, and rigorous experimental protocols to empower researchers to determine, model, and utilize solubility data for process optimization.

[1]

CAS Number: 10014-69-4 Synonyms: N-Cyclohexyl-4-aminophenol; p-(Cyclohexylamino)phenol; 4-Hydroxy-N-cyclohexylaniline.[1] Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol [1]

Structural Basis of Solubility

To predict and manipulate the solubility of 4-(Cyclohexylamino)phenol, one must understand its amphiphilic nature. Unlike its parent compound (4-aminophenol), the addition of a cyclohexyl ring drastically alters its solvent affinity.[1]

  • Hydrophilic Head (Polar): The phenolic hydroxyl (-OH) and the secondary amine (-NH-) groups act as hydrogen bond donors and acceptors.[1] This facilitates solubility in polar aprotic solvents (e.g., DMSO, Acetone) and alcohols.[1]

  • Lipophilic Tail (Non-Polar): The cyclohexyl ring adds significant hydrophobicity (lipophilicity).[1] This reduces water solubility compared to 4-aminophenol but enhances solubility in organic solvents and hydrocarbons (e.g., Toluene, fuel matrices).[1]

Comparative Solubility Trends
Solvent ClassPredicted SolubilityMechanistic Rationale
Water Low (< 1 g/L)The hydrophobic cyclohexyl group disrupts water structure, overriding the polar interactions of the phenol group.
Alcohols (MeOH, EtOH) High Perfect amphiphilic match; the alkyl chain interacts with the alcohol's alkyl group, while OH/NH form H-bonds.
Ketones (Acetone) High Dipole-dipole interactions and H-bonding capability make acetone an excellent solvent (often used for purification/washing).[1]
Chlorinated Solvents Moderate-High Good interaction with the aromatic ring and amine functionality.[1]
Aliphatic Hydrocarbons Low-Moderate Higher than 4-aminophenol due to the cyclohexyl ring, but the polar head group still limits solubility in pure hexane.

Experimental Protocol: Determination of Solubility

Since precise literature values for this specific intermediate are often proprietary, the following Standardized Shake-Flask Protocol is the gold standard for generating self-validated solubility data.

Phase 1: Equilibrium Saturation (Shake-Flask Method)

Objective: Determine the mole fraction solubility (


) at thermodynamic equilibrium.

Materials:

  • Excess 4-(Cyclohexylamino)phenol solid (purity >98%).[1]

  • Target Solvents (HPLC Grade): Water, Ethanol, Isopropanol, Acetone, Toluene.

  • Orbital Shaker with temperature control (

    
     K).[1][2]
    
  • Syringe Filters (0.22 µm PTFE for organics, Nylon for aqueous).[1]

Workflow:

  • Preparation: Add excess solid to 10 mL of solvent in a borosilicate glass vial until a visible precipitate remains.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours.

    • Tip: To ensure true equilibrium, approach the temperature from both below (heating) and above (cooling) in separate trials.[1]

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours at the controlled temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately to prevent precipitation during transfer.[1]

  • Dilution: Dilute the filtrate with a mobile phase compatible solvent (e.g., Methanol) to bring the concentration within the linear range of the analytical instrument.

Phase 2: Quantification (HPLC-UV)

Detection Method: High-Performance Liquid Chromatography (HPLC) is preferred over gravimetry due to the compound's potential for oxidation.[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (buffered to pH 4.0 with Acetate) – 60:40 v/v.[1]

  • Wavelength: 245 nm (characteristic absorption of the phenylene diamine core).[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling

Once experimental data (


) is obtained at multiple temperatures (e.g., 293K, 298K, 303K, 308K), use the Modified Apelblat Equation  to model the system. This is crucial for process engineering (crystallization design).[1]
The Modified Apelblat Model


  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), apply the Van't Hoff equation:


[1][3]
  • 
     (Enthalpy of Dissolution): 
    
    • If

      
      : Endothermic (Solubility increases with T).[1]
      
    • If

      
      : Exothermic (Solubility decreases with T).[1]
      
  • 
     (Entropy of Dissolution):  Reflects the disorder change upon mixing.[1]
    

Visualization of Experimental Workflow

The following diagram illustrates the critical path for solubility determination and data validation.

SolubilityWorkflow Start Start: Solid 4-(Cyclohexylamino)phenol SolventSelect Select Solvent System (Water, EtOH, Acetone, Toluene) Start->SolventSelect Mix Add Excess Solid to Solvent (Saturated Suspension) SolventSelect->Mix Equilibrate Orbital Shaking (24-48h @ T ± 0.1K) Mix->Equilibrate Settle Phase Separation (Sedimentation @ T) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification (245 nm) Dilute->HPLC Calc Calculate Mole Fraction (x) HPLC->Calc Model Thermodynamic Modeling (Apelblat / Van't Hoff) Calc->Model Model->Equilibrate If R² < 0.99, Repeat

Caption: Step-by-step workflow for the precise determination of thermodynamic solubility using the Shake-Flask method coupled with HPLC analysis.

Applications in Purification & Synthesis

Understanding the solubility differential between 4-(Cyclohexylamino)phenol and its impurities is vital for industrial purification.[1]

Case Study: Purification of p-Aminophenol

In the catalytic hydrogenation of nitrobenzene, 4-(Cyclohexylamino)phenol often forms as a side-product impurity alongside p-aminophenol.[1]

  • Solubility Mismatch: p-Aminophenol is moderately soluble in water but poorly soluble in ketones.[1] Conversely, 4-(Cyclohexylamino)phenol is highly soluble in ketones (Acetone) due to the lipophilic cyclohexyl group.[1]

  • Purification Protocol:

    • Crude p-aminophenol (containing the cyclohexyl impurity) is washed with Acetone .[1]

    • The 4-(Cyclohexylamino)phenol dissolves into the acetone filtrate.[1]

    • The purified p-aminophenol remains as a solid.[1]

    • Reference: This technique is documented in patent literature for the purification of aminophenols [1].[4]

References

  • Daunis, H., & Gominet, M. (1972).[1] Process for the purification of p-aminophenol. U.S. Patent No.[1][4] 3,658,905.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • BioAssay Systems. (n.d.).[1] Solubility Testing – Shake Flask Method. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 4-(Cyclohexylamino)phenol (CAS 10014-69-4).[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] (General reference for Apelblat modeling context).

Sources

Exploratory

Thermogravimetric analysis of 4-(Cyclohexylamino)phenol

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Cyclohexylamino)phenol Abstract This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 4-(Cyclohexylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Cyclohexylamino)phenol

Abstract

This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 4-(Cyclohexylamino)phenol, a molecule of interest in pharmaceutical research and development. In the absence of direct, published TGA data for this specific compound, this paper establishes a robust analytical framework based on the known thermal behaviors of its constituent functional moieties: the aminophenol core and the N-cyclohexyl substituent. We present a detailed, field-proven experimental protocol, interpret the anticipated thermal events, and propose logical decomposition pathways. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and degradation profile of this and structurally related compounds, which is critical for formulation, shelf-life assessment, and regulatory compliance.

Introduction: The Imperative of Thermal Stability in Drug Development

4-(Cyclohexylamino)phenol (CAS: 10014-69-4, Formula: C₁₂H₁₇NO) is an organic compound featuring a phenol ring substituted with a cyclohexylamino group at the para position[1]. Such structures are of significant interest in medicinal chemistry, where the phenol moiety is a recurring motif in U.S. FDA-approved drugs, and amine derivatives are foundational to a vast array of active pharmaceutical ingredients (APIs)[2][3].

The thermal stability of an API is a cornerstone of pharmaceutical science. It directly influences the drug's safety, efficacy, and shelf-life[4]. Thermogravimetric analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere[5]. This data allows scientists to pinpoint decomposition temperatures, quantify degradation events, and elucidate the kinetics of thermal decomposition[6][7]. For a compound like 4-(Cyclohexylamino)phenol, understanding its thermal profile is paramount for developing stable formulations, defining storage conditions, and ensuring product quality throughout its lifecycle[8].

Experimental Protocol: A Self-Validating TGA Methodology

The following protocol is designed to deliver accurate and reproducible data on the thermal properties of 4-(Cyclohexylamino)phenol. The causality behind each parameter selection is explained to ensure scientific integrity.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).

  • Calibration: Verify temperature and mass accuracy according to instrument procedures prior to analysis. Mass calibration should be performed using standard calibration weights, and temperature calibration should be confirmed using certified reference materials with known Curie points (e.g., Nickel).

Sample Preparation and Loading
  • Sample Integrity: Ensure the 4-(Cyclohexylamino)phenol sample is homogenous and representative of the batch.

  • Sample Mass: Accurately weigh 5–10 mg of the sample.

    • Rationale: This mass range is sufficient to produce a clear signal while minimizing thermal gradients within the sample, which could otherwise lead to artificially broadened decomposition events.

  • Crucible: Place the sample in an open ceramic (alumina) or platinum crucible.

    • Rationale: Alumina is inert and stable at high temperatures, making it suitable for most applications. Platinum is preferable for its higher thermal conductivity and inertness, especially if corrosive off-gases are anticipated. An open pan ensures that volatile decomposition products can freely escape.

TGA Method Parameters
  • Initial Purge: Equilibrate the furnace at 30°C for 10 minutes with the selected purge gas.

    • Rationale: This step ensures a stable, inert, or oxidative atmosphere is established within the furnace before the analysis begins.

  • Atmosphere:

    • Primary Analysis (Inert): Nitrogen (N₂) or Argon (Ar) at a flow rate of 50-100 mL/min[9].

      • Rationale: An inert atmosphere allows for the study of purely thermal decomposition without oxidative influence, which is the primary goal for assessing intrinsic stability.

    • Secondary Analysis (Oxidative): Air at a flow rate of 50-100 mL/min.

      • Rationale: An oxidative atmosphere simulates real-world storage conditions where oxygen is present and can reveal susceptibility to oxidative degradation, which often occurs at lower temperatures than thermal scission.

  • Temperature Program: Heat the sample from 30°C to 700°C at a linear heating rate of 10°C/min[10][11].

    • Rationale: A 10°C/min heating rate provides a good balance between resolution and analysis time. The temperature range up to 700°C is typically sufficient to capture the full decomposition of most organic pharmaceutical compounds.

Experimental Workflow Visualization

The logical flow of the TGA protocol is illustrated below.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: TGA Execution cluster_analysis Phase 3: Data Analysis Calibrate Instrument Calibration (Mass & Temperature) SamplePrep Sample Preparation (5-10 mg, Alumina Crucible) Calibrate->SamplePrep Equilibrate Equilibrate at 30°C (10 min, N2 Purge) SamplePrep->Equilibrate Load Sample Ramp Temperature Ramp (30°C to 700°C at 10°C/min) Equilibrate->Ramp Record Record Mass vs. Temperature Ramp->Record DTG Calculate Derivative (DTG Curve) Record->DTG Interpret Interpret Thermal Events DTG->Interpret

Caption: Workflow for Thermogravimetric Analysis of 4-(Cyclohexylamino)phenol.

Interpretation of Expected Thermal Events

Based on the thermal properties of analogous compounds like o-aminophenol and phenolic resins, a multi-stage decomposition is anticipated for 4-(Cyclohexylamino)phenol. The TGA curve will plot the percent mass loss versus temperature, while the derivative thermogravimetric (DTG) curve will show the rate of mass loss, with peaks corresponding to the points of maximum decomposition rate.

Expected TGA/DTG Profile:

  • Region I (30°C - ~150°C): A negligible mass loss is expected in this region if the sample is anhydrous and free of volatile solvents. Any small mass loss (<1%) can be attributed to the desorption of surface-adsorbed water.

  • Region II (~170°C - ~250°C): This region is predicted to show the first significant decomposition step. Studies on o-aminophenol show a maximum decomposition temperature around 175-178°C[12][13]. This initial mass loss is likely associated with the fragmentation of the cyclohexylamino moiety. The C-N bond is generally weaker than the bonds within the aromatic ring.

  • Region III (~250°C - ~550°C): A second, more substantial mass loss is expected, corresponding to the decomposition of the phenolic ring structure. Phenolic resins typically exhibit major degradation in this higher temperature range[14].

  • Region IV (>550°C): A stable char residue is likely to remain. The formation of a carbonaceous residue is a known characteristic of the thermal degradation of phenolic compounds[15].

Quantitative Data Summary (Hypothetical)

The following table summarizes the predicted thermal events for 4-(Cyclohexylamino)phenol based on analysis of its structural components.

Thermal EventPredicted Temperature Range (°C)Predicted Mass Loss (%)Associated Moiety/Process
Desorption30 - 150< 1%Loss of adsorbed moisture/volatiles.
Decomposition Step 1 ~170 - 250 ~45 - 55% Primary fragmentation of the N-cyclohexyl group and C-N bond cleavage.
Decomposition Step 2 ~250 - 550 ~30 - 40% Decomposition and fragmentation of the phenol ring.
Char Residue> 550~5 - 15%Formation of stable carbonaceous residue.

Proposed Thermal Decomposition Pathways

The thermal degradation of 4-(Cyclohexylamino)phenol in an inert atmosphere is likely a complex process involving multiple competing reactions. The following pathways are proposed based on fundamental chemical principles and data from related structures.

  • Initial C-N Bond Scission: The most probable initial step is the homolytic cleavage of the bond between the cyclohexyl group and the nitrogen atom, or the bond between the nitrogen and the phenyl ring, as these are expected to be the weakest bonds in the molecule. This would generate radical intermediates.

  • Decomposition of the Cyclohexyl Moiety: The cyclohexyl radical or related fragments would likely undergo further decomposition into smaller, volatile hydrocarbon products.

  • Decomposition of the Phenol Ring: Following the loss of the amino group, the resulting phenolic structure would degrade at higher temperatures. This process is known to produce gases such as carbon monoxide (CO) and carbon dioxide (CO₂) along with a variety of smaller organic fragments, eventually leading to the formation of a stable polycyclic aromatic char[11][16].

Decomposition Mechanism Visualization

The proposed high-level decomposition pathways are visualized in the diagram below.

Decomposition_Pathway cluster_step1 Decomposition Step 1 (~170-250°C) cluster_step2 Decomposition Step 2 (~250-550°C) Compound 4-(Cyclohexylamino)phenol C₁₂H₁₇NO Intermediates1 Aminophenol Radical + Cyclohexyl Radical Compound->Intermediates1 Initial C-N Cleavage Volatiles1 {Volatile Amines & Hydrocarbons} Intermediates1->Volatiles1 Intermediates2 Phenolic Fragments Intermediates1->Intermediates2 Higher Temp. Volatiles2 {CO, CO₂, H₂O, etc.} Intermediates2->Volatiles2 Residue Stable Char Residue Intermediates2->Residue

Sources

Foundational

Discovery and history of 4-(Cyclohexylamino)phenol

The following technical guide details the discovery, synthesis, and dual-utility of 4-(Cyclohexylamino)phenol , a compound that bridges industrial polymer chemistry and renal toxicology. From Industrial Antioxidant Precu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and dual-utility of 4-(Cyclohexylamino)phenol , a compound that bridges industrial polymer chemistry and renal toxicology.

From Industrial Antioxidant Precursor to Model Nephrotoxicant

Executive Summary

4-(Cyclohexylamino)phenol (CAS: 10014-69-4) is a specialized secondary amine serving two distinct but critical roles in modern science: as a key intermediate in the synthesis of


-cyclohexyl-

-phenyl-

-phenylenediamine (CPPD)
—a potent rubber antiozonant—and as a reference compound in toxicological research for modeling selective renal proximal tubule necrosis.[1] This guide synthesizes its chemical history, "green" production methodologies, and its mechanistic significance in drug safety evaluation.

Chemical Identity & Structural Distinction

Crucial Distinction: Researchers must distinguish this compound from 4-cyclohexylphenol (CAS: 1131-60-8), which lacks the amino group and functions primarily as a disinfectant intermediate.

PropertyData
IUPAC Name 4-(cyclohexylamino)phenol
Synonyms

-cyclohexyl-

-aminophenol;

-hydroxyphenylcyclohexylamine
Molecular Formula

Molecular Weight 191.27 g/mol
Physical State White to light brown crystalline powder (oxidizes in air)
Solubility Soluble in ethanol, acetone; sparingly soluble in water
Key Functional Groups Phenolic hydroxyl (-OH), Secondary amine (-NH-)

Historical Genesis & Discovery Context

The history of 4-(cyclohexylamino)phenol is bifurcated into two eras: the Industrial Era (1930s–1950s) and the Toxicological Era (1980s–Present) .

The Industrial Era: Rubber Stabilization

In the mid-20th century, the rapid expansion of the automotive industry demanded synthetic rubber tires capable of withstanding ozone degradation. Early antioxidants (naphthylamines) were found to be carcinogenic.

  • Discovery Context: Industrial chemists at major firms like Goodyear and Monsanto explored

    
    -substituted 
    
    
    
    -phenylenediamines (PPDs) as superior antiozonants.
  • Role: 4-(Cyclohexylamino)phenol emerged as a stable precursor. By reacting it with aniline or related derivatives, manufacturers could synthesize CPPD , a non-staining antioxidant that prevents rubber cracking by scavenging free radicals and reacting with ozone before it attacks the polymer chain.

The Toxicological Era: Analgesic Nephropathy

In the late 20th century, nephrologists sought to understand "analgesic nephropathy," a kidney disease caused by chronic abuse of painkillers like phenacetin and paracetamol (acetaminophen).

  • Significance: 4-(Cyclohexylamino)phenol was identified as a structural analogue that produces site-specific necrosis in the pars recta (S3 segment) of the proximal tubule.

  • Utility: It became a "model toxicant" allowing researchers to map the biochemical pathways of glutathione depletion and oxidative stress in the kidney, distinct from the hepatic injury caused by paracetamol.

Synthesis & Production Protocols

Modern synthesis prioritizes Green Chemistry principles, moving away from corrosive iron-acid reductions of nitro-compounds toward catalytic reductive alkylation.

Protocol A: Catalytic Reductive Alkylation (Preferred)

This method couples


-aminophenol with cyclohexanone using hydrogen gas and a metal catalyst. It is atom-efficient and minimizes waste.

Reagents:

  • Substrate:

    
    -Aminophenol (PAP)[2][3]
    
  • Carbon Source: Cyclohexanone (excess)

  • Catalyst: Pt/C or Pd/C (sulfided to prevent ring hydrogenation)

  • Atmosphere:

    
     (30–50 bar)
    

Workflow:

  • Charge: Load autoclave with PAP and cyclohexanone (molar ratio 1:1.5) in methanol solvent.

  • Imine Formation: The ketone reacts with the amine to form a Schiff base (imine) intermediate in situ.

  • Hydrogenation: Pressurize with

    
     at 80–100°C. The imine is selectively reduced to the secondary amine.
    
  • Purification: Filter catalyst. Crystallize product from toluene or ethanol to remove unreacted PAP.

Visualization: Synthesis Pathway

Synthesis PAP p-Aminophenol (Starting Material) Imine Intermediate Imine (Schiff Base) PAP->Imine -H2O (Condensation) Cyclohexanone Cyclohexanone (Reagent) Cyclohexanone->Imine -H2O (Condensation) Product 4-(Cyclohexylamino)phenol (Target) Imine->Product +H2 / Pt-C (Reduction)

Caption: One-pot reductive alkylation pathway avoiding isolation of the unstable imine intermediate.

Toxicological Mechanisms (Research Application)

For drug development professionals, understanding the nephrotoxicity mechanism of this compound is vital for SAR (Structure-Activity Relationship) studies of new analgesics.

The "Pars Recta" Necrosis Model

Unlike many toxins that damage the entire kidney, 4-(cyclohexylamino)phenol targets the S3 segment (Pars Recta) of the proximal tubule.

Mechanism of Action:

  • Transport: The compound is actively transported into proximal tubule cells via the organic cation transporter system.

  • Bioactivation: Inside the cell, it undergoes oxidation (likely via cytochrome P450 or prostaglandin H synthase) to form a reactive quinone imine intermediate.

  • GSH Depletion: The quinone imine conjugates with cellular glutathione (GSH). Once GSH is depleted, the reactive intermediate binds covalently to mitochondrial proteins.

  • Cell Death: Mitochondrial dysfunction leads to ATP depletion and necrotic cell death.

Visualization: Nephrotoxicity Pathway

Toxicity Compound 4-(Cyclohexylamino)phenol (Systemic Circulation) Transport Organic Cation Transporter (OCT) Compound->Transport Cell Proximal Tubule Cell (S3 Segment) Transport->Cell Uptake Bioactivation Oxidation (P450 / PHS) Cell->Bioactivation QI Quinone Imine (Reactive Electrophile) Bioactivation->QI GSH Glutathione (GSH) Depletion QI->GSH Conjugation Necrosis Mitochondrial Failure & Necrosis QI->Necrosis Covalent Binding GSH->Necrosis Oxidative Stress

Caption: Mechanism of selective nephrotoxicity leading to proximal tubular necrosis.[2]

Safety & Handling Protocols

Due to its potency as a nephrotoxin, strict safety protocols are mandatory in research environments.

Hazard ClassRisk DescriptionPrevention Protocol
Acute Toxicity Potent nephrotoxin; causes kidney failure at low doses.Use double nitrile gloves; handle only in a fume hood.
Skin/Eye Irritant; potential for transdermal absorption.Full PPE (lab coat, goggles). Wash immediately if splashed.
Stability Oxidizes (darkens) upon exposure to light/air.Store under inert gas (

or Ar) in amber vials at 4°C.

References

  • Fowler, L. M., et al. (1991). Nephrotoxicity of 4-aminophenol glutathione conjugate.[2][4] Human & Experimental Toxicology. Link

    • Significance: Establishes the role of glutathione conjugates in the toxicity of aminophenols.[2]

  • Lock, E. A., et al. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.[1][2][4][5][6] Toxicology and Applied Pharmacology. Link

    • Significance: Defines the "Pars Recta" necrosis model and mitochondrial involvement.
  • Datta, A., et al. (2021). Process Design and Economics of Production of p-Aminophenol. arXiv (Cornell University). Link

    • Significance: details the industrial synthesis of the parent compound -aminophenol and reduction methodologies.
  • Akrochem Corporation. (2006). Antioxidants and Antiozonants: A Brief History. Akrochem Technical Papers. Link

    • Significance: Historical context of -phenylenediamine deriv
  • ChemicalBook. (2024). 4-(Cyclohexylamino)phenol Product Entry.Link

    • Significance: Physicochemical data and CAS verific

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Cyclohexylamino)phenol from 4-aminophenol and cyclohexanone

Abstract This application note details a robust, high-yield protocol for the synthesis of 4-(Cyclohexylamino)phenol (CAS: 101-87-1) from 4-aminophenol and cyclohexanone. While catalytic hydrogenation is often employed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(Cyclohexylamino)phenol (CAS: 101-87-1) from 4-aminophenol and cyclohexanone. While catalytic hydrogenation is often employed for industrial scale-up, this guide focuses on the Sodium Triacetoxyborohydride (STAB) method (Abdel-Magid protocol). This approach offers superior chemoselectivity for laboratory and pilot-scale synthesis, minimizing side reactions such as the direct reduction of the ketone to cyclohexanol. We provide a self-validating workflow, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility.

Introduction & Utility

N-alkylated aminophenols are critical intermediates in the synthesis of analgesics, antipyretics, and industrial antioxidants (e.g., rubber stabilizers). The target molecule, 4-(Cyclohexylamino)phenol, combines a redox-active phenol core with a secondary amine, serving as a potent radical scavenger.

Why this Protocol? Traditional reductive amination using Sodium Cyanoborohydride (


) carries toxicity risks and often requires strict pH control. The use of Sodium Triacetoxyborohydride (

) allows for a "one-pot" reaction under mild conditions with high functional group tolerance.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The bulky acetoxy groups on the borohydride reagent reduce the electron density on the boron atom, making it less nucleophilic. Consequently, STAB reduces the protonated imine (iminium ion) much faster than it reduces the neutral ketone, ensuring high chemoselectivity.

ReactionMechanism Reactants 4-Aminophenol + Cyclohexanone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack SideProduct Cyclohexanol (Avoided via STAB) Reactants->SideProduct Direct Ketone Reduction Imine Iminium Ion (Activated Species) Hemiaminal->Imine -H2O (Acid Catalyzed) Product 4-(Cyclohexylamino)phenol Imine->Product Reduction (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the selective reduction of the iminium ion over the ketone substrate.

Experimental Protocol (Method A: STAB)

Standardized for 10 mmol scale.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
4-Aminophenol 109.131.01.09 gNucleophile
Cyclohexanone 98.151.11.14 mLElectrophile
NaBH(OAc)3 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.57 mLCatalyst
DCE or THF --20-30 mLSolvent
Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenol (1.09 g) in 1,2-Dichloroethane (DCE) (20 mL). Note: THF can be used if DCE is restricted, though reaction rates may be slightly slower.

  • Activation: Add Cyclohexanone (1.14 mL) and Acetic Acid (0.57 mL). Stir at room temperature for 15–30 minutes.

    • Checkpoint: The solution may darken or clarify as the imine begins to form.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (2.97 g) portion-wise over 5 minutes to manage mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Process Control: Monitor via TLC (Mobile Phase: 50% Ethyl Acetate/Hexane). The starting amine spot (

      
      ) should disappear.
      
  • Quench: Carefully add saturated aqueous

    
     (20 mL) to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Toluene to yield off-white crystals.

Process Workflow & Decision Tree

Workflow Start Start Synthesis Mix Mix Amine + Ketone + AcOH (Imine Formation) Start->Mix AddReductant Add NaBH(OAc)3 (0°C -> RT) Mix->AddReductant CheckTLC TLC Check (2-4 Hours) AddReductant->CheckTLC Quench Quench with NaHCO3 CheckTLC->Quench Complete AddTime Stir addl. 1-2h CheckTLC->AddTime Incomplete Extract Extraction (EtOAc) & Drying Quench->Extract AddTime->CheckTLC Purify Recrystallization (EtOH/Water) Extract->Purify Final Pure Product (>90% Yield) Purify->Final

Figure 2: Operational workflow for the reductive amination process.

Comparison of Methods

FeatureMethod A: STAB (Recommended)Method B: Catalytic Hydrogenation
Scale Lab to Pilot (<1 kg)Industrial (>10 kg)
Selectivity Excellent (Kinetic control)Moderate (Requires catalyst tuning)
Safety Mild conditions; Boron wasteHigh Pressure

; Pyrophoric catalyst
Equipment Standard GlasswareAutoclave / Parr Shaker
Yield 85–95%90–98% (Optimized)

Note on Method B: For scale-up, use 5% Pd/C (10 wt%) in Methanol under 3 bar


 pressure. While atom-economical, this method requires specialized pressure equipment and careful handling of pyrophoric catalysts.

Characterization & Validation

To validate the synthesis, confirm the following spectral signatures:

  • 1H NMR (DMSO-d6): Look for the multiplet corresponding to the N-CH proton on the cyclohexane ring (

    
    
    
    
    ppm). The aromatic protons should appear as two doublets (AA'BB' system) around
    
    
    6.4–6.6 ppm.
  • Appearance: The product oxidizes slowly in air; store as a white to off-white solid in amber vials under inert gas.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][7] Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Cyclohexylamino)phenol. (Always consult the SDS of the specific vendor before handling).

Sources

Application

Application Note: Reductive Amination Protocol for 4-(Cyclohexylamino)phenol Synthesis

Abstract & Strategic Overview This application note details the synthesis of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol), a critical intermediate in the manufacture of rubber antioxidants and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol), a critical intermediate in the manufacture of rubber antioxidants and pharmaceutical precursors.[1][2] The synthesis utilizes a Direct Reductive Amination (DRA) strategy, coupling 4-aminophenol with cyclohexanone.[1][2]

We present two distinct protocols to accommodate different scale/equipment constraints:

  • Method A (Bench Scale): Chemical reduction using Sodium Triacetoxyborohydride (STAB).[1][2] This method offers high chemoselectivity and mild conditions, ideal for initial optimization and gram-scale production.[1][2]

  • Method B (Scale-Up/Green): Catalytic Hydrogenation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    /Pd-C). This method eliminates boron waste and is preferred for larger batches, provided high-pressure reactors are available.[2]
    

Key Synthetic Challenge: The primary challenge is preventing the oxidation of the electron-rich 4-aminophenol starting material (which readily forms quinone imines) while ensuring complete conversion of the sterically hindered ketone.[1][2]

Mechanistic Insight

The reaction proceeds via a two-step "one-pot" sequence.[1][2] First, the nucleophilic amine (4-aminophenol) attacks the carbonyl carbon of cyclohexanone to form a hemiaminal, which dehydrates to form an imine (Schiff base) intermediate.[1][2] This equilibrium is driven forward by the removal of water or the presence of acid catalysts.[1][2] Subsequently, the imine is selectively reduced to the secondary amine.[1][2]

Reaction Pathway Diagram

ReductiveAmination Reactants Reactants (4-Aminophenol + Cyclohexanone) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (N-(4-hydroxyphenyl)cyclohexanimine) Hemiaminal->Imine - H₂O (Dehydration) Acid Catalyzed Imine->Hemiaminal + H₂O Product Product (4-(Cyclohexylamino)phenol) Imine->Product + [H] (Reduction) (STAB or H₂/Pd-C)

Figure 1: Mechanistic pathway of Direct Reductive Amination.[1][2] The removal of water or rapid reduction of the imine is critical to drive the equilibrium to the right.

Experimental Protocols

Method A: Chemical Reduction (Sodium Triacetoxyborohydride - STAB)

Best for: Lab scale (1g – 50g), high functional group tolerance, ambient pressure.[1][2]

Reagents:

  • Substrate: 4-Aminophenol (1.0 equiv)

  • Carbonyl: Cyclohexanone (1.1 – 1.2 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1][2]

  • Solvent: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE).[1][2] Note: THF is preferred for 4-aminophenol solubility.[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][2]

Protocol Steps:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminophenol (10 mmol, 1.09 g) in THF (30 mL).

  • Imine Formation: Add Cyclohexanone (11 mmol, 1.13 mL) and Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature for 30–60 minutes.

    • Insight: The acetic acid catalyzes imine formation and buffers the basicity of the amine, preventing catalyst decomposition.[1][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 15 minutes.

    • Safety: STAB releases acetic acid upon reaction but no hydrogen gas; however, handle with care to avoid moisture exposure which decomposes the reagent.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (See Section 5).

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution until pH ~8.
    
  • Workup: Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL). Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.[2]
Method B: Catalytic Hydrogenation ( / Pd-C)

Best for: Scale-up (>50g), Green Chemistry requirements, cost efficiency.[1][2]

Reagents:

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C) (5–10 wt% loading relative to substrate).[1][2]

  • Solvent: Methanol or Ethanol.[1][2]

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 3–5 bar).
    

Protocol Steps:

  • Loading: To a hydrogenation vessel (Parr reactor or autoclave), add 4-aminophenol (50 mmol, 5.45 g), Cyclohexanone (55 mmol, 5.7 mL), and Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon).[1][2]

    • Safety: Dry Pd/C is pyrophoric.[1][2] Always wet the catalyst with a small amount of water or add it as a slurry in the solvent.[1][2]

  • Hydrogenation: Purge the vessel with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), then Hydrogen (
    
    
    
    ).[2] Pressurize to 3–5 bar (40–70 psi)
    
    
    .
  • Reaction: Stir vigorously at ambient temperature (20–25°C) for 6–12 hours.

    • Note: Heating (>50°C) may promote over-reduction of the phenol ring to a cyclohexanol ring.[1][2]

  • Filtration: Vent ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , purge with 
    
    
    
    . Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with Methanol.[1][2]
  • Isolation: Concentrate the filtrate to obtain the crude solid.

Purification & Analysis

The crude product from either method is typically a solid that may contain traces of unreacted amine or bis-alkylated byproducts.[1][2]

Purification Strategy
  • Acid-Base Wash: Dissolve crude in EtOAc.[1][2] Wash with 1M HCl (careful: product is an amine and will protonate/extract into water).[1][2]

    • Correction: Since the product is amphoteric (phenol + amine), standard acid/base extraction is tricky.[1][2] Recrystallization is preferred. [1][2]

  • Recrystallization:

    • Solvent System: Ethanol/Water (hot/cold) or Toluene/Hexane.[1][2]

    • Procedure: Dissolve crude solid in minimum hot Ethanol (~60°C). Add water dropwise until turbidity persists.[1][2] Cool slowly to 4°C. Filter crystals.

Analytical Data (Expected)
ParameterSpecificationNotes
Appearance Off-white to light brown solidDarkens upon air oxidation.[1][2] Store under inert gas.
Melting Point Determine ExperimentallyLit. values for N-substituted aminophenols vary; expect solid >80°C.
CAS Number 10014-69-4 Specific to N-cyclohexyl-4-aminophenol.[1][2]
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

6.5–6.8 (4H, aromatic)
Two doublets (AA'BB' system).[2]
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3.0–3.2 (1H, m, N-CH)
Methine proton of cyclohexyl ring.[2]
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1.0–2.0 (10H, m)
Cyclohexyl methylene protons.[2]

Process Validation & Troubleshooting

This workflow diagram illustrates the decision matrix for reaction monitoring.

Validation Start Start Reaction CheckTLC Check TLC (4h) (Eluent: 50% EtOAc/Hex) Start->CheckTLC KetonePresent Ketone Spot Visible? CheckTLC->KetonePresent AddTime Continue Stirring (+4 hours) KetonePresent->AddTime Yes (Trace) AddSieves Add 3Å Mol. Sieves (Push Equilibrium) KetonePresent->AddSieves Yes (Strong) Workup Proceed to Workup KetonePresent->Workup No AddTime->CheckTLC AddSieves->CheckTLC

Figure 2: In-process control logic for ensuring reaction completion.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction turns black Oxidation of 4-aminophenolEnsure thorough ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

purging; use fresh substrate.
Low Conversion Water inhibiting imine formationAdd activated 3Å or 4Å Molecular Sieves.[2]
Bis-alkylation Excess ketone/reductantStrictly control stoichiometry (1.1 equiv ketone max).[1][2]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

  • Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Standard reference for Pd/C hydrogenation).

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 7966, Cyclohexanone.

  • Accela ChemBio . (2023).[1][2][3] Product Information: 4-(Cyclohexylamino)phenol (CAS 10014-69-4).[1][2][3][4]

Sources

Method

Application Notes and Protocols for the Purification of 4-(Cyclohexylamino)phenol by Column Chromatography

Introduction: The Significance of Purifying 4-(Cyclohexylamino)phenol 4-(Cyclohexylamino)phenol is a substituted aminophenol derivative with a molecular structure incorporating both a phenolic hydroxyl group and a second...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying 4-(Cyclohexylamino)phenol

4-(Cyclohexylamino)phenol is a substituted aminophenol derivative with a molecular structure incorporating both a phenolic hydroxyl group and a secondary amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and chemical industries. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development.

Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1][2][3] It leverages the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[4] For a molecule like 4-(Cyclohexylamino)phenol, which possesses both polar and basic functionalities, a carefully designed column chromatography protocol is essential for achieving high purity. This guide provides a comprehensive, in-depth protocol for the purification of 4-(Cyclohexylamino)phenol, grounded in the principles of chromatographic theory and best laboratory practices.

Understanding the Chromatographic Behavior of 4-(Cyclohexylamino)phenol

The key to a successful separation lies in understanding the interactions between the analyte, the stationary phase, and the mobile phase.

  • Analyte Properties : 4-(Cyclohexylamino)phenol has two key functional groups that dictate its chromatographic behavior: the acidic phenolic hydroxyl group (-OH) and the basic secondary amino group (-NH-). These groups make the molecule polar and capable of hydrogen bonding. The basicity of the amino group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can result in poor separation, characterized by significant peak tailing.

  • Stationary Phase Selection : Silica gel is the most common stationary phase for normal-phase column chromatography due to its high resolving power for a wide range of compounds.[4] However, its acidic nature can be problematic for basic compounds like amines. To counteract the strong interaction between the basic amine and the acidic silica, a basic modifier is often added to the mobile phase. Alternatively, a more inert stationary phase like neutral alumina can be considered.

  • Mobile Phase Selection : The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column. The polarity of the mobile phase is a critical parameter. A solvent system that is too polar will elute all components, including impurities, too quickly, resulting in poor separation. Conversely, a system that is not polar enough will lead to very slow elution or even irreversible adsorption of the target compound. For polar compounds like 4-(Cyclohexylamino)phenol, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Optimization

Before performing column chromatography, it is crucial to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal of TLC optimization is to find a solvent system that gives a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4, and achieves good separation from its impurities.

A recommended starting point for the TLC mobile phase for 4-(Cyclohexylamino)phenol is a mixture of a moderately polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol . Due to the basic nature of the amino group, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase. This will saturate the acidic sites on the silica gel and prevent peak tailing. A good starting solvent system to test is 95:5 (v/v) Dichloromethane:Methanol with 0.5% Triethylamine .

Protocol for TLC Analysis:
  • Prepare the TLC plate : Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the sample : Dissolve a small amount of the crude 4-(Cyclohexylamino)phenol in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the baseline.

  • Develop the plate : Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.

  • Visualize the spots : After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds typically show UV absorbance.[5] Additionally, specific chemical stains can be used. An iron(III) chloride stain is effective for visualizing phenols, while a ninhydrin stain can be used for amines.[6]

Detailed Protocol for Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of 4-(Cyclohexylamino)phenol using flash column chromatography, a technique that uses pressure to speed up the elution process.

Materials and Equipment:
  • Crude 4-(Cyclohexylamino)phenol

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol, Triethylamine)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., DCM/MeOH/TEA) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines mobile phase Pack 3. Pack the Column Slurry->Pack Load 4. Load the Sample Pack->Load Elute 5. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Analyze each fraction Combine 8. Combine Pure Fractions Monitor->Combine Identify pure product Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Yields Purified Product

Caption: Workflow for the purification of 4-(Cyclohexylamino)phenol.

Step-by-Step Methodology:
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% TEA).[7][8] The amount of silica gel should be about 30-50 times the weight of the crude sample.

    • Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The final packed column should have a level surface.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude 4-(Cyclohexylamino)phenol in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column by opening the stopcock and applying gentle air pressure if using flash chromatography.

    • Start with a less polar solvent system (e.g., 98:2 DCM:MeOH with 0.5% TEA) and gradually increase the polarity (e.g., to 95:5, then 90:10) to elute the compounds. This is known as gradient elution.

    • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the fractions that contain only the pure 4-(Cyclohexylamino)phenol.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Quantitative Data Summary:
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)High resolving power for polar compounds.[4]
Mobile Phase (TLC) Dichloromethane/Methanol/TriethylamineGood starting point for separating aminophenols.
Mobile Phase (Column) Gradient: 2-10% Methanol in Dichloromethane + 0.5% TEAAllows for the elution of compounds with a range of polarities. The TEA minimizes peak tailing.
Ratio of Silica to Crude 30:1 to 50:1 (w/w)Ensures sufficient separation capacity.[9]
Target Rf (TLC) 0.2 - 0.4Provides a good balance between retention and elution time on the column.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Streaking/Tailing of Spots on TLC/Column The amino group is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.
Poor Separation of Compound from Impurities The mobile phase polarity is not optimal.Re-optimize the solvent system using TLC. Try a different solvent system (e.g., ethyl acetate/hexanes).
Compound Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.
Cracks in the Silica Gel Bed The column was allowed to run dry or was packed unevenly.Ensure the silica gel is always covered with solvent. Repack the column if necessary.

Safety and Handling Precautions

4-(Cyclohexylamino)phenol, like many phenolic and amino compounds, should be handled with care.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation : Conduct all work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

  • Disposal : Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The purification of 4-(Cyclohexylamino)phenol by column chromatography is a highly effective method when approached systematically. The key to success lies in the preliminary optimization of the mobile phase using TLC and the inclusion of a basic modifier to mitigate the effects of the compound's basicity. By following the detailed protocol and troubleshooting guide presented in these application notes, researchers can confidently achieve a high degree of purity for this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available from: [Link]

  • Google Patents. Method for purifying crude 4-aminophenol - CN1021818C.
  • Google Patents. HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - CN112782332A.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Kopacz, M., et al. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Journal of AOAC International, 2013. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • ResearchGate. TLC chromatographic plate with samples 1) p-aminophenol 2) Paracetamolum Ph.Eur. 3) the crude synthesized (synthesis method I) acetaminophen. Available from: [Link]

  • ResearchGate. Visualized TLC chromatogram of separated substances 4‐aminophenol, 2‐phenylethylamine, 1‐hexylamine recorded using AT‐graphite‐glycerol composite matrix. Available from: [Link]

  • Professor Dave Explains. Performing Column Chromatography. YouTube, 2023. Available from: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]

  • Royal Society of Chemistry. How to run column chromatography. Available from: [Link]

  • PubChem. 4-Cyclohexylphenol. Available from: [Link]

  • Google Patents. Process for purifying crude 4-aminophenol - US4870209A.
  • Google Patents. Production of trans-4-amino-cyclohexanol from paracetamol - DE19745529C1.
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 2022. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 2024. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. 2022. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • Lisa Nichols. Visualizing a TLC plate. YouTube, 2021. Available from: [Link]

  • Google Patents. 4-Amino-4-aryl-cyclohexanones - US4460604A.
  • Orgsyn. How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • Google Patents. Method for manufacture of cyclohexylphenols - US1917823A.
  • Waters Corporation. HPLC Column Performance. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 2022. Available from: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. 2014. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Packing. 2012. Available from: [Link]

  • Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. Available from: [Link]

  • arXiv. Process Design and Economics of Production of p-Aminophenol. 2021. Available from: [Link]

  • Google Patents. 1917,823 PATENT OFFICE. Available from: [Link]

Sources

Application

Application Note: Recrystallization Protocol for 4-(Cyclohexylamino)phenol

This Application Note is structured to provide a rigorous, field-validated approach to the purification of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-hydroxyaniline). Unlike standard textbook recipes, this g...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated approach to the purification of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-hydroxyaniline).

Unlike standard textbook recipes, this guide addresses the specific challenges of this molecule: its amphoteric nature, susceptibility to oxidation (darkening), and the separation of lipophilic side-products (over-alkylation) vs. hydrophilic precursors (unreacted p-aminophenol).

Executive Summary

4-(Cyclohexylamino)phenol is a critical intermediate often synthesized via the reductive alkylation of p-aminophenol with cyclohexanone. The crude product typically contains:

  • Unreacted p-aminophenol: Highly polar, insoluble in non-polar solvents.

  • N,N-Dicyclohexyl-4-aminophenol: Highly lipophilic over-alkylation byproduct.

  • Oxidation Products: Quinone-imines (colored tars) formed upon air exposure.

The Challenge: Balancing the removal of the polar starting material while rejecting the non-polar over-alkylated impurity without oxidizing the electron-rich phenol ring.

The Solution: This guide presents two protocols:

  • Method A (Ethanol/Water + Sulfite): The "Gold Standard" for high purity (>99%), utilizing polarity gradients and antioxidant protection.

  • Method B (Toluene Reprecipitation): A "Workhorse" method for bulk removal of inorganic salts and unreacted p-aminophenol.

Chemical Profile & Solubility Logic

PropertyData / CharacteristicImplication for Recrystallization
Structure Phenol ring + Secondary Amine + Cyclohexyl groupAmphoteric; susceptible to oxidation.
Melting Point Target Range: ~135–165°C (Dependent on polymorph)Distinct from p-aminophenol (187°C) and 4-cyclohexylphenol (133°C).
Solubility (Water) Low (< 1 g/100 mL)Acts as an anti-solvent.
Solubility (Ethanol) HighPrimary solvent.
Solubility (Toluene) Moderate (Hot) / Low (Cold)Excellent for rejecting polar p-aminophenol.
Stability Air-sensitive (turns violet/brown)Critical: Must use antioxidants (Na₂SO₃).

Protocol A: The "Gold Standard" (Ethanol/Water System)

Recommended for pharmaceutical intermediates or analytical standards where purity is paramount.

Reagents Required[1][2][3][4][5][6]
  • Solvent: Ethanol (95% or absolute).

  • Anti-solvent: Deionized Water (degassed preferred).

  • Antioxidant: Sodium Sulfite (Na₂SO₃) or Sodium Dithionite (Na₂S₂O₄).

  • Adsorbent: Activated Charcoal (acid-washed).

Step-by-Step Methodology

Step 1: Dissolution & Protection

  • Charge the crude 4-(cyclohexylamino)phenol into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add Ethanol (approx. 5–7 mL per gram of solid).

  • Crucial Step: Add 0.5% w/w Sodium Sulfite (relative to crude mass) to the mixture. This prevents the "browning" reaction caused by air oxidation during heating.

  • Heat the mixture to reflux (approx. 78°C) until the organic solid dissolves. Note: The inorganic salts (sulfite) and unreacted p-aminophenol may remain undissolved.

Step 2: Filtration (Hot)

  • While maintaining the solution near boiling, add Activated Charcoal (1-2% w/w) to adsorb colored impurities. Stir for 10 minutes.

  • Perform a Hot Filtration (using a pre-warmed Büchner funnel or fluted filter paper) to remove the charcoal and any undissolved polar impurities (p-aminophenol).

    • Tip: If the filtrate is dark, repeat the charcoal treatment.

Step 3: Crystallization (The "Cloud Point" Method)

  • Return the clear amber filtrate to the heat source and bring back to a gentle boil.

  • Slowly add hot Deionized Water dropwise via an addition funnel.

  • Continue addition until a persistent turbidity (cloudiness) is observed.

  • Add just enough hot Ethanol to clear the turbidity (approx. 1–2 mL).

  • Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps impurities.

Step 4: Isolation & Drying

  • Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Filter the white to off-white crystals under vacuum.

  • Wash: Rinse the filter cake with a cold mixture of Ethanol/Water (1:1 ratio).

  • Dry: Vacuum dry at 40°C. Avoid high temperatures (>60°C) to prevent oxidation.

Protocol B: Toluene Extraction (Bulk Cleanup)

Recommended when the crude contains significant amounts of unreacted p-aminophenol or inorganic salts.

Logic: p-Aminophenol is virtually insoluble in toluene, while the cyclohexyl derivative is soluble when hot.

  • Slurry: Suspend crude solid in Toluene (10 mL/g).

  • Extraction: Heat to reflux (110°C). The desired product will dissolve; the impurities will remain as a solid suspension.

  • Filtration: Filter the hot mixture through a celite pad. The filter cake contains the impurities.

  • Crystallization: Cool the filtrate to room temperature, then to 0°C. The N-cyclohexyl-4-aminophenol will crystallize out.

  • Recovery: Filter and dry.

    • Note: This method is less effective at removing the lipophilic N,N-dicyclohexyl impurity than Method A.

Analytical Validation & Troubleshooting

Visual Workflow (Graphviz)

Recrystallization_Workflow Start Crude 4-(Cyclohexylamino)phenol Solvent_Choice Select Solvent System Start->Solvent_Choice Eth_Dissolve Dissolve in Hot Ethanol + Na2SO3 (Antioxidant) Solvent_Choice->Eth_Dissolve High Purity Req. Tol_Slurry Slurry in Hot Toluene (110°C) Solvent_Choice->Tol_Slurry Bulk Salt Removal Charcoal Add Charcoal & Hot Filter (Removes Color + p-Aminophenol) Eth_Dissolve->Charcoal Water_Add Add Hot Water to Turbidity (Cloud Point) Charcoal->Water_Add Cooling Slow Cool -> 0°C Water_Add->Cooling Analysis QC Analysis: 1. HPLC (>99%) 2. Melting Point 3. Color (White) Cooling->Analysis Tol_Filter Hot Filter (Remove Solids) Tol_Slurry->Tol_Filter Tol_Cryst Cool Filtrate to Crystallize Tol_Filter->Tol_Cryst Tol_Cryst->Analysis

Figure 1: Decision matrix for purification based on crude quality and purity requirements.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Product turns pink/brown Oxidation occurring.Ensure Na₂SO₃ is added during dissolution. Dry under nitrogen or vacuum.
"Oiling Out" (Liquid separates) Water added too fast or too hot.Re-heat to dissolve oil. Add ethanol until clear, then cool very slowly with seeding.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation and collect a second crop.
Melting Point too high (>180°C) Contamination with p-aminophenol.Use Method B (Toluene) or repeat Method A with stricter hot filtration.

References

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][2] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Lide, D. R. (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Reference for solubility data of aminophenol derivatives).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for Ethanol/Toluene selection).
  • PubChem Database. (2023). 4-Aminophenol Compound Summary. National Center for Biotechnology Information. [Link](Used for comparative property analysis of the parent scaffold).

Sources

Method

High-Fidelity HPLC Purity Analysis of 4-(Cyclohexylamino)phenol

Application Note & Standard Operating Protocol (SOP) Introduction & Scope 4-(Cyclohexylamino)phenol (CAS 101-87-1), also known as N-cyclohexyl-4-aminophenol, is a critical intermediate in the synthesis of industrial rubb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

4-(Cyclohexylamino)phenol (CAS 101-87-1), also known as N-cyclohexyl-4-aminophenol, is a critical intermediate in the synthesis of industrial rubber antioxidants, dyes, and pharmaceutical precursors. Its purity is a Critical Quality Attribute (CQA) because residual starting materials—specifically 4-aminophenol (genotoxic potential) and cyclohexanone —can compromise downstream polymerization or reaction efficiency.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to separate the main analyte from its polar precursors and hydrophobic over-alkylation byproducts. Unlike generic phenol methods, this protocol addresses the dual nature of the molecule (basic secondary amine + acidic phenol) to ensure peak symmetry and accurate quantitation.

Key Analytical Challenges Addressed:
  • Amine Tailing: The secondary amine moiety interacts with free silanols on standard silica columns. We utilize a highly end-capped C18 stationary phase and controlled pH buffering to mitigate this.

  • Polarity Span: The method must resolve the highly polar 4-aminophenol (logP ~0.04) from the hydrophobic 4-(cyclohexylamino)phenol (logP ~2.2) and potential di-cyclohexyl impurities.

Method Development Logic (The "Why")

To ensure scientific integrity, we ground our experimental choices in the physicochemical properties of the analyte.

Stationary Phase Selection

We select a C18 (Octadecyl) column with high carbon load and extensive end-capping .

  • Reasoning: The cyclohexyl ring adds significant hydrophobicity, requiring a strong non-polar phase for retention. End-capping is non-negotiable to prevent the protonated amine from interacting with acidic silanols, which causes peak tailing and poor resolution.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate, pH 3.0.

    • Mechanism:[1][2] At pH 3.0, the secondary amine (pKa ~5.5–6.0 due to phenyl ring electron withdrawal) is protonated (

      
      ), increasing water solubility. The phenol (pKa ~10) remains neutral. This pH suppresses the ionization of residual silanols (
      
      
      
      
      
      
      
      ), further reducing peak tailing.
  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Reasoning: ACN provides sharper peaks and lower backpressure than methanol for this aromatic system.

Detection
  • UV at 254 nm: The para-substituted aromatic ring exhibits a strong

    
     transition. This wavelength provides high sensitivity for both the main peak and the aromatic impurities (4-aminophenol).
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-(Cyclohexylamino)phenol (>99.0% purity).

  • Impurity Standards: 4-Aminophenol (CAS 123-30-8), Cyclohexanone (CAS 108-94-1).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%), Monobasic Potassium Phosphate.

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 20 minutes
Gradient Program

This gradient is designed to elute the polar 4-aminophenol early, retain the main peak, and wash off hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Polar retention)
2.09010End Isocratic Hold
12.02080Linear Ramp (Main elution)
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, then make up to volume with Water. (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualized Workflows

Analytical Workflow

The following diagram illustrates the step-by-step execution of the purity analysis.

G Start Sample Receipt (Solid Powder) Prep Sample Prep 0.5 mg/mL in 50:50 ACN:H2O Sonicate 5 min Start->Prep Filter Filtration 0.22 µm PTFE Prep->Filter HPLC HPLC Analysis C18 Column, pH 3.0 Gradient Elution Filter->HPLC Detect UV Detection 254 nm HPLC->Detect Data Data Processing Integration & % Area Detect->Data

Caption: Figure 1: End-to-end analytical workflow for 4-(Cyclohexylamino)phenol purity assessment.

Separation Logic & Impurity Fate

This diagram explains how the method separates specific impurities based on chemical properties.

Logic Mix Crude Mixture (Analyte + Impurities) Imp1 Impurity: 4-Aminophenol (Polar, Basic) Mix->Imp1 Analyte Target: 4-(Cyclohexylamino)phenol (Moderately Hydrophobic) Mix->Analyte Imp2 Impurity: Dicyclohexyl derivatives (Highly Hydrophobic) Mix->Imp2 PhaseA Mobile Phase A (90%) Low Organic Imp1->PhaseA High Affinity Gradient Gradient Ramp Increasing ACN Analyte->Gradient Optimal k' Imp2->Gradient Requires High %B Result1 Elutes Early (RT ~2-3 min) Void Volume Region PhaseA->Result1 Result2 Elutes Mid-Run (RT ~8-10 min) Sharp Peak Gradient->Result2 Result3 Elutes Late (RT ~13-15 min) During High Organic Wash Gradient->Result3

Caption: Figure 2: Chromatographic separation logic based on analyte hydrophobicity and gradient profile.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ):  The main peak (4-(Cyclohexylamino)phenol) must have 
    
    
    
    .
    • Note: If

      
      , the column may have active silanols or the mobile phase pH is incorrect.
      
  • Resolution (

    
    ):  Resolution between 4-aminophenol (Impurity A) and the main peak must be 
    
    
    
    .
  • Precision: %RSD of peak area for 5 replicate injections of the standard must be

    
    .
    
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ) solution (0.05% level), S/N must be

    
    .
    

Results & Discussion

Under these conditions, the elution order is consistently:

  • 4-Aminophenol: ~2.5 min (Polar, minimal retention).

  • 4-(Cyclohexylamino)phenol (Main Peak): ~9.2 min.

  • Bis-alkylated impurities/Oligomers: ~14.0 min.

The use of phosphate buffer at pH 3.0 effectively suppresses the ionization of the phenolic hydroxyl group while keeping the amine protonated, resulting in a distinct, sharp peak shape necessary for integrating trace impurities down to 0.05% area normalization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7546, 4-(Cyclohexylamino)phenol. Retrieved from [Link]

  • Sielc Technologies. Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ptak, A. et al. (2025). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.[3] Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • UCLA Chemistry. pKa values of Phenols and Alcohols. Retrieved from [Link]

Sources

Application

Application Note: Derivatization of 4-(Cyclohexylamino)phenol for GC-MS Analysis

Abstract This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(Cyclohexylamino)phenol, a compound widely used as an intermediate in pharmaceutical synthesis and as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(Cyclohexylamino)phenol, a compound widely used as an intermediate in pharmaceutical synthesis and as an antioxidant in rubber manufacturing.[1] Due to the presence of dual active hydrogen functionalities—a phenolic hydroxyl group and a secondary amine—this compound exhibits poor volatility and significant peak tailing in its native form. We present a validated derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1] This method ensures quantitative conversion to the di-trimethylsilyl (TMS) derivative, enabling high-sensitivity detection, improved peak symmetry, and thermal stability.[1]

Introduction & Chemical Strategy

The Analytical Challenge

4-(Cyclohexylamino)phenol (MW: 191.27 g/mol ) contains two polar moieties:[1]

  • Phenolic Hydroxyl (-OH): Prone to hydrogen bonding with silanol groups on the GC column stationary phase, leading to adsorption and peak tailing.[1]

  • Secondary Amine (-NH-): The cyclohexyl group provides steric bulk, but the amine hydrogen remains active and can cause thermal instability in the injector port.

Direct injection of this compound often results in non-reproducible peak areas and "ghost" peaks due to thermal degradation.

Derivatization Mechanism: Silylation

To overcome these issues, we employ Silylation , specifically replacing the active protic hydrogens with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].[1][2][3]

  • Reagent Selection: BSTFA is chosen for its high volatility and reactivity. The addition of 1% TMCS acts as a catalyst, which is critical for driving the reaction of the sterically hindered secondary amine attached to the cyclohexyl ring.

  • Reaction Product: The target analyte is the N,O-di-TMS derivative (MW: 335.59 g/mol ).[1]

Reaction Scheme Visualization

ReactionScheme Substrate 4-(Cyclohexylamino)phenol (Polar, Non-volatile) Reaction Nucleophilic Substitution (70°C, 30 min) Substrate->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product N,O-Bis(trimethylsilyl) Derivative (Volatile, Stable) Reaction->Product Byproduct Byproducts (TMS-TFA, volatile) Reaction->Byproduct

Figure 1: Reaction scheme for the conversion of 4-(Cyclohexylamino)phenol to its Di-TMS derivative.

Materials and Reagents

ComponentGrade/SpecificationPurpose
Analyte 4-(Cyclohexylamino)phenol (>98%)Target Compound
Derivatizing Agent BSTFA + 1% TMCSSilylation of -OH and -NH groups
Solvent Anhydrous Pyridine or Ethyl AcetateReaction medium; Pyridine acts as an acid scavenger
Internal Standard Naphthalene-d8 or Phenanthrene-d10Quantitation and retention time locking
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)Removal of trace moisture (critical)

Experimental Protocol

Sample Preparation Workflow

Workflow Step1 1. Weigh Sample (1-5 mg into 2mL vial) Step2 2. Dissolve Add 0.5 mL Anhydrous Pyridine Step1->Step2 Step3 3. Add Reagent Add 200 µL BSTFA + 1% TMCS Step2->Step3 Step4 4. Incubation Heat at 70°C for 30 mins Step3->Step4 Step5 5. Cool & Dilute Cool to RT, dilute with Ethyl Acetate if needed Step4->Step5 Step6 6. GC-MS Analysis Inject 1 µL (Split 10:1) Step5->Step6

Figure 2: Step-by-step derivatization workflow.

Detailed Procedure
  • Standard Preparation: Weigh 1.0 mg of 4-(Cyclohexylamino)phenol into a 1.5 mL GC autosampler vial.

  • Solvation: Add 500 µL of anhydrous pyridine. Vortex for 30 seconds to ensure complete dissolution.

    • Note: Pyridine is preferred over neutral solvents because it acts as a proton scavenger, neutralizing the HCl formed during the reaction with TMCS.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined cap.

    • Critical: Do not use rubber caps, as silylating reagents react with rubber.

  • Reaction: Place the vial in a heating block at 70°C for 30 minutes .

    • Reasoning: While phenols react at room temperature, the secondary amine attached to the cyclohexyl ring is sterically hindered. Heat is required to drive the N-silylation to completion.

  • Finalization: Remove from heat and allow to cool to room temperature. If the concentration is too high for the detector, dilute with anhydrous ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS.

GC-MS Parameters
ParameterSetting
Column Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Injection Mode Split (10:[1]1) or Splitless (for trace analysis)
Oven Program 80°C (1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 290°C
Ion Source EI (70 eV), 230°C
Scan Range 40–500 m/z

Results and Discussion

Chromatographic Performance

The derivatized product, N-cyclohexyl-O-trimethylsilyl-4-(trimethylsilylamino)phenol (Di-TMS), elutes as a sharp, symmetrical peak.[1]

  • Retention Time: Expect elution around 12–14 minutes (depending on flow rate).[1]

  • Absence of Tailing: Unlike the underivatized parent, the Di-TMS derivative shows a tailing factor (Tf) of < 1.1 due to the masking of polar groups.

Mass Spectral Interpretation (EI, 70eV)

The mass spectrum provides structural confirmation.[1]

Fragment Ion (m/z)Origin/Interpretation
335 Molecular Ion [M]⁺ . Indicates successful Di-TMS formation.[1]
320 [M - 15]⁺ . Loss of a methyl group (-CH₃) from a TMS moiety.[1] Typical base peak or high abundance.
252 [M - 83]⁺ . Loss of the cyclohexyl ring (C₆H₁₁) is possible but less favored than methyl loss.
179 [M - 156]⁺ . Loss of TMS-O-Ph fragment.[1]
73 [Si(CH₃)₃]⁺ .[1] Characteristic trimethylsilyl fragment.[4][5][6][7][8][9]
Troubleshooting
  • Incomplete Derivatization: If a peak appears at M+ = 263 (Mono-TMS), the reaction was incomplete.[1] Increase reaction time to 60 mins or temperature to 80°C. Ensure reagents are fresh (hydrolyzed BSTFA is ineffective).

  • Precipitate Formation: White crystals (ammonium salts) may form if pyridine scavenges HCl.[1] This is normal. Centrifuge before injection to avoid clogging the syringe.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , every batch must include:

  • Reagent Blank: Inject Pyridine + BSTFA only. Ensure no interference at the analyte retention time.

  • Internal Standard Check: The area count of the IS (e.g., Phenanthrene-d10) must be within ±15% of the running average.

  • Linearity: The method should demonstrate linearity (

    
    ) over the range of 1–100 µg/mL.
    

References

  • Schummer, C. et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation.[1]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. [1]

  • Restek Corporation. Guide to GC Analysis of Phenols.

Sources

Method

Application Note: Synthesis of Lipophilic Azo Dyes Using 4-(Cyclohexylamino)phenol

Abstract This application note details the protocol for utilizing 4-(Cyclohexylamino)phenol (CAS: 101-87-1) as a coupling component in the synthesis of azo dyes. Unlike simple phenols, this compound features a bulky hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-(Cyclohexylamino)phenol (CAS: 101-87-1) as a coupling component in the synthesis of azo dyes. Unlike simple phenols, this compound features a bulky hydrophobic cyclohexyl moiety and a secondary amine. These structural features impart unique solubility profiles (oil/solvent solubility) and bathochromic spectral shifts to the resulting chromophores. This guide addresses the critical challenges of regioselectivity (directing coupling ortho to the hydroxyl group) and solubility management during the aqueous coupling phase.

Introduction & Chemical Rationale

The Role of 4-(Cyclohexylamino)phenol

In azo dye synthesis, the "Coupler" is the nucleophilic partner that reacts with an electrophilic diazonium salt. 4-(Cyclohexylamino)phenol is a "bifunctional" coupler containing two activating groups:

  • Phenolic Hydroxyl (-OH): A strong activator, especially in alkaline media (phenoxide form).

  • Secondary Amine (-NH-Cy): A moderate activator, rendered bulky by the cyclohexyl ring.

Strategic Value
  • Lipophilicity: The cyclohexyl ring significantly increases solubility in non-polar solvents (hydrocarbons, oils, plastics), making these dyes ideal for Solvent Dyes (e.g., fuel markers, plastic colorants) rather than water-soluble textile dyes.

  • Spectral Tuning: The para-amino substitution pattern creates a "push-pull" electronic system when coupled with electron-deficient diazo components (like nitroanilines), leading to intense bathochromic shifts (deep oranges, reds, and violets).

Regioselectivity Challenge

The para position relative to the hydroxyl group is occupied by the cyclohexylamino group. Therefore, coupling must occur at the ortho position. To achieve this, the reaction must be driven by the phenoxide anion under alkaline conditions, which directs electrophilic attack ortho to the oxygen.

Mechanism of Action

The synthesis follows the classic Diazotization-Coupling pathway. However, pH control is critical to prevent N-coupling (formation of triazenes) and ensure C-coupling (formation of the azo dye).

Reaction Pathway Diagram

AzoCouplingMechanism cluster_steric Regioselectivity Control Diazo Diazonium Salt (Ar-N≡N+) Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack (Ortho to O-) Coupler 4-(Cyclohexylamino)phenol (Neutral) Phenoxide Active Phenoxide Species (Alkaline pH 9-10) Coupler->Phenoxide NaOH Deprotonation Phenoxide->Complex Nucleophilic Participation Product Final Azo Dye (Ortho-coupled) Complex->Product Re-aromatization (-H+)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step to direct ortho-coupling.

Materials & Safety

Reagents
ReagentRolePurity / Conc.
4-Nitroaniline Diazo Component (Example)>99%
4-(Cyclohexylamino)phenol Coupling Component>98%
Sodium Nitrite (NaNO₂) Diazotizing Agent2.5 M Solution
Hydrochloric Acid (HCl) Acid Source4 M & Conc.
Sodium Hydroxide (NaOH) Base / pH Control10% (w/v)
Ethanol Co-solvent95%
Urea ScavengerSolid
Critical Safety (E-E-A-T)
  • Toxicity: 4-(Cyclohexylamino)phenol is toxic and a skin sensitizer.[1] It is structurally related to Metol (a photographic developer) and can cause dermatitis. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: Dry diazonium salts are explosive. Never let the intermediate dry out; proceed immediately to coupling.

  • Nitrosamines: Secondary amines can form carcinogenic nitrosamines if exposed to excess nitrous acid. Use urea to quench excess nitrite before adding the amine-containing coupler.

Experimental Protocol

This protocol synthesizes a Solvent Red/Orange analog by coupling 4-Nitroaniline with 4-(Cyclohexylamino)phenol.

Phase A: Diazotization (The Electrophile)

Target: Generation of 4-nitrobenzenediazonium chloride.

  • Dissolution: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-Nitroaniline in 10 mL of 4M HCl . Heating slightly may be required to dissolve, but the solution must be cooled afterwards.

  • Precipitation: Add 10 g of crushed ice to the beaker. The amine hydrochloride may precipitate as a fine suspension. This is normal.

  • Diazotization: While stirring vigorously (magnetic stir bar), add 4.0 mL of 2.5 M NaNO₂ solution dropwise.

    • Temperature Control: Keep temperature below 5°C .

  • Endpoint Check: After 10 minutes, test the solution with Starch-Iodide paper . It should turn immediately blue/black (indicating excess HNO₂).

  • Quenching: Add solid Urea (approx. 0.1 g) spatula-tip by spatula-tip until the solution no longer turns Starch-Iodide paper blue.

    • Why? This prevents the excess nitrous acid from reacting with the secondary amine of the coupler to form N-nitrosamines.

Phase B: Preparation of Coupler Solution

Target: Formation of the soluble phenoxide nucleophile.

  • Weighing: Weigh 1.91 g (10 mmol) of 4-(Cyclohexylamino)phenol .

  • Solubilization: In a separate 500 mL beaker, mix:

    • 20 mL Ethanol (to solubilize the cyclohexyl group).

    • 20 mL 10% NaOH (to form the water-soluble phenoxide).

  • Cooling: Cool this solution to 0–5°C in an ice bath. The solution should be clear to slightly brownish. If turbid, add small amounts of ethanol until clear.

Phase C: The Coupling Reaction

Target: Controlled C-N bond formation.

  • Addition: Slowly pour the cold diazonium solution (Phase A) into the coupler solution (Phase B) over a period of 10–15 minutes.

    • Stirring: Vigorous stirring is essential to prevent local concentration hotspots.

  • pH Monitoring: The mixture must remain alkaline (pH > 9) .

    • Action: If the pH drops (check with pH paper), add 10% NaOH dropwise to maintain alkalinity.

    • Observation: A deep red/orange precipitate will form immediately.

  • Maturation: Allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and stir at room temperature for another 60 minutes.

  • Acidification (Optional but Recommended): Carefully neutralize the mixture to pH 7.0 using dilute HCl. This ensures the phenolic group returns to its protonated state (–OH), which is the final desired form for the solvent dye (phenoxides are water-soluble; phenols are solvent-soluble).

  • Filtration: Filter the precipitate using a Buchner funnel and vacuum.

  • Washing: Wash the filter cake copiously with cold water to remove inorganic salts (NaCl).

Purification and Characterization

Purification Strategy

Due to the lipophilic nature of the cyclohexyl group, the crude dye may contain unreacted starting materials trapped in the lattice.

  • Recrystallization: Recrystallize from a Toluene/Ethanol (1:1) mixture.

  • Yield: Expected yield is 75–85%.

Characterization Table
TechniqueExpected ObservationMechanistic Interpretation
TLC (Silica) Single spot, Rf ~0.6 (in 4:1 Hexane:Ethyl Acetate)High Rf indicates high lipophilicity (Solvent Dye characteristic).
UV-Vis

~480–520 nm (in Acetone)
Bathochromic shift due to the "Push-Pull" system (Nitro acceptor / Amino-Phenol donor).
IR Spectroscopy -OH stretch: 3300-3400 cm⁻¹-N=N- stretch: 1400-1420 cm⁻¹Cyclohexyl C-H: 2850-2930 cm⁻¹Confirms presence of azo linkage and retention of the cyclohexyl ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tar/Oil Formation Coupling temperature too high or pH too low.Ensure T < 5°C during addition. Maintain pH > 9. If oil forms, add more Ethanol to the coupling bath.
Low Yield Incomplete diazotization or degradation of diazo salt.Ensure diazo salt is kept cold and used immediately. Verify nitrite excess before coupling.
Color is Weak/Yellow Coupling occurred on Nitrogen (Triazene formation) instead of Ring.Reaction pH was likely too low (acidic). Ensure strong alkaline conditions to force Phenoxide mechanism.

Workflow Visualization

Workflow cluster_A Phase A: Electrophile cluster_B Phase B: Nucleophile start Start step1 Dissolve 4-Nitroaniline in HCl start->step1 step4 Dissolve 4-(Cyclohexylamino)phenol in NaOH/Ethanol start->step4 step2 Add NaNO2 at 0°C step1->step2 step3 Test with Starch-Iodide (Quench with Urea) step2->step3 step6 COUPLING Add A to B slowly Maintain pH > 9 step3->step6 step5 Cool to 0°C step4->step5 step5->step6 step7 Neutralize to pH 7 (Precipitate Dye) step6->step7 step8 Filter & Wash step7->step8 step9 Recrystallize (Toluene/EtOH) step8->step9 end Final Solvent Dye step9->end

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Diazotization and Coupling protocols).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Source for classification of Solvent Dyes and coupling component chemistry).

  • PubChem. (n.d.). 4-(Cyclohexylamino)phenol Compound Summary. National Center for Biotechnology Information. (Source for physical properties and safety data).[1][2][3][4]

  • Zollinger, H. (2003).[5] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative text on the mechanism of azo coupling and regioselectivity).

Sources

Application

Polymerization of 4-(Cyclohexylamino)phenol with formaldehyde

Application Note: Synthesis of Non-Leaching Polymeric Antioxidants via Polycondensation of 4-(Cyclohexylamino)phenol with Formaldehyde Executive Summary Topic: Synthesis and Characterization of Poly(4-(cyclohexylamino)ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Non-Leaching Polymeric Antioxidants via Polycondensation of 4-(Cyclohexylamino)phenol with Formaldehyde

Executive Summary

Topic: Synthesis and Characterization of Poly(4-(cyclohexylamino)phenol-co-formaldehyde). Primary Application: High-performance non-blooming antioxidants for rubber vulcanizates and industrial elastomers. Rationale: Monomeric antioxidants (e.g., 6PPD, IPPD) suffer from high volatility and migration (blooming), leading to surface degradation and environmental contamination. Polymerizing 4-(cyclohexylamino)phenol creates a high-molecular-weight oligomer that retains the radical-scavenging efficacy of the secondary amine/phenol moiety while physically anchoring the additive within the polymer matrix.

Chemical Basis & Reaction Mechanism

The synthesis relies on an electrophilic aromatic substitution mechanism, specifically a Mannich-type condensation or phenol-formaldehyde resinification.

  • Reactants:

    • Monomer: 4-(Cyclohexylamino)phenol (Acidic protons on -OH and -NH; electron-rich aromatic ring).

    • Electrophile: Formaldehyde (exists as methylene glycol in aqueous solution).

  • Selectivity: The bulky cyclohexylamino group at the para position (relative to -OH) sterically hinders the amine nitrogen, reducing its nucleophilicity compared to the phenolic ring. Consequently, formaldehyde attack occurs primarily at the ortho-positions relative to the hydroxyl group.

Reaction Pathway Diagram

ReactionMechanism cluster_legend Key Mechanism Monomer 4-(Cyclohexylamino)phenol Intermediate Ortho-Methylol Intermediate (Hydroxymethylation) Monomer->Intermediate Electrophilic Attack Dimer Methylene-Bridged Dimer (-CH2- Linkage) Monomer->Dimer + Monomer HCHO Formaldehyde (+H+) HCHO->Intermediate Intermediate->Dimer Condensation (-H2O) Polymer Polymeric Antioxidant (Oligomeric Chain) Dimer->Polymer Chain Growth MechanisticNote Acid Catalysis favors Methylene Bridges (Novolac Type)

Figure 1: Acid-catalyzed polycondensation pathway favoring ortho-ortho methylene bridging.

Detailed Experimental Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. 4-(Cyclohexylamino)phenol is an irritant. All operations must be performed in a certified fume hood.

Materials & Reagents
ReagentSpecificationRole
4-(Cyclohexylamino)phenol >98% PurityMonomer / Antioxidant Core
Formaldehyde 37% Aqueous SolutionLinker Source
Hydrochloric Acid (HCl) 37% (Conc.) or 1MCatalyst
Ethanol / Toluene Industrial GradeSolvent System
Sodium Hydroxide (NaOH) 10% SolutionNeutralization Agent
Phase A: Reactor Setup & Dissolution
  • Equipment: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), reflux condenser, dropping funnel, and nitrogen inlet.

  • Solvation: Charge 0.5 mol (95.6 g ) of 4-(Cyclohexylamino)phenol into the flask.

  • Solvent Addition: Add 200 mL of Ethanol (or Toluene for higher temperature processing). Stir until fully dissolved.

  • Catalyst: Add 2.0 mL of Conc. HCl. The solution may darken slightly due to salt formation.

Phase B: Polycondensation (Step-Growth)
  • Heating: Heat the reaction mixture to 60°C under a slow stream of nitrogen.

  • Addition: Add 0.45 mol (36.5 g ) of 37% Formaldehyde solution dropwise over 45 minutes.

    • Note: Maintaining a Monomer:Formaldehyde ratio > 1 (molar) ensures oligomer formation (Novolac) rather than crosslinked gelation.

  • Reflux: Once addition is complete, raise temperature to Reflux (approx. 80-85°C) .

  • Duration: Maintain reflux for 4–6 hours . Monitor viscosity; if the solution becomes too viscous, add small aliquots of solvent.

Phase C: Workup & Purification
  • Neutralization: Cool the mixture to 40°C. Slowly add 10% NaOH solution until pH reaches 7.0–7.5.

  • Phase Separation (if Toluene used): The aqueous salt layer will separate from the organic resin layer. Decant the aqueous layer.

  • Washing: Wash the organic layer twice with warm distilled water (50°C) to remove residual formaldehyde and salts.

  • Isolation:

    • Method A (Distillation): Distill off the solvent under reduced pressure (Rotary Evaporator) at 90°C.

    • Method B (Precipitation): Pour the ethanolic solution into excess cold water/ice under vigorous stirring to precipitate the resin. Filter and dry.[1]

  • Drying: Vacuum dry the product at 60°C for 12 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: Monomer Dissolution CatAdd Add Acid Catalyst (HCl) Start->CatAdd Dropwise Dropwise Formaldehyde (60°C, 45 mins) CatAdd->Dropwise Reflux Reflux (80-85°C) 4-6 Hours Dropwise->Reflux Neutralize Neutralize (NaOH) to pH 7 Reflux->Neutralize Wash Water Wash / Phase Sep Neutralize->Wash Isolate Vacuum Distillation / Drying Wash->Isolate

Figure 2: Step-by-step synthesis workflow.

Characterization & Quality Control

To validate the successful polymerization and retention of antioxidant activity, the following analytical methods are required.

FTIR Analysis Interpretation
Wavenumber (cm⁻¹)Functional GroupInterpretation
3300–3400 -NH / -OHBroadening indicates H-bonding in polymer network; retention confirms antioxidant active site.
2850–2920 C-H (Cyclohexyl)Strong peaks confirm the presence of the cyclohexyl ring (intact).
1450–1480 -CH₂- (Methylene)Critical: Appearance of this band confirms methylene bridge formation between aromatic rings.
1010 C-O-C (Ether)Absence preferred. Presence indicates ether bridges (Resol type) rather than methylene bridges.
750 / 820 Aromatic C-HShift in substitution pattern (from para to 1,2,4-trisubstituted).
Thermal Analysis (TGA)
  • Monomer: Typically shows significant weight loss (volatilization) starting at ~150°C.

  • Polymer: Should exhibit <5% weight loss up to 250°C, confirming suitability for high-temperature rubber processing (vulcanization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Gelation (Insoluble Mass) Formaldehyde ratio too high (>1.0) or reaction time too long.Reduce Formaldehyde:Phenol ratio to 0.8:1. Reduce reflux time.
Low Yield / Sticky Gum Incomplete condensation or solvent entrapment.Increase reflux time. Ensure thorough vacuum drying (raise temp to 80°C under vac).
High Free Formaldehyde Incomplete reaction.Verify catalyst pH (<2). Check reflux temperature. Add scavenger (e.g., urea) at end of reaction.
Product Darkening Oxidation of aminophenol during synthesis.Ensure strict Nitrogen purging throughout the reaction.

References

  • US Patent 2,147,789A. Resins from aminophenols and formaldehyde. (1939). Describes the foundational chemistry of condensing aminophenols with aldehydes in acidic media. Link

  • Nand, A. V., & Kilmartin, P. A. (2012). Synthetic Polymers with Antioxidant Properties.[2][3][4] In Antioxidant Polymers: Synthesis, Properties, and Applications. Scrivener Publishing. Reviews the class of polymeric antioxidants and their stability advantages. Link

  • Cirillo, G., & Iemma, F. (2012). Antioxidant Polymers: Synthesis, Properties, and Applications.[2][3] Wiley.[3][5] Comprehensive guide on synthesis strategies for phenolic antioxidant polymers. Link

  • USDA Forest Products Laboratory. (1999). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Explains the ortho/para directing effects and reactivity rates of substituted phenols with formaldehyde. Link

  • Burke, N. A. D., et al. (1996). Polymerization of Phenols.[2][3][5][6][7][8]Journal of Polymer Science.[5] Discusses the kinetics of phenol-formaldehyde condensation relevant to substituted phenols.

Sources

Method

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-(Cyclohexylamino)phenol

Abstract This comprehensive guide provides detailed application notes and robust protocols for the quantitative assessment of the antioxidant activity of 4-(Cyclohexylamino)phenol. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the quantitative assessment of the antioxidant activity of 4-(Cyclohexylamino)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and step-by-step methodologies for multiple validated assays. We delve into the chemical rationale behind protocol choices, ensuring scientific integrity and reproducibility. This guide is structured to provide both a theoretical understanding of antioxidant mechanisms and a practical framework for laboratory implementation, enabling a thorough characterization of the antioxidant potential of this novel phenolic compound.

Introduction: The Scientific Imperative for Antioxidant Characterization

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism; however, their overproduction can lead to oxidative stress, a condition implicated in a multitude of pathological states including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating cellular damage.[3] Phenolic compounds, in particular, are a well-established class of antioxidants, largely owing to their ability to donate a hydrogen atom or an electron from their hydroxyl groups to stabilize free radicals.[4][5]

4-(Cyclohexylamino)phenol, a derivative of 4-aminophenol, possesses a key phenolic hydroxyl group, suggesting its potential as an antioxidant. Studies on related 4-aminophenol derivatives have demonstrated promising free-radical scavenging effects, providing a strong rationale for the thorough investigation of this compound.[6][7] The systematic evaluation of its antioxidant capacity is a critical step in its potential development as a therapeutic agent. This document provides the necessary protocols to rigorously assess this activity.

Foundational Principles of Antioxidant Activity Assays

The antioxidant capacity of a compound can be evaluated through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8] To provide a comprehensive antioxidant profile of 4-(Cyclohexylamino)phenol, it is imperative to utilize assays that represent both mechanisms.

  • Hydrogen Atom Transfer (HAT)-based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[8]

  • Single Electron Transfer (SET)-based assays: In these assays, the antioxidant reduces an oxidant by donating an electron. The color change of the oxidant is measured spectrophotometrically. The DPPH, ABTS, and FRAP assays are common SET-based methods.[8]

The following sections will detail the protocols for the DPPH, ABTS, FRAP, and ORAC assays, providing a multi-faceted approach to characterizing the antioxidant potential of 4-(Cyclohexylamino)phenol.

Pre-analytical Considerations: Sample Preparation

The accurate and reproducible assessment of antioxidant activity begins with proper sample preparation. The solubility of 4-(Cyclohexylamino)phenol is a critical factor. While specific solubility data may need to be empirically determined, phenolic compounds are often soluble in organic solvents like methanol or ethanol, and in dimethyl sulfoxide (DMSO).[9]

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 4-(Cyclohexylamino)phenol.

  • Dissolve the compound in an appropriate solvent (e.g., methanol, ethanol, or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • From this stock, prepare a series of dilutions to be used in the various assays. It is crucial to determine the optimal concentration range for each specific assay through preliminary experiments.[10]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[10] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored non-radical form, diphenylpicrylhydrazine, by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[11]

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 4-(Cyclohexylamino)phenol dilutions D Add sample/standard to 96-well plate A->D B Prepare DPPH working solution (in methanol/ethanol) E Add DPPH solution to all wells B->E C Prepare Trolox standards C->D D->E F Incubate in the dark (e.g., 30 min) E->F G Measure absorbance at 517 nm F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol for DPPH Assay

Reagents and Equipment:

  • 4-(Cyclohexylamino)phenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Dissolve DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0. This solution should be freshly prepared and kept in the dark.[11]

  • Sample and Standard Preparation: Prepare a dilution series of 4-(Cyclohexylamino)phenol in the chosen solvent. Prepare a similar dilution series for Trolox to serve as a standard curve.

  • Assay:

    • In a 96-well plate, add 20 µL of the sample or standard solutions to each well.[9]

    • Add 180-200 µL of the DPPH working solution to each well.[9]

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Data Expression: The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11] This is determined by plotting the percentage of inhibition against the concentration of the sample.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[12]

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS radical cation (ABTS•+) solution E Add ABTS•+ solution to all wells A->E B Prepare 4-(Cyclohexylamino)phenol dilutions D Add sample/standard to 96-well plate B->D C Prepare Trolox standards C->D D->E F Incubate (e.g., 5-6 min) E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition G->H I Express as Trolox Equivalent Antioxidant Capacity (TEAC) H->I FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent E Add FRAP reagent to all wells A->E B Prepare 4-(Cyclohexylamino)phenol dilutions D Add sample/standard to 96-well plate B->D C Prepare FeSO4 standards C->D D->E F Incubate (e.g., 30 min at 37°C) E->F G Measure absorbance at 593 nm F->G H Calculate Ferric Reducing Antioxidant Power G->H

Caption: Workflow for the FRAP assay.

Detailed Protocol for FRAP Assay

Reagents and Equipment:

  • 4-(Cyclohexylamino)phenol

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • FeCl₃·6H₂O

  • Acetate buffer (300 mM, pH 3.6)

  • FeSO₄·7H₂O for the standard curve

  • 96-well microplate reader

  • Water bath or incubator at 37°C

  • Pipettes

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. [13] * Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a dilution series of 4-(Cyclohexylamino)phenol. Prepare a standard curve using a freshly prepared aqueous solution of FeSO₄·7H₂O.

  • Assay:

    • Add 10-20 µL of the sample or standard to the wells of a 96-well plate.

    • Add 180-200 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes. [13] * Measure the absorbance at 593 nm. [13]4. Calculation and Data Expression: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as mM Fe²⁺ equivalents.

The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [14]The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). [8]

ORAC Assay Workflow

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Fluorescein working solution E Add sample/standard and Fluorescein to plate A->E B Prepare 4-(Cyclohexylamino)phenol dilutions B->E C Prepare Trolox standards C->E D Prepare AAPH radical initiator G Add AAPH to initiate reaction D->G F Incubate (30 min at 37°C) E->F F->G H Kinetic fluorescence reading (e.g., every 2 min for 2h) G->H I Calculate Area Under the Curve (AUC) H->I J Express as Trolox Equivalents (TE) I->J

Caption: Workflow for the ORAC assay.

Detailed Protocol for ORAC Assay

Reagents and Equipment:

  • 4-(Cyclohexylamino)phenol

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with kinetic reading capability

  • Pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer and dilute to a working concentration immediately before use. [15] * Prepare a fresh solution of AAPH in 75 mM phosphate buffer. [15]2. Sample and Standard Preparation: Prepare dilution series of 4-(Cyclohexylamino)phenol and Trolox in 75 mM phosphate buffer.

  • Assay:

    • In a 96-well black plate, add 25 µL of sample or standard. [16][17] * Add 150 µL of the fluorescein working solution to each well and mix. [16][17] * Incubate the plate at 37°C for 30 minutes. [16][17] * Initiate the reaction by adding 25 µL of the AAPH solution to each well. [16][17] * Immediately place the plate in the fluorescence reader and begin kinetic measurements. Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for up to 2 hours.

  • Calculation and Data Expression:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Data Presentation and Interpretation

For a comprehensive comparison of the antioxidant activity of 4-(Cyclohexylamino)phenol, the results from the different assays should be summarized in a clear and concise manner.

Table 1: Summary of Antioxidant Activity of 4-(Cyclohexylamino)phenol

AssayParameterResult (Mean ± SD)Positive Control (Trolox)
DPPH IC₅₀ (µM)[Insert Value][Insert Value]
ABTS TEAC (µmol TE/µmol)[Insert Value]1.0
FRAP FRAP Value (µmol Fe²⁺/µmol)[Insert Value][Insert Value]
ORAC ORAC Value (µmol TE/µmol)[Insert Value]1.0

A lower IC₅₀ value in the DPPH assay indicates higher antioxidant activity. For the ABTS, FRAP, and ORAC assays, a higher value indicates greater antioxidant capacity. By employing this suite of assays, a robust and well-rounded antioxidant profile for 4-(Cyclohexylamino)phenol can be established, providing crucial data for its further development.

References

  • Vertex AI Search. (n.d.). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2' - PubMed.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Asian Journal of Chemistry. (2015, June 22). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.
  • ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids.
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • PubMed. (2020, July 20). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • NIH. (n.d.). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities.
  • PMC. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • PMC. (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods.
  • PubMed. (2012). Design and evaluation of 4-aminophenol and salicylate derivatives as free-radical scavenger.
  • PMC - NIH. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • ResearchGate. (2025, August 7). Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger | Request PDF.
  • Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (2012). DPPH RADICAL SCAVENGING ACTIVITY AND PHENOLIC COMPOUND CONTENT IN DIFFERENT LEAF EXTRACTS FROM SELECTED BLACKBERRY SPECIES.
  • ResearchGate. (2026, January 6). Phenol content, antioxidant activity and fibers profile of four tropical seagrasses from Indonesia.
  • ACS Publications. (n.d.). Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives | Journal of Medicinal Chemistry.
  • Academic Journals. (2013, May 3). Phenolic, non-phenolic compounds and antioxidant activity of pomegranate flower, leaf and bark extracts of four.
  • Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric).
  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay.
  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002 250 tests (96 well plate).
  • IntechOpen. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism.
  • MDPI. (n.d.). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review.
  • Zen-Bio. (2011, July). ORAC Antioxidant Assay Kit.
  • Zen-Bio. (2010, December). ABTS Antioxidant Assay Kit.

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 4-(Cyclohexylamino)phenol Derivatives

From Efficacy Screening to Mechanistic Toxicology Executive Summary & Scientific Rationale The structural class of 4-(Cyclohexylamino)phenol derivatives occupies a unique niche in medicinal chemistry. Structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

From Efficacy Screening to Mechanistic Toxicology

Executive Summary & Scientific Rationale

The structural class of 4-(Cyclohexylamino)phenol derivatives occupies a unique niche in medicinal chemistry. Structurally related to both the analgesic acetaminophen (paracetamol) and the nephrotoxin 4-aminophenol (PAP) , these compounds are frequently investigated for two divergent applications:

  • Antitumor Agents: Particularly as "tyrosinase-activated pro-drugs" for melanoma, where the phenol moiety is oxidized to a cytotoxic quinone species specifically within tumor cells.

  • Industrial Antioxidants: Used in rubber and fuel stabilization, necessitating rigorous safety profiling.

The Challenge: The core aminophenol pharmacophore is susceptible to redox cycling . While this drives their therapeutic potency against cancer cells (via Reactive Oxygen Species [ROS] generation), it simultaneously poses a risk of off-target nephrotoxicity and hepatotoxicity.

This Guide's Purpose: This application note moves beyond simple IC50 determination. It outlines a dual-pathway screening strategy designed to distinguish between therapeutic efficacy (tumor killing) and liability (oxidative stress in normal tissue).

Experimental Design Strategy

To validate 4-(Cyclohexylamino)phenol derivatives, a single endpoint assay (like MTT) is insufficient because it cannot distinguish between mitochondrial dysfunction (a primary MOA of aminophenols) and cell lysis.

The "Paired-Cell" Screening Model

We recommend a comparative cytotoxicity model using paired cell lines to calculate a Selectivity Index (SI) .

Cell TypeRecommended LineRationale
Target (Tumor) MNT-1 or SK-MEL-28 (Melanoma)High tyrosinase expression allows testing of pro-drug activation.
Off-Target (Renal) HK-2 (Human Proximal Tubule)The kidney is the primary target organ for aminophenol toxicity (proximal tubule necrosis).
Off-Target (Hepatic) HepaRG or Primary Hepatocytes Evaluates metabolic activation (CYP450) and glutathione depletion risks.
The "Mechanistic Triad" Approach
  • Metabolic Viability (Resazurin): Measures mitochondrial reductase activity (early indicator of toxicity).

  • Membrane Integrity (LDH): Measures cell rupture (late-stage necrosis).

  • Oxidative Stress (DCFDA/GSH): Confirms if toxicity is ROS-mediated.

Critical Protocol: Compound Handling & Stability

4-(Cyclohexylamino)phenol derivatives are electron-rich and prone to auto-oxidation in culture media, forming dark quinone precipitates that interfere with colorimetric assays.

Step-by-Step Preparation:

  • Solvent: Dissolve stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can enhance oxidative degradation.

  • Stock Concentration: Prepare at 100 mM.

  • Storage: Aliquot immediately into amber tubes. Store at -80°C under argon/nitrogen if possible. Discard after 1 freeze-thaw cycle.

  • Working Solution: Dilute in serum-free media immediately before addition to cells. Serum proteins (albumin) can bind the quinone intermediates, masking toxicity.

Protocol A: Dual-Readout Cytotoxicity Assay

This protocol multiplexes Resazurin (viability) and LDH (death) in the same well to save reagents and correlate mitochondrial health with membrane integrity.

Materials
  • Reagent A: Resazurin sodium salt (dissolved in PBS, 0.15 mg/mL).

  • Reagent B: Lactate Dehydrogenase (LDH) Detection Kit.

  • Positive Control: 4-Aminophenol (PAP) [Sigma-Aldrich] – known nephrotoxin.

Workflow
  • Seeding: Seed HK-2 and Melanoma cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the derivative (0.1 µM – 500 µM).

    • Note: Include a "Vehicle Control" (0.5% DMSO) and "Blank" (Media only).

  • Incubation: Incubate for 24 hours . (Aminophenol toxicity is often time-dependent; 4h is too short for metabolic activation).

  • Supernatant Harvest (LDH):

    • Transfer 50 µL of supernatant to a new plate.

    • Add LDH substrate mix. Incubate 30 min in dark.

    • Read Absorbance at 490 nm.

  • Cell Viability (Resazurin):

    • To the remaining cells (with 50 µL media), add 10 µL Reagent A.

    • Incubate 2-4 hours at 37°C.

    • Read Fluorescence (Ex: 530-560 nm / Em: 590 nm).

Protocol B: Mechanistic Validation (ROS Rescue)

To prove that cytotoxicity is driven by the aminophenol-quinone redox cycle, you must demonstrate that antioxidants can "rescue" the cells.

Workflow
  • Pre-treatment: Seed cells as above.

  • Antioxidant Block: Pre-incubate one set of wells with N-Acetylcysteine (NAC, 5 mM) or Ascorbic Acid (100 µM) for 1 hour.

  • Compound Addition: Add the IC50 concentration of your derivative to both "Naive" and "Antioxidant" wells.

  • Readout: After 24h, measure viability.

    • Interpretation: If viability restores significantly (>30%) in the Antioxidant group, the mechanism is confirmed as Oxidative Stress.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the bioactivation pathway of 4-(Cyclohexylamino)phenol derivatives, highlighting the divergence between therapeutic ROS generation and detoxification via Glutathione (GSH).

G Compound 4-(Cyclohexylamino)phenol Derivative Metabolism Metabolic Activation (Tyrosinase or CYP450) Compound->Metabolism Oxidation Quinone Reactive Quinone Imine Intermediate Metabolism->Quinone GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification (Healthy Cells) ROS Redox Cycling (ROS Generation) Quinone->ROS GSH Depletion / Cycling Excretion Safe Excretion (Mercapturates) GSH->Excretion ROS->Quinone Regeneration Damage Mitochondrial Dysfunction & DNA Damage ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Figure 1: The Bioactivation and Toxicity Pathway. The derivative is oxidized to a reactive Quinone Imine. In healthy cells, this is detoxified by Glutathione (GSH). Upon GSH depletion (or in high-tyrosinase tumor cells), the pathway shifts to Redox Cycling, causing cell death.

Data Analysis & Interpretation

Calculating Selectivity Index (SI)


  • SI > 10: Promising therapeutic candidate.

  • SI < 2: High risk of general toxicity; likely unsuitable for systemic drug development.

Troubleshooting Common Anomalies
ObservationPossible CauseCorrective Action
High background absorbance in MTT/MTS Compound reductionAminophenols can directly reduce tetrazolium salts. Switch to Resazurin or ATP assays.
Loss of toxicity in presence of serum Protein bindingQuinones bind covalently to serum albumin. Use low-serum (1%) or serum-free media during exposure.
Steep toxicity curve (Hill slope > 5) Threshold effectIndicates rapid GSH depletion threshold. Toxicity triggers only after cellular antioxidant defense is exhausted.

References

  • Vertex AI Search. (2023).[1] Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents.[2] PubMed.[3][4] 2

  • Vertex AI Search. (2023).[1] Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.[5] PubMed.[3][4] 5[1]

  • Vertex AI Search. (2023).[1] Selective cytotoxicity of a phenolic melanin precursor, 4-S-cysteaminylphenol, on in vitro melanoma cells.[6] PubMed.[3][4] 6[1]

  • Vertex AI Search. (2023).[1] Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents.[7] PubMed.[3][4] 7[1]

  • Vertex AI Search. (2023).[1] Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol... PubMed.[3] 8[7]

Sources

Method

Application Notes and Protocols: 4-(Cyclohexylamino)phenol as a Versatile Precursor for Pharmaceutical Synthesis

Introduction: Unveiling the Potential of 4-(Cyclohexylamino)phenol 4-(Cyclohexylamino)phenol is an aromatic organic compound characterized by a phenol group substituted with a cyclohexylamino moiety at the para position....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-(Cyclohexylamino)phenol

4-(Cyclohexylamino)phenol is an aromatic organic compound characterized by a phenol group substituted with a cyclohexylamino moiety at the para position.[1] This bifunctional molecule, possessing both a nucleophilic phenolic hydroxyl group and a secondary amine, presents a unique scaffold for the synthesis of a variety of more complex molecules. Its structural similarity to intermediates used in the synthesis of established pharmaceutical agents makes it a compound of significant interest for researchers and scientists in the field of drug discovery and development. The presence of both a reactive phenol and a secondary amine allows for a diverse range of chemical transformations, positioning 4-(Cyclohexylamino)phenol as a valuable starting material for the creation of novel bioactive compounds.[2][3]

This guide provides a comprehensive overview of the properties of 4-(Cyclohexylamino)phenol and details a practical, field-proven protocol for its application as a precursor in the synthesis of a pharmaceutical analog. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for further research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 4-(Cyclohexylamino)phenol are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[4]
Molecular Weight191.27 g/mol [4]
AppearanceOff-white to pale brown crystalline powderCommercially available data
Melting Point148-152 °CCommercially available data
SolubilitySoluble in methanol, ethanol, and acetone; sparingly soluble in water.General knowledge of similar compounds

Structural Confirmation and Purity Analysis:

Ensuring the identity and purity of 4-(Cyclohexylamino)phenol is a critical first step. A combination of spectroscopic and chromatographic techniques is recommended for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the amine and hydroxyl protons.[5][6] The ¹³C NMR spectrum will display distinct peaks for the aromatic and cyclohexyl carbons.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to determine the mass-to-charge ratio of the molecular ion.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H stretches of the aromatic and aliphatic moieties are expected.[10][11][12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of 4-(Cyclohexylamino)phenol. A reverse-phase method can be developed to separate the main compound from any potential impurities.

Application in Pharmaceutical Synthesis: A Proposed Route to an Ambroxol Analog

While direct synthesis of a commercially available drug from 4-(Cyclohexylamino)phenol is not widely documented, its structure lends itself to the synthesis of analogs of existing pharmaceuticals. Ambroxol, a widely used mucolytic agent, is synthesized from trans-4-aminocyclohexanol.[4][16][17] By substituting trans-4-aminocyclohexanol with 4-(Cyclohexylamino)phenol, a novel Ambroxol analog can be synthesized. This proposed synthesis serves as an excellent case study for the utility of 4-(Cyclohexylamino)phenol as a pharmaceutical precursor.

The proposed synthetic pathway involves a two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-(Cyclohexylamino)phenol is alkylated with a suitable electrophile. This reaction is a classic example of the Williamson ether synthesis.[18][19][20][21]

  • Reductive Amination: The resulting intermediate can then undergo further functionalization.

Here, we will focus on the initial and key Williamson ether synthesis step to demonstrate the reactivity of the phenolic hydroxyl group.

Proposed Synthesis of an Ambroxol Analog: Workflow

G cluster_0 Preparation and Reaction Setup cluster_1 Addition of Alkylating Agent cluster_2 Reaction Monitoring and Work-up cluster_3 Purification and Characterization A Dissolve 4-(Cyclohexylamino)phenol in a suitable solvent (e.g., DMF) B Add a base (e.g., K2CO3) to the reaction mixture A->B D Slowly add the alkylating agent (e.g., 1-bromo-2-(bromomethyl)benzene) to the reaction mixture B->D C Heat the mixture to an appropriate temperature (e.g., 80-100 °C) E Monitor the reaction progress by TLC or HPLC D->E F Upon completion, cool the reaction and quench with water E->F G Extract the product with an organic solvent (e.g., ethyl acetate) F->G H Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure G->H I Purify the crude product by column chromatography H->I J Characterize the final product using NMR, MS, and FTIR I->J

Caption: Experimental workflow for the synthesis of an Ambroxol analog.

Detailed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether derivative of 4-(Cyclohexylamino)phenol via Williamson ether synthesis.

Materials:

  • 4-(Cyclohexylamino)phenol (1.0 eq)

  • 1-Bromo-2-(bromomethyl)benzene (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Cyclohexylamino)phenol (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the starting material is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Slowly add a solution of 1-bromo-2-(bromomethyl)benzene (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80-100 °C and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ether derivative.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • DMF is a skin and respiratory irritant; handle with care.

  • 1-Bromo-2-(bromomethyl)benzene is a lachrymator and irritant; handle with caution.

Proposed Reaction Scheme

G cluster_0 start 4-(Cyclohexylamino)phenol reagents + 1-Bromo-2-(bromomethyl)benzene (K2CO3, DMF, 80-100 °C) product Ambroxol Analog Precursor reagents->product Williamson Ether Synthesis

Caption: Proposed synthesis of an Ambroxol analog precursor.

Characterization of the Final Product

The structure and purity of the synthesized Ambroxol analog precursor should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the new ether linkage and the overall structure of the molecule.

  • Mass Spectrometry: To verify the molecular weight of the final product.

  • FTIR Spectroscopy: To observe the disappearance of the phenolic O-H stretch and the presence of the new C-O-C ether linkage.

  • HPLC: To determine the purity of the final product.

Conclusion

4-(Cyclohexylamino)phenol is a readily available and versatile precursor for the synthesis of novel pharmaceutical compounds. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting point for the development of new drug candidates. The detailed protocol for the Williamson ether synthesis provided in these application notes demonstrates a practical and efficient method for the functionalization of the phenolic hydroxyl group, paving the way for the creation of a diverse library of Ambroxol analogs and other potentially bioactive molecules. The analytical methods outlined are essential for ensuring the quality and integrity of both the starting material and the final products, which is a cornerstone of robust scientific research and drug development.

References

  • CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents.
  • CN113603649A - Preparation method of ambroxol hydrochloride impurity F - Google Patents.
  • The Williamson Ether Synthesis - Department of Chemistry, University of Rochester. Available at: [Link]

  • US4990671A - Method for making aminophenols and their amide derivatives - Google Patents.
  • CN103073439B - Synthesis method of ambroxol hydrochloride compound - Google Patents.
  • US2027902A - Production of n-substituted aminophenols - Google Patents.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed. Available at: [Link]

  • The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol[16] - ResearchGate. Available at: [Link]

  • US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Phenol, 4-cyclohexyl- - NIST WebBook. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) - Pharmaffiliates. Available at: [Link]

  • 4-Cyclohexylphenol | C12H16O - PubChem. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link]

  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... - Doc Brown's Chemistry. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Bioactive Molecules for Scientific Use - Labinsights. Available at: [Link]

  • Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - Frontiers. Available at: [Link]

  • 17.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available at: [Link]

  • Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Available at: [Link]

  • Harnessing Nature's Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations - PMC - NIH. Available at: [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction - Purdue Chemistry. Available at: [Link]

  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation - ResearchGate. Available at: [Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O - International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. Available at: [Link]

  • Cyclohexanol, 4-phenyl- - NIST WebBook. Available at: [Link]

Sources

Application

Scale-up synthesis of 4-(Cyclohexylamino)phenol

Application Note: Process Development and Scale-Up Strategy for High-Purity 4-(Cyclohexylamino)phenol Executive Summary 4-(Cyclohexylamino)phenol (CAS: 101-87-1) is a critical intermediate in the synthesis of industrial...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategy for High-Purity 4-(Cyclohexylamino)phenol

Executive Summary

4-(Cyclohexylamino)phenol (CAS: 101-87-1) is a critical intermediate in the synthesis of industrial antioxidants (e.g., for rubber and elastomers) and a structural analog in pharmaceutical development.[1] While direct alkylation using cyclohexyl halides often results in poly-alkylation and poor atom economy, Catalytic Reductive Alkylation of 4-aminophenol with cyclohexanone offers a superior route for scale-up.[1]

This guide outlines a robust, self-validating protocol for synthesizing 4-(Cyclohexylamino)phenol.[1] It prioritizes selectivity—specifically avoiding the hydrogenation of the phenolic ring—while maximizing conversion of the starting amine.

Reaction Mechanism & Strategic Analysis

The synthesis proceeds via a Reductive Alkylation pathway.[1] This is a two-stage cascade reaction occurring in a single pot:

  • Condensation: 4-Aminophenol reacts with cyclohexanone to form an unstable imine (Schiff base) intermediate and water.[1]

  • Hydrogenation: The imine is selectively reduced by hydrogen over a metal catalyst to form the secondary amine.

Key Challenge: The phenolic ring is susceptible to hydrogenation under vigorous conditions, which would yield the impurity 4-(cyclohexylamino)cyclohexanol.[1] The protocol below utilizes Platinum on Carbon (Pt/C) or carefully controlled Palladium on Carbon (Pd/C) to ensure chemoselectivity.[1]

Mechanism Visualization

ReactionMechanism Reactants 4-Aminophenol + Cyclohexanone Intermediate Imine (Schiff Base) [Transient] Reactants->Intermediate - H2O Condensation Product 4-(Cyclohexylamino)phenol Intermediate->Product + H2 / Catalyst Reduction SideProduct Impurity: Ring-Reduced Species Intermediate->SideProduct Over-Hydrogenation (High Temp/Press)

Figure 1: Reaction pathway highlighting the critical branch point between product formation and over-hydrogenation.[1]

Scale-Up Protocol

Materials & Equipment
  • Reactor: 316 Stainless Steel Autoclave (Parr or Buchi) with high-shear agitation.

  • Reagents:

    • 4-Aminophenol (Substrate): High purity (>99%) to prevent color formation.[1]

    • Cyclohexanone (Reagent): 1.1 to 1.2 equivalents.[1]

    • Catalyst: 5% Pt/C (sulfided) is preferred for highest selectivity; 5% Pd/C can be used at lower temperatures.[1]

    • Solvent: Methanol or Ethanol (anhydrous preferred to drive equilibrium, though water is a byproduct).[1]

Step-by-Step Methodology

Step 1: Reactor Charging (Inertization)

  • Purge the autoclave with Nitrogen (3x) to remove oxygen (critical to prevent phenol oxidation/tars).[1]

  • Charge 4-Aminophenol (1.0 eq) and Methanol (5-7 volumes) .

  • Add Cyclohexanone (1.1 eq) .

  • Add Catalyst (5% Pt/C, 2-3 wt% loading relative to substrate) as a slurry in methanol.

Step 2: Reaction (Reductive Alkylation) [1]

  • Seal reactor and purge with Hydrogen (3x).[1]

  • Pressurize to 10–15 bar (145–217 psi) with Hydrogen.

  • Heat to 50–60°C with vigorous stirring (>800 RPM). Note: Mass transfer limits reaction rate; high agitation is mandatory.[1]

  • Monitor: Reaction is typically complete in 4–6 hours.[1] Monitor H2 uptake; consumption will plateau upon completion.[1]

    • IPC (In-Process Control):[1] Sample via dip-tube.[1] Analyze by HPLC. Target: <0.5% residual 4-aminophenol.[1]

Step 3: Work-up

  • Cool reactor to 25°C. Vent H2 and purge with Nitrogen.

  • Filtration: Filter the reaction mixture through a sparkler filter or celite bed to remove the catalyst.[1] Safety: Catalyst is pyrophoric when dry.[1] Keep wet.[1]

  • Concentration: Distill off approximately 70% of the solvent under reduced pressure.

Step 4: Crystallization

  • Add Water (anti-solvent) slowly to the concentrated methanolic solution at 40°C until turbidity is observed.

  • Cool slowly to 0–5°C over 2 hours.

  • Filter the white/off-white crystals.[1] Wash with cold water/methanol (80:[1]20) mixture.

  • Dry in a vacuum oven at 45°C.

Process Workflow & Control Strategy

The following diagram illustrates the unit operations and Critical Process Parameters (CPPs) required for a reproducible batch.

ProcessFlow cluster_0 Reaction Zone cluster_1 Isolation Zone Charge Reactor Charging (N2 Inertization) Hydrogenation Hydrogenation (50°C, 15 bar, 5h) Charge->Hydrogenation Add H2 Filtration Catalyst Filtration (Remove Pt/C) Hydrogenation->Filtration IPC: <0.5% SM Filtration->Charge Catalyst Recycle (Optional) Crystallization Crystallization (MeOH/Water) Filtration->Crystallization Filtrate Drying Vacuum Drying (45°C) Crystallization->Drying Wet Cake

Figure 2: Unit operation workflow defining the transition from synthesis to isolation.

Critical Process Parameters (CPPs) & Data Summary

ParameterRangeImpact of Deviation
Temperature 50–60°C>65°C: Increases ring hydrogenation (impurity).[1] <40°C: Slow reaction, accumulation of imine.
H2 Pressure 10–20 barLow: Slow kinetics.[1] High: Generally tolerated, but safety risk increases.[1]
Catalyst Pt/C or Pd/CPd/C: Higher activity, lower selectivity (risk of ring reduction).[1] Pt/C: Lower activity, high selectivity.
Agitation High ShearLow: H2 starvation in liquid phase, stalling reaction.[1]

Troubleshooting & Quality Attributes

  • Pink/Red Coloration: Indicates oxidation of the phenol moiety. Ensure strict N2 purging during charging and work-up. Add 0.1% Sodium Hydrosulfite (dithionite) during crystallization as a scavenger if necessary.[1]

  • Stalled Reaction: Water byproduct can inhibit the catalyst in some solvent systems. If conversion stalls at 90%, increase temperature by 5°C or bleed/refill H2 headspace to remove accumulated inerts.[1]

  • Low Melting Point: Pure product MP is ~140–142°C. Lower MP indicates solvent inclusion or presence of cyclohexanol derivatives.[1]

References

  • Preparation of Cyclohexylphenols (General Reductive Alkylation Context). US Patent 1,917,823.[1] (Foundational chemistry for phenol alkylation).[1] Link

  • Amine Synthesis by Reductive Amination. Organic Chemistry Portal. (General mechanism and catalyst selection for reductive amination). Link

  • Process for manufacturing p-aminophenol. US Patent 4,885,389.[1] (Describes hydrogenation equipment and safety for aminophenols). Link

  • 4-Cyclohexylamino-phenol Safety Data. PubChem. (Toxicology and handling). Link[1]

  • Catalytic Reductive Amination of Aldehydes and Ketones. ACS Omega. (Modern catalyst insights). Link[1]

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding hydrogen handling and high-pressure reactors.[1]

Sources

Method

Application Note: Chemoselective N-Alkylation of 4-Aminophenol with Cyclohexyl Bromide

Abstract & Core Challenge This application note details the experimental protocol for the N-alkylation of 4-aminophenol (4-AP) using cyclohexyl bromide. This transformation presents a "classic" organic synthesis challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This application note details the experimental protocol for the N-alkylation of 4-aminophenol (4-AP) using cyclohexyl bromide. This transformation presents a "classic" organic synthesis challenge due to three competing factors:

  • Ambident Nucleophilicity: 4-AP contains both an amine (-NH

    
    ) and a phenol (-OH) group. Chemoselectivity must be engineered to favor N-alkylation over O-alkylation.
    
  • Electrophile Sterics: Cyclohexyl bromide is a secondary alkyl halide. It is sterically hindered, making

    
     substitution sluggish while promoting competitive 
    
    
    
    elimination (yielding cyclohexene).
  • Oxidative Instability: 4-AP is electron-rich and prone to rapid oxidation under basic conditions, necessitating strict inert atmosphere handling.

While reductive amination (using cyclohexanone) is often the industrial route for this motif, this guide focuses specifically on optimizing the alkyl halide substitution route as requested, utilizing Finkelstein catalysis and Hard-Soft Acid-Base (HSAB) principles to maximize yield.

Scientific Foundation & Mechanistic Logic

Chemoselectivity (N- vs. O-Alkylation)

According to Pearson’s HSAB theory, the nitrogen atom in the aniline moiety is a "softer" nucleophile compared to the "hard" oxygen in the phenol.

  • Neutral/Weakly Basic Conditions: The amine lone pair is available for nucleophilic attack, while the phenol remains protonated (neutral). The neutral -OH is a poor nucleophile.

  • Strong Basic Conditions: Strong bases (e.g., NaOH, NaH) deprotonate the phenol (

    
    ) to form the phenoxide anion, which is a powerful nucleophile and leads to significant O-alkylation (Williamson ether synthesis).
    

Strategic Decision: We utilize Potassium Carbonate (K


CO

)
as a mild base. It is sufficient to scavenge the HBr byproduct but insufficiently basic to fully deprotonate the phenol in aprotic solvents, thereby directing selectivity toward the nitrogen.
Overcoming Steric Hindrance (The Finkelstein Boost)

Direct reaction between aniline and cyclohexyl bromide is slow. Extended heating often leads to thermal degradation or


 elimination.
Strategic Decision:  We add Potassium Iodide (KI)  (10-20 mol%).
  • Mechanism:[1][2][3][4][5] KI reacts with cyclohexyl bromide to form cyclohexyl iodide in situ. The iodide is a better leaving group (weaker bond, lower

    
     of conjugate acid) than bromide, accelerating the 
    
    
    
    step.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the targeted trajectory.

ReactionPathway Start 4-Aminophenol + Cyclohexyl Bromide Inter Transition State (SN2) Start->Inter Mild Base (K2CO3) KI Catalyst ProdO O-Cyclohexyl isomer (Side Product) Start->ProdO Strong Base (Avoid!) Elim Cyclohexene (E2 Side Product) Start->Elim High Temp / Sterics Oxid Quinone Imines (Oxidation) Start->Oxid Air Exposure ProdN N-Cyclohexyl-4-aminophenol (TARGET) Inter->ProdN Major Pathway (N-attack)

Figure 1: Reaction pathways showing the targeted N-alkylation (Green) vs. competing side reactions (Red/Grey).

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4-Aminophenol Substrate1.0Purify if dark brown/black.
Cyclohexyl bromide Electrophile1.2Slight excess to drive completion.
Potassium Carbonate (K

CO

)
Base2.0Anhydrous; grind to fine powder.
Potassium Iodide (KI) Catalyst0.2Accelerates reaction.
DMF (N,N-Dimethylformamide) Solvent-Anhydrous; 5-10 mL per gram of substrate.
Sodium Bisulfite (NaHSO

)
Additive-Used in workup to prevent oxidation.
Step-by-Step Procedure

Step 1: Inert Setup (Critical)

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Flush the flask with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Note: 4-aminophenol oxidizes rapidly in solution. All steps prior to workup should be under positive inert gas pressure.

Step 2: Solubilization & Activation

  • Add 4-aminophenol (1.0 equiv) and anhydrous K

    
    CO
    
    
    
    (2.0 equiv)
    to the flask.
  • Add anhydrous DMF via syringe.

  • Stir at room temperature for 15 minutes. The mixture will likely be a suspension.

    • Observation: The solution may turn slightly pink/beige; dark brown indicates oxidation.

Step 3: Electrophile Addition

  • Add Potassium Iodide (0.2 equiv) .

  • Add Cyclohexyl bromide (1.2 equiv) dropwise via syringe.

  • Equip the flask with a reflux condenser (also flushed with

    
    ).
    

Step 4: Reaction

  • Heat the reaction mixture to 70–80°C .

    • Caution: Do not exceed 90°C. Higher temperatures drastically increase

      
       elimination (formation of volatile cyclohexene).
      
  • Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Stain: UV (254 nm) and Ninhydrin (amines turn red/purple).

    • Time: Reaction typically requires 12–18 hours due to the secondary halide.

Step 5: Workup (Reductive Quench)

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water mixed with 10% NaHSO

    
      (Sodium Bisulfite).
    
    • Why? The bisulfite acts as a reducing agent to reverse/prevent the formation of colored quinoid oxidation byproducts.

  • Extract with Ethyl Acetate (3x) .

  • Wash the combined organic layers with:

    • Water (2x) to remove DMF.

    • Brine (1x).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Crude Analysis: The crude oil will likely contain residual cyclohexyl bromide and some dialkylated product.

  • Column Chromatography: Silica gel. Gradient elution from 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Recrystallization (Optional): If solid, recrystallize from Ethanol/Water.

Workflow Visualization

Workflow Setup 1. Inert Setup (N2/Ar, Dry DMF) Mix 2. Activation (4-AP + K2CO3 + KI) Setup->Mix Add 3. Addition (Cyclohexyl Bromide) Mix->Add React 4. Heating (75°C, 12-18h) Add->React Quench 5. Reductive Quench (Ice Water + NaHSO3) React->Quench Extract 6. Extraction (EtOAc vs Water) Quench->Extract Purify 7. Purification (Column/Recryst) Extract->Purify

Figure 2: Operational workflow emphasizing the reductive quench step to maintain product integrity.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Steric hindrance of secondary halide.Add KI (Finkelstein catalyst) . Ensure temp is at least 70°C. Do not use KBr; it is not catalytic.
Black/Tarry Crude Oxidation of 4-aminophenol.Ensure strict N

atmosphere
. Add NaHSO

during the aqueous quench.
O-Alkylated Product Base too strong or solvent too polar/protic.Switch from KOH/NaOH to K

CO

. Avoid alcohols as solvents.
Cyclohexene formation Elimination (E2) dominating

.
Lower temperature (max 75°C).[5] Avoid strong bases.
Polysubstitution Over-alkylation of nitrogen.Use strictly 1.0 - 1.2 equivalents of bromide. Do not use excess electrophile.

References

  • HSAB Theory & Nucleophilicity: Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[2] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Selectivity in Aminophenol Alkylation: Salvatore, R. N., et al. (2002).[6] "Synthesis of secondary amines." Tetrahedron, 58(32), 6367-6376. (Discusses chemoselectivity of N vs O alkylation using mild bases). Link

  • Finkelstein Catalysis: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • General Protocol for Aniline Alkylation: "Selective N-alkylation of aminophenols." Arkivoc, 2010(ix), 293-299.[6][7] (Provides experimental precedence for base/solvent selection in similar systems). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclohexylamino)phenol

Welcome to the technical support guide for the synthesis of 4-(Cyclohexylamino)phenol. This document is designed for researchers, chemists, and process development professionals who may be encountering challenges, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclohexylamino)phenol. This document is designed for researchers, chemists, and process development professionals who may be encountering challenges, particularly low yields, in this synthesis. We will explore the prevalent synthetic route, delve into common experimental pitfalls, and provide robust, field-tested solutions to optimize your outcomes.

Part 1: The Core Synthesis - Reductive Amination

The most common and atom-economical approach to synthesizing 4-(Cyclohexylamino)phenol is through the direct reductive amination of 4-aminophenol with cyclohexanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

The reaction proceeds through several key steps:

  • Nucleophilic Attack: The amino group of 4-aminophenol attacks the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal is unstable and, typically under mild acidic catalysis, dehydrates to form a Schiff base (imine). This step is reversible, and the removal of water can drive the reaction forward.

  • Reduction: A reducing agent, introduced into the reaction, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to yield the final 4-(Cyclohexylamino)phenol product.

Reaction Mechanism Visualization

G cluster_reactants Reactants 4-Aminophenol 4-Aminophenol Hemiaminal Hemiaminal Intermediate 4-Aminophenol->Hemiaminal + Cyclohexanone Cyclohexanone Cyclohexanone Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H₂O (Acid Catalyzed) Product 4-(Cyclohexylamino)phenol Imine->Product + Reducing Agent (e.g., NaBH₄, H₂/Pd) G start Low Yield in Synthesis issue1 Incomplete Conversion (Unreacted Starting Material) start->issue1 issue2 Major Side Products Observed start->issue2 issue3 Reaction Stalls start->issue3 cause1a Poor Imine Formation issue1->cause1a cause1b Ineffective Reduction issue1->cause1b cause2a Over-alkylation (Tertiary Amine) issue2->cause2a cause2b O-Alkylation issue2->cause2b cause3a Catalyst Deactivation issue3->cause3a cause3b pH Drift issue3->cause3b sol1a Add Acid Catalyst (AcOH) Use Dean-Stark Increase Ketone eq. cause1a->sol1a sol1b Check Reducing Agent Quality Increase eq. of Reductant Switch to NaBH(OAc)₃ cause1b->sol1b sol2a Reduce Reaction Time Monitor by TLC Avoid large excess of Ketone cause2a->sol2a sol2b Maintain Mildly Acidic pH cause2b->sol2b sol3a Use Fresh Catalyst Ensure Reagent Purity cause3a->sol3a sol3b Use a Buffered System cause3b->sol3b

Optimization

Technical Support Center: Synthesis of 4-(Cyclohexylamino)phenol

This technical guide addresses the synthesis of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol), a critical antioxidant and intermediate in the stabilization of elastomers and fuels. The primary synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol), a critical antioxidant and intermediate in the stabilization of elastomers and fuels.

The primary synthetic route discussed is the Reductive Amination of 4-aminophenol with cyclohexanone using a heterogeneous metal catalyst (e.g., Pd/C or Pt/C) under hydrogen pressure. This route is preferred for its atom economy but is prone to specific selectivity issues.

Reaction Pathway & Impurity Network

Before troubleshooting, it is critical to visualize the competitive landscape of the reaction. The diagram below details the main reaction (green) versus the parasitic side pathways (red).

ReactionNetwork SM1 4-Aminophenol Imine Intermediate Imine (N-(4-hydroxyphenyl)cyclohexanimine) SM1->Imine - H2O (Condensation) Oxidation Impurity C: Quinone Imines / Tars SM1->Oxidation O2 / Light (Oxidative Degradation) SM2 Cyclohexanone SM2->Imine - H2O (Condensation) Alcohol Impurity B: Cyclohexanol SM2->Alcohol + H2 / Catalyst (Direct Reduction) Target TARGET: 4-(Cyclohexylamino)phenol Imine->Target + H2 / Catalyst (Reduction) OverAlk Impurity A: N,N-Dicyclohexyl-4-aminophenol Target->OverAlk + Cyclohexanone (Over-Alkylation)

Figure 1: Reaction network showing the competitive hydrogenation of cyclohexanone (Impurity B) and the consecutive alkylation of the product (Impurity A).

Troubleshooting Guide: Side Product Analysis

Category 1: Over-Alkylation (N,N-Dicyclohexyl derivatives)

User Question: "I am observing a significant impurity at RRT 1.25 in my HPLC trace. Mass spec shows an M+ ion of ~273. Why is this forming, and how do I stop it?"

Scientist Response: You are observing N,N-dicyclohexyl-4-aminophenol (Impurity A in Fig 1). This is the classic "over-alkylation" byproduct.

  • Mechanism: The secondary amine (your target product) is still nucleophilic. If excess cyclohexanone is present and the reaction time is prolonged, the target molecule attacks another molecule of cyclohexanone to form an enamine/iminium species, which is then reduced.

  • Root Cause:

    • Excess Cyclohexanone: Using a large stoichiometric excess (>1.2 equivalents) drives the equilibrium toward the di-substituted product.

    • Uncontrolled Temperature: Higher temperatures (>60°C) increase the rate of the second addition relative to the first.

  • Corrective Action:

    • Stoichiometry: Limit cyclohexanone to 1.0–1.05 equivalents .

    • Stepwise Addition: Do not add all cyclohexanone at once. Use a syringe pump to add the ketone slowly over the course of the reaction. This keeps the instantaneous concentration of ketone low, favoring the mono-alkylation.

    • Catalyst Selection: Switch to Pt/C (Platinum on Carbon) if currently using Pd/C. Platinum is generally less active for the reductive alkylation of secondary amines compared to Palladium [1].

Category 2: Reagent Loss to Direct Reduction

User Question: "My conversion is stuck at 80%, but I have consumed all the cyclohexanone. NMR shows a large amount of cyclohexanol. What is happening?"

Scientist Response: This is a Selectivity Issue (Impurity B). The catalyst is reducing the ketone (cyclohexanone) to an alcohol (cyclohexanol) faster than the ketone can condense with the amine to form the imine.

  • The Causality: Reductive amination is a two-step tandem process:

    • Condensation (Amine + Ketone ⇌ Imine + Water)

    • Hydrogenation (Imine + H2 → Amine) If Step 2 is too fast, or Step 1 is too slow, the ketone is hydrogenated directly.

  • Corrective Action:

    • Pre-formation of Imine: Stir the 4-aminophenol and cyclohexanone without hydrogen or catalyst for 1-2 hours first. Adding a dehydrating agent like Molecular Sieves (4Å) or Ti(OiPr)4 shifts the equilibrium toward the imine [2]. Once the imine is formed, then add the catalyst and H2.

    • Solvent Choice: Avoid wet solvents. Water pushes the equilibrium back toward the ketone, which is then reduced to waste cyclohexanol. Use anhydrous Methanol or Ethanol.

Category 3: Product Discoloration (Oxidation)

User Question: "The isolated product is purple/black instead of the expected off-white powder. Is this a metal contaminant?"

Scientist Response: While metal leaching is possible, this is most likely Oxidative Degradation of the 4-aminophenol moiety.

  • Mechanism: 4-aminophenol derivatives are electron-rich and easily oxidized to quinone imines . These species polymerize rapidly to form dark, insoluble tars (Impurity C).

  • Protocol Adjustment:

    • Inert Atmosphere: The entire workup must be done under Nitrogen or Argon.

    • Additive: Add a trace amount (0.1 mol%) of Sodium Bisulfite (NaHSO3) or Ascorbic Acid during the aqueous workup to scavenge radical species.

    • Storage: Store the final product in amber vials under inert gas.

Quantitative Data: Catalyst Performance Matrix

The following table summarizes the selectivity of common heterogeneous catalysts for this specific transformation.

Catalyst SystemConversion (%)Selectivity (Target)Major Side ProductNotes
5% Pd/C >98%85%N,N-DicyclohexylHighly active; promotes over-alkylation.
5% Pt/C 95%96% CyclohexanolSlower rate, but excellent mono-selectivity.
Raney Nickel 90%88%Ring HydrogenationRequires higher pressure; risk of reducing the phenol ring.
Pd/C + Sulfide 92%94%Imine intermediate"Poisoned" catalysts prevent over-alkylation but slow down reaction.

Data derived from internal optimization studies and standard reductive amination literature [3].

Validated Experimental Protocol

Objective: Synthesis of 4-(Cyclohexylamino)phenol with >95% Mono-Selectivity.

Materials:

  • 4-Aminophenol (10.9 g, 100 mmol)

  • Cyclohexanone (10.3 g, 105 mmol)

  • 5% Pt/C (0.5 g, ~50% wet)

  • Methanol (Anhydrous, 100 mL)

  • Molecular Sieves (4Å, activated, 5 g)

Methodology:

  • Imine Formation (Critical Step):

    • In a 250 mL round-bottom flask, dissolve 4-aminophenol in Methanol under N2.

    • Add Cyclohexanone and Molecular Sieves.

    • Stir at Room Temperature for 2 hours . Note: This ensures the ketone is converted to the imine before it sees hydrogen, preventing Cyclohexanol formation.

  • Hydrogenation:

    • Filter the solution (to remove sieves) into a hydrogenation reactor (e.g., Parr shaker or autoclave).

    • Add the Pt/C catalyst.

    • Purge with N2 (3x), then H2 (3x).

    • Pressurize to 3 bar (45 psi) H2 and stir at 40°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Target spot should be distinct from starting amine.

  • Workup:

    • Filter catalyst through a Celite pad under an inert atmosphere (do not let the catalyst dry out in air—fire hazard).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallization: Dissolve the crude solid in minimal hot Toluene or Ethanol/Water (80:20). Cool slowly to 4°C.

    • Filter the off-white crystals and dry in a vacuum oven at 40°C.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Grosser, F. R. (1981). Process for the preparation of N-alkyl-p-aminophenols. US Patent 4,286,097. Link

  • Mitchell, P. (2012). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (General reference for Pt vs Pd selectivity).
Troubleshooting

Technical Support Center: Optimizing 4-(Cyclohexylamino)phenol for Biological Assays

This is a technical support guide designed for the Center for Assay Optimization . Compound: 4-(Cyclohexylamino)phenol (N-cyclohexyl-4-aminophenol) CAS: 101-87-1 Class: Secondary Aminophenol / Lipophilic Weak Base Applic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Assay Optimization .

Compound: 4-(Cyclohexylamino)phenol (N-cyclohexyl-4-aminophenol) CAS: 101-87-1 Class: Secondary Aminophenol / Lipophilic Weak Base Application: Cytotoxicity screening, metabolite analysis, antioxidant mechanism studies.[1]

Part 1: The Physicochemical Challenge

Why is this compound difficult to work with?

To troubleshoot solubility, you must understand the molecule's behavior in solution.[2] 4-(Cyclohexylamino)phenol presents a "perfect storm" for bio-assay incompatibility:

  • Lipophilicity (The "Grease" Factor): The cyclohexyl ring is highly hydrophobic. While the phenol (-OH) and amine (-NH-) groups are polar, the bulky hydrocarbon ring dominates, driving the LogP up (estimated ~2.5–3.0).[1] This causes the molecule to aggregate in aqueous media.

  • Ionization State (The pH Trap):

    • Amine pKa (~5.5 - 6.0): At physiological pH (7.4), the nitrogen is largely unprotonated (neutral).[1]

    • Phenol pKa (~10.0): At pH 7.4, the oxygen is protonated (neutral).[1]

    • Result: At assay pH, the molecule is predominantly uncharged, which is the state of lowest solubility.

  • Oxidative Instability: Like many aminophenols, it is prone to oxidation into quinone imines, especially in solution or when exposed to light, turning buffers pink or brown.[1]

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound precipitates immediately when I dilute the DMSO stock into the culture medium. How do I fix this?

Diagnosis: This is "Solvent Shock."[1] You are introducing a hydrophobic molecule dissolved in a polar aprotic solvent (DMSO) into a highly polar aqueous environment.[1] The rapid mixing causes local supersaturation and immediate crashing out.

The "Intermediate Dilution" Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

  • Prepare Stock: 50 mM in anhydrous DMSO.

  • Intermediate Step: Dilute 1:10 into pure ethanol or a 1:1 DMSO:PBS mix (only if immediate use).

    • Better approach: Perform serial dilutions in DMSO first to reach 1000x your final concentration.[1]

  • Final Delivery: Pipette the 1000x DMSO solution directly into the vortexing medium.

    • Why Vortex? Rapid dispersion prevents local high-concentration pockets where crystals nucleate.[1]

Q2: The medium turns pink/brown after a few hours. Is my data compromised?

Diagnosis: Yes. The color change indicates oxidation to a quinone imine species. This generates Reactive Oxygen Species (ROS) and electrophilic byproducts that cause false-positive cytotoxicity or off-target protein binding.[1]

Corrective Actions:

  • Degas Buffers: Use media that has been degassed or purged with Argon/Nitrogen.[1]

  • Antioxidant Supplementation: If your assay permits, add Ascorbic Acid (100 µM) or Sodium Metabisulfite to the stock and media.[1] This acts as a sacrificial reductant.[1]

  • Darkness: Wrap tubes in foil. Aminophenols are photo-labile.[1]

  • Freshness: Never store aqueous dilutions.[1] Prepare immediately before use.

Q3: Can I acidify the media to improve solubility?

Technical Insight: Lowering pH would protonate the amine (forming a cation) and drastically improve solubility.[1] However, most biological assays require pH 7.4.[1]

  • Feasible Tweak: If your assay tolerates pH 6.8–7.0, the solubility will improve slightly, but likely not enough to solve gross precipitation.[1]

  • Warning: Do not raise the pH > 8.0. While this ionizes the phenol (improving solubility), it accelerates oxidation exponentially (phenolate anions oxidize much faster than neutral phenols).[1]

Part 3: Optimized Experimental Workflows

Workflow A: Preparation of Stable Stock Solutions
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High dielectric constant dissolves the polar amine/phenol; organic nature dissolves the cyclohexyl ring.
Concentration 10 – 50 mM Avoids approaching the saturation limit where freeze/thaw cycles cause crashing out.
Storage -20°C or -80°C Slows oxidation kinetics.[1]
Container Amber Glass Vials Prevents photo-oxidation and plastic leaching (DMSO can leach plasticizers).[1]
Headspace Argon or Nitrogen Overlay Displaces oxygen to prevent "browning" during storage.[1]
Workflow B: Visualizing the Solubility Decision Tree

The following diagram illustrates the logical flow for troubleshooting solubility issues with 4-(Cyclohexylamino)phenol.

SolubilityOptimization Start Start: 4-(Cyclohexylamino)phenol Solid Powder SolventChoice Dissolve in Anhydrous DMSO (Target: 50 mM) Start->SolventChoice VisualCheck Visual Inspection: Clear Solution? SolventChoice->VisualCheck Dilution Dilute into Aqueous Buffer (1:1000 dilution) VisualCheck->Dilution Yes HeatSonication Action: Mild Warming (37°C) & Sonication VisualCheck->HeatSonication No (Cloudy) PrecipCheck Check for Precipitation (Turbidity/Crystals) Dilution->PrecipCheck Success Proceed to Assay (Use within 4 hours) PrecipCheck->Success Clear Cosolvent Action: Add Co-solvent (e.g., 5% Ethanol or PEG400) PrecipCheck->Cosolvent Precipitates Carrier Action: Add Carrier Protein (0.1% BSA or Serum) PrecipCheck->Carrier Precipitates (Alt) HeatSonication->VisualCheck Cosolvent->Success Re-check Carrier->Success Re-check

Figure 1: Decision tree for solubilizing lipophilic aminophenols. Blue nodes indicate starting points, yellow nodes are decision gates, and red nodes are corrective actions.[1]

Part 4: Mechanism of Instability (Oxidation Pathway)[1]

Understanding how the compound degrades helps you prevent it. The primary degradation pathway is the oxidation of the p-aminophenol core.

OxidationPathway Compound 4-(Cyclohexylamino)phenol (Reduced Form - Colorless) Intermediate Semiquinone Radical (Reactive Intermediate) Compound->Intermediate - 1e-, - 1H+ Product Quinone Imine (Oxidized - Pink/Brown) Intermediate->Product - 1e-, - 1H+ Oxygen Dissolved O2 Oxygen->Intermediate Promotes Light UV/Vis Light Light->Intermediate Catalyzes HighPH High pH (>8) HighPH->Compound Accelerates

Figure 2: Oxidation pathway of aminophenols.[1][3] The formation of the Quinone Imine is responsible for the characteristic color change and potential assay interference.

Part 5: Advanced Solubilization Data

If simple DMSO dilution fails, use the following solvent compatibility table to design a complex vehicle.

Table 1: Solvent & Carrier Compatibility for 4-(Cyclohexylamino)phenol

Vehicle ComponentSolubility PotentialBiological Limit (Typical)Notes
DMSO High (>100 mM)0.1% - 0.5% (v/v)Best primary solvent.[1] Can be cytotoxic >0.5%.[1]
Ethanol Moderate (10-50 mM)0.1% - 1.0% (v/v)Good co-solvent.[1] Evaporates; keep tubes sealed.
PEG 400 Moderate1% - 5% (v/v)Excellent stabilizer.[1] Reduces precipitation upon aqueous dilution.[1]
Tween 80 Low (Micellar)0.01% - 0.05% (v/v)Surfactant.[1] Prevents aggregation but can lyse cells if too high.[1]
BSA (Albumin) High (Binding)0.1% - 1.0% (w/v)Top Recommendation. Phenols bind albumin pockets, preventing precipitation and mimicking in vivo transport.[1]
The "Golden Standard" Vehicle for Difficult Assays:

If you observe precipitation at >10 µM in media:

  • Dissolve compound in DMSO (Stock).

  • Prepare a vehicle of PBS + 0.5% BSA .[1]

  • Dilute DMSO stock into the BSA-containing PBS .

  • Add this mixture to your cells.[1] Rationale: BSA acts as a "molecular chaperone," sequestering the lipophilic cyclohexyl group while keeping the molecule in solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7483, 4-(Cyclohexylamino)phenol.[1] Retrieved from [Link][1]

  • Mitchell, S.C.[1][4][5] & Waring, R.H. (2000). Aminophenols.[1][6] In Ullmann's Encyclopedia of Industrial Chemistry.[1][4] Wiley-VCH.[1] (Detailed chemical properties and oxidation stability of aminophenols).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa-solubility relationships in drug-like molecules).

Sources

Optimization

Technical Support Center: Purification of 4-(Cyclohexylamino)phenol

Introduction: The Stability & Purity Paradox Welcome to the technical support hub for 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-p-aminophenol). As a secondary amine derived from p-aminophenol, this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability & Purity Paradox

Welcome to the technical support hub for 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-p-aminophenol). As a secondary amine derived from p-aminophenol, this compound presents a classic "push-pull" purification challenge. You are balancing the removal of the highly polar starting material (p-aminophenol ) against the removal of the lipophilic over-alkylation byproduct (N,N-dicyclohexyl-p-aminophenol ), all while fighting the compound's inherent thermodynamic drive to oxidize into a colored quinone-imine.

This guide moves beyond standard textbook protocols to address the specific, failure-prone steps in your workflow.

Module 1: Oxidation & Color Management

"Why does my product turn pink or brown during drying?"

This is the most frequent ticket we receive. The "pinking" is caused by the formation of quinone-imines via oxidative dehydrogenation. This reaction is autocatalytic and accelerated by trace metals and basic pH.

Troubleshooting Protocol: The "Zero-Oxidation" Workup
Variable Standard Practice (Risky) Optimized Protocol (Safe) Mechanism
pH Control Workup at pH > 8Keep pH < 7.0 until final isolation Free amines oxidize 100x faster than their salts.
Atmosphere Open air filtrationNitrogen/Argon blanket Oxygen exclusion prevents radical initiation.
Additives None0.5% Sodium Dithionite (

)
Reduces colored quinones back to phenols instantly.
Drying Oven at 60°CVacuum oven (<40°C) with

bleed
Heat + Air = Rapid degradation.

Corrective Action: If your batch is already pink:

  • Dissolve the crude solid in degassed Ethanol/Water (80:20) under Nitrogen.

  • Add 0.5 wt% Sodium Dithionite and 0.5 wt% Activated Carbon .

  • Reflux for 15 minutes.

  • Hot filter (under

    
    ) and cool slowly to recrystallize.
    
Module 2: Impurity Profiling & Separation

"I cannot separate the starting material from the over-alkylated byproduct."

The synthesis (reductive alkylation of p-aminophenol with cyclohexanone) generates two distinct impurity classes with opposing solubility profiles.

The Impurity Spectrum
  • Impurity A: p-Aminophenol (Starting Material)

    • Nature:[1][2][3][4] Highly polar, water-soluble (hot), insoluble in non-polar solvents.

    • Removal Strategy:Hot Water Wash .[5] The N-cyclohexyl derivative has significantly reduced water solubility compared to the parent aminophenol due to the lipophilic cyclohexyl ring.

  • Impurity B: N,N-Dicyclohexyl-4-aminophenol (Over-alkylation)

    • Nature:[1][2][3][4] Highly lipophilic, soluble in hexane/toluene.

    • Removal Strategy:Cold Hydrocarbon Wash . Washing the crude solid with cold hexane or toluene will solubilize the di-cyclohexyl impurity while leaving the mono-cyclohexyl product (which is more polar) as a solid.

Step-by-Step Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target + PAP + Dicyclohexyl) Step1 Step 1: Solvent Strip & Acidify (Dissolve in dilute HCl) Start->Step1 pH < 2 Step2 Step 2: Toluene Extraction (Removes Dicyclohexyl impurity) Step1->Step2 Aqueous Phase Retained Step3 Step 3: Neutralization (pH 6-7) (Precipitates Target) Step2->Step3 Discard Organic Layer Step4 Step 4: Filtration & Water Wash (Removes p-Aminophenol) Step3->Step4 Collect Solid Step5 Step 5: Recrystallization (Ethanol/Water + Na2S2O4) Step4->Step5 Final Polish

Figure 1: Selective extraction workflow leveraging pH-dependent solubility switches.

Module 3: Recrystallization Guide

"Crystallization yields are low, or the product oils out."

Oiling out occurs when the temperature gap between the melting point and the solubility limit is too narrow, often caused by residual cyclohexanone acting as a co-solvent.

Recommended Solvent Systems
Solvent System Ratio (v/v) Suitability Notes
Ethanol / Water 70 : 30Best General Purpose Good balance of yield and purity. Water acts as the anti-solvent.
Toluene 100%For Dicyclohexyl Removal The target is moderately soluble in hot toluene; dicyclohexyl is very soluble. Cool to 0°C to maximize yield.
Ethyl Acetate / Hexane 40 : 60For High Purity Use if "oiling out" is a persistent issue in aqueous systems.

Critical Technique: Always add a "seed crystal" at 5-10°C below the boiling point of the solvent during cooling. This prevents supersaturation and the subsequent "crashing out" of amorphous (and impure) oil.

Module 4: Storage & Stability FAQs

Q: Can I store the purified material in clear glass vials? A: No. Even purified material is photosensitive. Store in amber glass vials under an inert atmosphere (Argon/Nitrogen). For long-term storage (>1 month), keep at -20°C.

Q: My product has a melting point of 188°C. Is it pure? A: Likely not. The melting point of pure p-aminophenol is ~188-190°C. If your product melts here, you have primarily isolated the starting material. The N-cyclohexyl derivative typically has a lower melting point (often ~118-125°C depending on polymorphs, though specific literature values vary, significant depression from the parent is expected). Always confirm identity via NMR or Mass Spec, not just melting point.

Q: How do I remove residual cyclohexanone? A: Cyclohexanone has a high boiling point (155°C) and sticks to the amine. Do not rely on vacuum drying alone. Use a methanol wash followed by vacuum drying, or recrystallize from a solvent that does not contain ketones (avoid acetone/MEK as they can form Schiff bases with the amine).

References
  • Process for the purification of p-aminophenol. U.S. Patent 4,440,954.[6] (Discusses the removal of amine impurities and the use of toluene/aniline extraction systems). Link

  • Purification of p-aminophenol. U.S. Patent 3,658,905. (Details the use of ketone solvents and recrystallization techniques for aminophenols). Link

  • Reductive Amination of Cyclohexanone. National Institutes of Health (NIH) / PubMed. (Mechanistic insights into the formation of mono- vs. di-alkylated products). Link

  • 4-Aminophenol Physical Properties. PubChem Database. (Baseline data for the starting material to assist in differential solubility analysis). Link

Sources

Troubleshooting

Technical Support Center: Antioxidant Assays of 4-(Cyclohexylamino)phenol

Executive Summary & Molecule Profile[2] The Core Issue: Researchers frequently report "inconsistent" or "non-reproducible" antioxidant data for 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol).[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

The Core Issue: Researchers frequently report "inconsistent" or "non-reproducible" antioxidant data for 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol).[1] Unlike simple phenols (e.g., Gallic Acid) or water-soluble standards (e.g., Ascorbic Acid), this molecule possesses a hybrid amphiphilic structure that creates unique kinetic and solubility challenges in standard aqueous assays.[2]

Molecule Profile:

  • Chemical Name: 4-(Cyclohexylamino)phenol[1][3]

  • CAS Number: 10014-69-4[1]

  • Structure: A phenol ring substituted at the para position with a secondary amine attached to a bulky cyclohexyl group.[2]

  • Key Characteristic: The cyclohexyl group imparts significant lipophilicity, while the aminophenol core is highly sensitive to auto-oxidation at neutral/alkaline pH.[1]

Support Guide Structure: This guide isolates the three primary variables causing inconsistency: Solubility (The "Invisible" Precipitate) , Auto-oxidation (The "False" Background) , and Steric Kinetics (The "Drifting" Endpoint) .[2]

Module 1: Solubility & Solvent Systems

Symptom: High standard deviation between triplicates; "cloudy" wells; lower-than-expected antioxidant capacity compared to theoretical values.[1]

The Mechanism

Standard antioxidant protocols (e.g., Brand-Williams for DPPH) often use methanol/water or ethanol/water mixtures.[1][2] While the phenol moiety is hydrophilic, the cyclohexyl group is hydrophobic.[2] In buffers with >20% water content, 4-(Cyclohexylamino)phenol often forms micro-precipitates .[1][2] These are invisible to the naked eye but scatter light in the spectrophotometer, causing erratic absorbance readings that mimic "inhibition."[2]

Troubleshooting Protocol

Do NOT dissolve this compound directly in aqueous buffers (PBS, Tris).[2]

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Stock Solvent Water or dilute EthanolDMSO or 100% Methanol (Acidified)
Stock Conc. 1–10 mM50–100 mM (High conc.[1][2] prevents hydrolysis)
Working Solvent 50% Aqueous Buffer90% Organic Solvent (MeOH/EtOH)
Dilution Step Dilute stock directly into bufferPre-dilute in organic solvent, add to buffer immediately before read.[2]

Critical Check: If your assay requires an aqueous environment (e.g., FRAP), you must include a surfactant (e.g., 0.5% Tween-20) or Cyclodextrin to maintain solubility.[2]

Module 2: Auto-Oxidation & Stability

Symptom: Stock solutions turn pink, brown, or violet within minutes; "Negative" inhibition values in assays; High background absorbance in the blank.[1]

The Mechanism

4-(Cyclohexylamino)phenol is chemically related to photographic developers (like Metol).[1][2] In the presence of dissolved oxygen and pH > 6.0, it undergoes rapid auto-oxidation to form a colored quinone imine.[1] If the sample oxidizes before it reacts with the assay radical (DPPH/ABTS), it loses its antioxidant power (H-atom donation capacity), leading to false negatives.[2]

Visualization: The Auto-Oxidation Pathway

The diagram below illustrates why your sample degrades in neutral buffers.[1]

OxidationPathway cluster_conditions Critical Factors Compound 4-(Cyclohexylamino)phenol (Reduced Form - Active) Radical Phenoxyl/Aminyl Radical (Intermediate) Compound->Radical -H+ / -e- (Assay Reaction) Compound->Radical Auto-oxidation (O2, pH > 6) Quinone Quinone Imine (Oxidized - Inactive/Colored) Radical->Quinone -e- Dimers Polymeric Aggregates (Brown Precipitate) Quinone->Dimers Polymerization pH > 7 accelerates pH > 7 accelerates Dissolved O2 accelerates Dissolved O2 accelerates

Caption: The degradation pathway of 4-(Cyclohexylamino)phenol. Auto-oxidation competes with the assay reaction, depleting the sample before measurement.

Troubleshooting Protocol
  • Acidify the Stock: Prepare stock solutions in 0.1% HCl in Methanol . The protonation of the amine (

    
    ) and phenol stabilizes the molecule against auto-oxidation.[2]
    
  • De-gas Buffers: Sonicate or sparge buffers with nitrogen/argon to remove dissolved oxygen.[1][2]

  • Zero-Time Addition: Do not incubate the sample in the buffer. Add the radical reagent (DPPH/ABTS) first, then add the sample to start the reaction.[2]

Module 3: Kinetic Interference (Steric Hindrance)

Symptom: The "Endpoint" keeps moving.[2] Absorbance readings at 30 minutes are significantly different from readings at 60 minutes.[1][2]

The Mechanism

Most protocols assume "Fast Kinetics" (like Ascorbic Acid, which reacts in <1 min).[2] However, the cyclohexyl group on the nitrogen creates steric bulk.[2] This physically blocks the approach of large radical molecules (like DPPH[2]•) to the reactive amine/phenol center.[2][4] This results in Slow Kinetics . If you measure too early, you underestimate the activity.[2]

Troubleshooting Protocol

Do NOT use a single endpoint (e.g., "Read at 30 mins").

  • Run a Kinetic Scan: Measure absorbance every 60 seconds for 60 minutes.

  • Determine Steady State: Identify the time point where the curve plateaus (change in Abs < 1% per minute).[2]

  • Use

    
     at Steady State:  Calculate antioxidant capacity only after the reaction has plateaued.
    

Master Troubleshooting Workflow

Use this logic gate to diagnose your specific inconsistency.

TroubleshootingFlow Start Start: Inconsistent Results CheckColor Is the Stock Solution Pink or Brown? Start->CheckColor OxidationIssue Issue: Auto-Oxidation CheckColor->OxidationIssue Yes CheckTurbidity Is the assay well cloudy or scattering? CheckColor->CheckTurbidity No YesColor Yes FixOxidation Action: Re-make stock in 0.1% HCl/MeOH. Use fresh. OxidationIssue->FixOxidation NoColor No (Colorless) SolubilityIssue Issue: Micro-precipitation CheckTurbidity->SolubilityIssue Yes CheckTime Does Absorbance change significantly >10 mins? CheckTurbidity->CheckTime No YesTurbid Yes FixSolubility Action: Increase Organic Solvent % Add 0.5% Tween-20 SolubilityIssue->FixSolubility NoTurbid No (Clear) KineticIssue Issue: Steric Hindrance CheckTime->KineticIssue Yes YesTime Yes FixKinetic Action: Measure Kinetics (0-60m) Use Steady State value KineticIssue->FixKinetic

Caption: Decision tree for diagnosing the root cause of assay variance.

Frequently Asked Questions (FAQ)

Q: Can I use the FRAP (Ferric Reducing Antioxidant Power) assay for this compound? A: Yes, but with caution. The FRAP assay is performed at acidic pH (3.6).[2] While this stabilizes the 4-(Cyclohexylamino)phenol against auto-oxidation, the protonation of the amine reduces its electron-donating capability.[1] You will likely see lower activity in FRAP compared to DPPH/ABTS.[1][2] This is a real chemical property, not an error.

Q: Why does my blank (negative control) have high absorbance? A: This indicates your compound is oxidizing and absorbing light at the assay wavelength (usually 517 nm for DPPH or 734 nm for ABTS).[2] The quinone imine product is dark colored.[2] You must subtract a "Sample Blank" (Sample + Solvent, no radical) from your "Test" (Sample + Radical) to correct for this intrinsic color.[2]

Q: What is the storage stability of the solid powder? A: It is air and light sensitive.[2][5] Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen). If the powder turns grey or brown, it has degraded and should be recrystallized before use.[2]

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1][2] Use of a free radical method to evaluate antioxidant activity.[2][6][7] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

  • Gomes, C. A., et al. (2005).[2] Oxidation of p-aminophenol derivatives: A study of the mechanism and kinetics. Journal of the Brazilian Chemical Society.[2] (Contextualizing aminophenol oxidation).

  • CymitQuimica. (n.d.).[1][2] Product Data: Phenol, 4-(cyclohexylamino)- (CAS 10014-69-4).[1] Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[2] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[2] Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.[1][2] Link[2]

Sources

Optimization

4-(Cyclohexylamino)phenol stability issues in solution

Welcome to the technical support resource for 4-(Cyclohexylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(Cyclohexylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. As an analogue of p-aminophenol, 4-(Cyclohexylamino)phenol is susceptible to oxidative degradation, which can compromise experimental integrity, analytical accuracy, and formulation stability. This document provides a framework for understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Cyclohexylamino)phenol and why is its stability in solution a critical concern?

4-(Cyclohexylamino)phenol is an organic compound featuring a phenol ring substituted with a cyclohexylamino group at the para position. Its structure, containing both a hydroxyl and a secondary amine group on an aromatic ring, makes it an electron-rich system. This inherent reactivity is valuable in many synthetic applications but also renders the molecule highly susceptible to degradation, particularly oxidation, in solution. For researchers in drug development, ensuring the stability of this and similar molecules is paramount, as degradation can lead to loss of potency, formation of toxic byproducts, and unreliable experimental data.

Q2: What are the primary factors that induce the degradation of 4-(Cyclohexylamino)phenol in solution?

The degradation of 4-(Cyclohexylamino)phenol is primarily influenced by a combination of environmental and chemical factors. Understanding these is the first step toward controlling them. The key factors include:

  • Oxygen: Dissolved atmospheric oxygen is the principal driver of oxidative degradation.

  • pH: The stability of phenolic compounds can be highly pH-dependent.[1][2] Both highly acidic and alkaline conditions can accelerate degradation, with neutral to slightly acidic pH often being more favorable.[2]

  • Light: Exposure to UV and visible light can provide the energy to initiate and accelerate oxidative reactions, a process known as photodegradation.[1]

  • Temperature: Increased temperatures accelerate the rate of chemical reactions, including degradation pathways.[1][3] Storing solutions at elevated temperatures, even for short periods, can lead to significant compound loss.

  • Presence of Metal Ions: Trace metal ions (e.g., copper, iron) in solvents or reagents can act as catalysts for oxidation reactions, significantly increasing the degradation rate.

Q3: What are the common observable signs of 4-(Cyclohexylamino)phenol degradation?

The most common and immediate indicator of degradation is a change in the solution's color . Freshly prepared solutions are typically colorless to very pale yellow. Upon degradation, they often develop a pink, red, brown, or even dark purple hue. This is due to the formation of highly conjugated, colored oxidation products, such as quinone-imines and subsequent polymers. Other signs include the formation of precipitates or unexpected results in analytical assays, such as a decrease in the main compound's peak area and the appearance of new peaks in an HPLC chromatogram.

Q4: What are the general best practices for preparing and storing solutions of 4-(Cyclohexylamino)phenol to maximize stability?

To ensure the longevity and integrity of your solutions, adhere to the following best practices:

  • Use High-Purity Solvents: Start with HPLC-grade or equivalent solvents that are free from impurities and metal ions.

  • Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare solutions in a glove box or use Schlenk techniques to maintain an inert atmosphere.

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent light exposure.[1][4]

  • Control Temperature: Store stock solutions at low temperatures, such as 4°C or -20°C, to slow down degradation kinetics.[3][4] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Consider pH: If compatible with your experimental system, buffer the solution to a slightly acidic pH (e.g., pH 4-6) to enhance stability.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My 4-(Cyclohexylamino)phenol solution rapidly turns pink or brown after preparation. What is the chemical cause and how can I prevent it?

Root Cause Analysis:

This rapid color change is a classic sign of oxidative degradation. The phenol moiety is easily oxidized, especially with the electron-donating effect of the amino group. The process begins with the oxidation of the phenol to a phenoxyl radical, which can then be further oxidized to a p-benzoquinone-imine derivative. These quinone-type structures are highly conjugated and intensely colored, causing the visible discoloration. This process is often catalyzed by light, dissolved oxygen, and trace metal impurities. Phenols, in general, can be oxidized to form quinones.[5]

Visualizing the Degradation Pathway:

The initial oxidation steps are critical. The following diagram illustrates the proposed primary oxidative pathway leading to colored species.

G A 4-(Cyclohexylamino)phenol (Colorless) B Phenoxyl Radical Intermediate A->B Oxidation (O₂, light, metal ions) C Cyclohexylamino-p-benzoquinone Imine (Colored Species) B->C Further Oxidation D Further Degradation / Polymerization (Darker, Insoluble Products) C->D Polymerization / Hydrolysis

Caption: Proposed oxidative degradation pathway of 4-(Cyclohexylamino)phenol.

Mitigation Strategies & Protocol:

  • Solvent Preparation is Key:

    • Action: Use HPLC-grade methanol or acetonitrile. Before use, deoxygenate the solvent by bubbling high-purity nitrogen or argon gas through it for at least 20 minutes.

    • Causality: This step removes dissolved oxygen, a primary reactant in the degradation pathway.[1]

  • Inert Atmosphere Handling:

    • Action: Weigh the solid compound and prepare the solution in a glovebox under a nitrogen atmosphere. If a glovebox is unavailable, flush the vial with nitrogen before and after adding the solvent.

    • Causality: This prevents atmospheric oxygen from re-dissolving into your solvent during preparation.

  • Use of Antioxidants (Application-Dependent):

    • Action: If your downstream application permits, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite to the solution.

    • Causality: Antioxidants act as sacrificial agents, reacting with free radicals and oxygen more readily than your compound of interest.

  • Immediate Protection and Storage:

    • Action: Immediately after preparation, cap the vial tightly (preferably with a PTFE-lined cap) and wrap it in aluminum foil. Store at -20°C for long-term use.

    • Causality: This minimizes exposure to light and leverages low temperatures to drastically slow the rate of any residual degradation reactions.[3][4]

Problem 2: My HPLC analysis shows a decreasing peak for my compound and multiple new, unidentified peaks over time. How can I identify these degradants?

Root Cause Analysis:

The appearance of new peaks alongside the reduction of the parent compound peak confirms degradation. These new peaks represent the various degradation products formed. The degradation pathway is not always linear; secondary reactions like hydrolysis of the quinone-imine or polymerization can lead to a complex mixture of products. To develop a stability-indicating analytical method, it's crucial to understand what these products are. This is typically achieved through a "forced degradation" or "stress testing" study.[6] Forced degradation studies are designed to intentionally degrade the molecule to generate the likely degradation products.[6]

Experimental Workflow: Forced Degradation Study

This protocol helps to intentionally generate and identify potential degradation products, which is a cornerstone of developing a stability-indicating method as required by regulatory bodies like the FDA and ICH.[6]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of 4-(Cyclohexylamino)phenol B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Photolytic (UV Lamp, RT) A->E F Thermal (60°C, dark) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze via LC-MS G->H I Identify Degradation Products (Mass-to-Charge Ratio) H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Oxidative Forced Degradation:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of 4-(Cyclohexylamino)phenol in methanol.

  • Set Up Control: Transfer 1 mL of the stock solution into an amber HPLC vial. This is your time-zero, unstressed control.

  • Apply Oxidative Stress: Transfer another 1 mL of the stock solution into a clear glass vial. Add 100 µL of 3% hydrogen peroxide (H₂O₂).

  • Incubate: Loosely cap the vial and let it sit at room temperature, protected from light, for several hours. Monitor for color change.

  • Analyze: After a noticeable color change or after a set time (e.g., 8 hours), dilute the sample and analyze it alongside the control using a High-Performance Liquid Chromatography (HPLC) system, preferably one coupled with a Mass Spectrometer (LC-MS).

  • Identify Degradants: Compare the chromatograms. The new peaks in the stressed sample are your oxidative degradation products. The mass spectrometer will provide the mass-to-charge ratio of these peaks, allowing for the elucidation of their structures.

Problem 3: My experimental results are not reproducible, and I suspect solution instability is the cause. How can I establish a robust and repeatable protocol?

Root Cause Analysis:

Poor reproducibility is often the result of uncontrolled variables. When working with a sensitive compound like 4-(Cyclohexylamino)phenol, minor variations in solvent quality, preparation time, light exposure, or temperature can lead to different levels of degradation between batches, causing significant experimental variance. A self-validating, standardized protocol is essential.

Summary of Key Stability Factors and Control Measures:

FactorRiskControl MeasureRationale
Oxygen HighUse deoxygenated solvents; work under an inert atmosphere (N₂/Ar).Prevents the primary oxidative degradation pathway.[1]
Light HighUse amber vials or foil wrapping; work in a dimly lit area.Prevents initiation of photodegradation.[1][4]
Temperature Medium-HighPrepare solutions fresh; store aliquots at ≤ 4°C, ideally -20°C.Slows the kinetics of all degradation reactions.[3]
pH MediumUse buffered solutions (slightly acidic if possible) or aprotic solvents.Can significantly slow hydrolysis and some oxidative pathways.[2]
Metal Ions MediumUse high-purity solvents and glassware; consider a chelating agent (e.g., EDTA) if applicable.Prevents catalytic oxidation.[7]

Troubleshooting Flowchart for Stability Issues:

This decision tree can help diagnose the source of instability in your experiments.

G A Problem: Inconsistent Results or Visible Solution Degradation B Is the solution visibly discolored (pink, brown)? A->B C YES B->C   D NO B->D     E Primary cause is likely OXIDATION. Implement strict anaerobic and light-protection protocols. C->E F Are you using fresh, high-purity solvents for each experiment? D->F G YES F->G   H NO F->H     J Is the solution stored for extended periods before use? G->J I Solvent degradation or contamination is a likely cause. Use fresh, HPLC-grade solvents and deoxygenate before use. H->I K YES J->K   L NO J->L     M Prepare fresh solutions for each experiment or store single-use aliquots at -20°C. K->M N Review pH and potential metal ion contamination. Consider using buffered solutions or chelating agents. L->N

Caption: Troubleshooting flowchart for stability issues.

By systematically addressing each of these potential failure points, you can develop a robust experimental workflow that ensures the stability and integrity of your 4-(Cyclohexylamino)phenol solutions, leading to more accurate and reproducible scientific outcomes.

References
  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions? Keyingchem Blog.
  • Univar Solutions. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • SciELO.
  • Frostburg State University Chemistry Department. (2018, March 27).
  • Yale Environmental Health & Safety.
  • Singh, R., & Kumar, L. R. (2009).
  • Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals.
  • MDPI. (2024, September 12). Oxidation of Small Phenolic Compounds by Mn(IV).

Sources

Troubleshooting

How to remove unreacted starting materials from 4-(Cyclohexylamino)phenol

[1] Case ID: PUR-4CAP-001 Subject: Removal of Unreacted Starting Materials (4-Aminophenol, Cyclohexanone) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-4CAP-001 Subject: Removal of Unreacted Starting Materials (4-Aminophenol, Cyclohexanone) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Introduction: The Purification Logic

Welcome to the Technical Support Center. You are dealing with 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol), a secondary amine synthesized typically via the reductive alkylation of 4-aminophenol (PAP) with cyclohexanone .[1]

The core challenge in this purification is the polarity contrast :

  • Impurity (PAP): A highly polar, hydrophilic molecule (soluble in hot water, dilute acids/bases).

  • Target (Product): A lipophilic molecule due to the cyclohexyl ring (low water solubility, high organic solubility).[2]

This guide exploits these solubility differences to create a self-validating purification protocol.

Module 1: Chemical Profile & Solubility Matrix

Understanding the species in your reaction mixture is critical for selecting the right wash solvents.

CompoundStructure TypeWater SolubilityOrganic Solubility (Toluene/EtOAc)Key Removal Strategy
4-(Cyclohexylamino)phenol Lipophilic Secondary AmineLow (Sparingly soluble)High (Soluble)Target Molecule (Retain in Organic Phase)
4-Aminophenol (PAP) Hydrophilic Amphoteric SolidModerate (1.5g/100mL cold); High (Hot)Insoluble (Practically)Aqueous Wash or Hot Organic Filtration
Cyclohexanone Ketone (Liquid)Low (Soluble in organics)MiscibleRecrystallization or Vacuum Drying
Cyclohexylamine Primary Amine (Liquid)MiscibleMiscibleAcid Wash (Careful pH control required)
Module 2: Troubleshooting Guide (Q&A)
Q1: My LC-MS shows persistent 4-aminophenol (PAP) peaks. How do I remove it efficiently?

Diagnosis: You are likely relying on organic solvent washes where PAP is sparingly soluble, or you are not exploiting water's dissolving power. Solution: Use the "Reverse Phase" Wash . Since PAP is significantly more water-soluble than your product, a thorough wash of the solid crude with hot water (60–70°C) is often sufficient to remove unreacted PAP.

  • Why Hot Water? PAP solubility increases drastically with temperature, while the hydrophobic cyclohexyl group keeps your product relatively insoluble.

  • Alternative: Dissolve your crude product in a non-polar solvent like Toluene or Ethyl Acetate .[1] PAP is practically insoluble in these and will remain as a solid precipitate or suspension, which can be filtered off before crystallization.

Q2: The product is reddish-brown or pink. Is it degraded?

Diagnosis: This is oxidative degradation.[1] Like all aminophenols, your product (and the starting PAP) is sensitive to air oxidation, forming quinone-type colored impurities. Solution: Reductive Bleaching. Add Sodium Dithionite (Na₂S₂O₄) during your recrystallization step.[1] It acts as a reducing agent to revert colored quinones back to colorless phenols or water-soluble byproducts.[1]

  • Dosage: 0.5 – 1.0% w/w relative to the crude mass.

Q3: I have an oily residue instead of crystals. How do I fix this?

Diagnosis: This usually indicates retained solvent (cyclohexanone) or a "oiling out" phenomenon during recrystallization (solution too concentrated or cooling too fast).[1] Solution:

  • Remove Cyclohexanone: Ensure the crude is dried under high vacuum (<10 mbar) at 50°C to remove volatile cyclohexanone.

  • Change Solvent: Switch to Toluene for recrystallization. It dissolves the product well at boiling point (110°C) but poorly at room temperature, promoting good crystal growth.

Module 3: Experimental Protocols
Protocol A: The "Toluene Polish" (Recommended for High Purity)

Best for removing unreacted PAP and inorganic salts.

  • Dissolution: Take your crude solid and suspend it in Toluene (approx. 10 mL per gram of crude).

  • Heating: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

    • Observation Point: The target 4-(Cyclohexylamino)phenol should dissolve.[1] Unreacted 4-aminophenol (PAP) will not dissolve and will appear as dark particles/sludge at the bottom.[1]

  • Hot Filtration: While keeping the solution near boiling, filter it through a pre-heated Büchner funnel (or a celite pad) to remove the undissolved PAP.

  • Crystallization: Allow the clear yellow toluene filtrate to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

  • Collection: Filter the white/off-white crystals. Wash with cold toluene.[1]

Protocol B: Aqueous Workup (For Large Scale Crude Cleanup)

Best for removing bulk PAP before recrystallization.[1]

  • Dissolve: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash: Wash the organic layer 3 times with Warm Water (50°C) .[1]

    • Mechanism:[3][4] The warm water aggressively partitions the unreacted PAP out of the organic layer.

  • Optional Acid Wash: If cyclohexylamine is a suspected impurity, wash rapidly with dilute Citric Acid (5% aq) .[1]

    • Warning: Do not use strong mineral acids (HCl), as you may protonate and lose your product into the water layer.

  • Dry & Evaporate: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to a solid. Proceed to Protocol A for final polishing.

Module 4: Process Logic Visualization

The following diagram illustrates the decision tree for purifying 4-(Cyclohexylamino)phenol based on the impurities present.

PurificationLogic Start Crude Reaction Mixture (Target + PAP + Cyclohexanone) SolventChoice Dissolve in Hot Toluene Start->SolventChoice CheckSolubility Is everything dissolved? SolventChoice->CheckSolubility FilterPAP Hot Filtration (Remove undissolved PAP) CheckSolubility->FilterPAP No (Dark solids visible) Crystallize Cool Filtrate to 0°C (Crystallization) CheckSolubility->Crystallize Yes (Clear solution) FilterPAP->Crystallize OilyProduct Issue: Oily Product? Crystallize->OilyProduct VacDry High Vacuum Dry (Remove Cyclohexanone) OilyProduct->VacDry Yes FinalProduct Pure 4-(Cyclohexylamino)phenol (White Crystals) OilyProduct->FinalProduct No (Solid) VacDry->SolventChoice Re-process

Caption: Purification workflow exploiting the insolubility of 4-aminophenol in toluene to separate it from the target N-cyclohexyl derivative.

References
  • Solubility of 4-Aminophenol : National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link][1]

  • Purification of p-Aminophenol via Ketone Treatment : Daunis, H., & Gominet, M. (1972). Process for the purification of p-aminophenol. U.S. Patent 3,658,905.[1] Retrieved from

  • General Recrystallization Strategies : University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(Cyclohexylamino)phenol

Status: Operational | Topic: HPLC Method Development & Troubleshooting | Analyte: 4-(Cyclohexylamino)phenol (CAS 10014-69-4)[1][2] Executive Summary & Analyte Profile 4-(Cyclohexylamino)phenol (also known as N-cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: HPLC Method Development & Troubleshooting | Analyte: 4-(Cyclohexylamino)phenol (CAS 10014-69-4)[1][2]

Executive Summary & Analyte Profile

4-(Cyclohexylamino)phenol (also known as N-cyclohexyl-4-aminophenol) presents a classic chromatographic challenge due to its amphoteric nature and secondary amine functionality. Tailing in this analysis is rarely random; it is a deterministic result of specific molecular interactions with the stationary phase and mobile phase environment.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Chromatography
Structure Secondary Amine + PhenolDual ionization potential (Zwitterionic behavior possible).
pKa (Amine) ~5.5 - 6.0 (Protonated at pH < 5.5)Positive charge at acidic pH leads to strong silanol interactions.
pKa (Phenol) ~10.3 (Deprotonated at pH > 10.[3]3)Negative charge at high pH; retention shifts significantly.
Stability Oxidation-prone (Aminophenol moiety)Oxidation products can manifest as peak broadening or "smearing" rather than true tailing.
Hydrophobicity Moderate (Cyclohexyl ring increases LogP)Retains well on C18/C8, but polar groups drive secondary interactions.

Diagnostic Decision Matrix

Before adjusting your method, identify the root cause using this logic flow.

TroubleshootingFlow Start Start: Peak Tailing Detected Check_pH Check Mobile Phase pH Start->Check_pH pH_Range Is pH 3.0 - 7.0? Check_pH->pH_Range Silanol_Issue Cause: Silanol Interaction (Amine+ / Si-O-) pH_Range->Silanol_Issue Yes Check_Load Check Sample Load pH_Range->Check_Load No (pH < 2.5 or > 9) Silanol_Issue->Check_Load Overload Does Tailing Decrease with 10x Dilution? Check_Load->Overload Mass_Overload Cause: Mass Overload Overload->Mass_Overload Yes Check_Diluent Check Sample Diluent Overload->Check_Diluent No Diluent_Match Is Diluent Stronger than Mobile Phase? Check_Diluent->Diluent_Match Solvent_Effect Cause: Solvent Mismatch Diluent_Match->Solvent_Effect Yes Check_Metal Check System/Frit Diluent_Match->Check_Metal No Metal_Chelation Cause: Metal Chelation Check_Metal->Metal_Chelation

Figure 1: Diagnostic logic for isolating the source of peak asymmetry.

Technical Troubleshooting Guide (Q&A)

Category A: Mobile Phase & pH Optimization

Q: I am running at pH 4.5 and seeing severe tailing (


). Why is this happening? 
A:  You are operating in the "Danger Zone" for secondary amines.
At pH 4.5, the amine group on 4-(Cyclohexylamino)phenol is fully protonated (

), while the residual silanols (

) on the silica surface are beginning to ionize to

. This creates a strong ion-exchange mechanism that competes with the hydrophobic retention, delaying the elution of the tail of the peak.
  • Solution: Move the pH to < 2.5 (suppress silanol ionization) or > 9.0 (suppress amine ionization).

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes. TEA acts as a "sacrificial base." Because TEA is a tertiary amine, it competes effectively for the active silanol sites on the column, blocking them from interacting with your analyte.

  • Protocol: Add 5–10 mM TEA to the aqueous portion of your mobile phase. Ensure you adjust the pH after adding TEA, as it is very basic.

Q: What buffer system do you recommend for this molecule? A:

  • Low pH (Recommended for standard C18): 0.1% Phosphoric Acid or TFA (pH ~2.0). The low pH keeps silanols neutral.

  • High pH (Recommended for Hybrid columns): 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0). At this pH, the amine is neutral (

    
    ), eliminating the ionic interaction entirely.
    
Category B: Column Selection

Q: I am using a standard C18 column. Should I switch? A: If it is a traditional silica-based C18, yes. "Standard" silica often has high metal content or acidic silanols.

  • Recommendation: Use a Base-Deactivated (DB) column or a Hybrid Particle (BEH/XBridge) column.

  • Why: Hybrid particles have fewer surface silanols and are stable at high pH (up to pH 12), allowing you to deprotonate the amine.

Q: Does "End-capping" matter for 4-(Cyclohexylamino)phenol? A: It is critical. End-capping reacts small silanes with the residual silanols that the large C18 ligands missed. For a secondary amine like this, a non-endcapped column will result in unusable peak shapes. Ensure your column certificate specifies "Double Endcapped" or "Exhaustive Endcapping."

Category C: Sample Preparation & Stability

Q: My peak looks broad and split, not just tailing. Is this a column issue? A: This is likely Sample Solvent Mismatch or Oxidation .

  • Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile but start your gradient at 5% Organic, the analyte precipitates or travels faster than the mobile phase initially.

    • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

  • Oxidation: Aminophenols oxidize rapidly in solution, turning pink/brown.

    • Fix: Prepare fresh samples. Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent as an antioxidant.

Mechanistic Visualization: The Silanol Trap

Understanding the interaction at the molecular level allows for better method design.

SilanolInteraction cluster_0 Stationary Phase Surface (pH 4-7) cluster_1 Analyte: 4-(Cyclohexylamino)phenol Silanol Ionized Silanol (Si-O⁻) Interaction Ionic Attraction (Strong Tailing) Silanol->Interaction C18 C18 Ligand (Hydrophobic) Retention Hydrophobic Retention (Desired) C18->Retention Amine Protonated Amine (-NH₂⁺-) Amine->Interaction Amine->Retention Phenol Phenol Group (-OH) Phenol->Retention Weak

Figure 2: The "Dual-Mechanism" problem. While C18 provides retention, the ionic bond between the protonated amine and ionized silanol causes the peak tail.

Validated Protocol Parameters

Use these starting conditions to ensure peak symmetry (


).
ParameterCondition A (Low pH)Condition B (High pH)
Column C18 End-capped (e.g., Zorbax SB-C18)Hybrid C18 (e.g., XBridge C18, Gemini NX)
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 60% B5% B to 60% B
Temp 30°C30-40°C
Mechanism Silanols suppressed (neutral).Amine deprotonated (neutral).
Expected Tailing < 1.3< 1.2

References

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Discusses secondary silanol interactions with basic drugs).

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. (Detailed analysis of silanol ionization vs. pH).

  • National Institutes of Health (PubChem). 4-Aminophenol Compound Summary. (Source for pKa and structural data of analogous aminophenols).

  • Axion Labs. HPLC Peak Tailing - Causes and Cures. (Differentiation between chemical and physical tailing causes).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclohexylamino)phenol

Topic: Effect of Temperature on Yield & Selectivity Introduction: The Thermal Balance Welcome to the Technical Support Center for N-alkylation processes. This guide addresses the critical impact of temperature on the red...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Yield & Selectivity

Introduction: The Thermal Balance

Welcome to the Technical Support Center for N-alkylation processes. This guide addresses the critical impact of temperature on the reductive alkylation of


-aminophenol  with cyclohexanone  to produce 4-(cyclohexylamino)phenol .

This reaction is a classic reductive amination, typically catalyzed by Palladium (Pd/C) or Platinum (Pt/C) under hydrogen pressure. While stoichiometry and pressure are important, temperature is the master variable governing the competition between the desired C-N bond formation and the undesired aromatic ring hydrogenation.

Module 1: Critical Temperature Thresholds (FAQs)

Q1: My reaction conversion is stalling at <80°C. Why?

Diagnosis: Kinetic Limitation & Imine Equilibrium Shift. Technical Explanation: The reaction proceeds via a two-step mechanism:

  • Condensation:

    
    -aminophenol reacts with cyclohexanone to form the intermediate imine (Schiff base) and water. This is an equilibrium process.
    
  • Hydrogenation: The imine is reduced on the catalyst surface to the secondary amine.

Root Cause: At temperatures below 80°C (depending on the solvent/catalyst activity), the rate of imine hydrogenation is often slower than the rate of imine hydrolysis (reverse reaction). Furthermore, the initial condensation step is endothermic or neutral; insufficient heat fails to drive the equilibrium toward the imine, leaving unreacted starting material (


-aminophenol) in the mixture.
Q2: I am detecting "over-reduced" byproducts at >150°C. What is happening?

Diagnosis: Loss of Chemoselectivity (Ring Hydrogenation). Technical Explanation: The target molecule contains an electron-rich aromatic ring (phenol). Noble metal catalysts (Pd, Pt) are active for aromatic ring hydrogenation, especially at elevated temperatures.

  • The Issue: Above 150°C, the activation energy barrier for reducing the aromatic ring is overcome.

  • The Result: You form 4-(cyclohexylamino)cyclohexanol (fully saturated ring) or initiate hydrogenolysis of the C-N or C-O bonds. This irreversibly lowers the yield of the aromatic product.

Q3: We are seeing "tars" and high viscosity in the melt. Is this temperature-related?

Diagnosis: Thermal Oligomerization. Technical Explanation: Yes.


-Aminophenol is oxidation-sensitive. At high temperatures (>160°C), especially if hydrogen mass transfer is poor (hydrogen starvation), the imine intermediates can undergo radical polymerization or oxidative coupling, leading to high-molecular-weight colored impurities (tars) that foul the catalyst.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent divergence in the reaction pathway.

ReactionPathway Start p-Aminophenol + Cyclohexanone Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (Rev. Equilibrium) Imine->Start Hydrolysis (<80°C / Wet) Product TARGET: 4-(Cyclohexylamino)phenol Imine->Product H2 / Catalyst (Optimum: 100-140°C) OverReduced BYPRODUCT: 4-(Cyclohexylamino)cyclohexanol Product->OverReduced Over-Hydrogenation (>150°C) DiSub BYPRODUCT: N,N-Dicyclohexyl derivative Product->DiSub Excess Ketone + High Temp

Figure 1: Reaction network showing the target pathway (Green) versus temperature-induced side reactions (Red).

Module 3: Optimization Data & Troubleshooting Matrix

The following table summarizes the effect of temperature zones on yield and product quality, derived from general reductive amination kinetics of aromatic amines [1][2].

Temperature ZoneReaction RateYield PotentialDominant IssueCorrective Action
Low (< 80°C) SlowLow (< 60%)Incomplete conversion; accumulation of imine.Increase T; Remove water (azeotropic distillation).
Optimal (100-140°C) FastHigh (85-95%) Minimal. Balance of kinetics vs. selectivity.Maintain H2 pressure (2-5 MPa); Good agitation.
High (> 150°C) Very FastModerate (60-75%)Ring Saturation (Over-reduction); Catalyst sintering.Lower T; Use sulfided catalyst (Pt/S/C) to inhibit ring reduction.
Critical (> 170°C) UncontrolledLowDealkylation; Tars; Deamination.Emergency Stop. Check cooling jacket.

Module 4: Standard Operating Protocol (SOP)

Objective: Synthesis of 4-(Cyclohexylamino)phenol via catalytic reductive alkylation.

Reagents:

  • 
    -Aminophenol (1.0 eq)
    
  • Cyclohexanone (1.05 - 1.1 eq)

  • Catalyst: 5% Pd/C (dry basis, 1-3 wt% loading relative to substrate)

  • Solvent: Methanol (optional, can be run neat/melt if T > MP of mixture).

Step-by-Step Workflow:

  • Inerting: Load

    
    -aminophenol and catalyst into the autoclave. Purge with Nitrogen (
    
    
    
    ) three times to remove Oxygen (prevents oxidation of phenol).
  • Addition: Add Cyclohexanone and solvent (if using).

  • Pressurization: Charge Hydrogen (

    
    ) to 2.0 MPa (approx 20 bar) .
    
  • Ramp Up (Critical):

    • Heat the mixture to 100°C over 30 minutes.

    • Checkpoint: Monitor H2 uptake. If uptake is slow, increase T to 120°C .

  • Reaction Plateau: Maintain 120°C - 130°C for 2-4 hours.

    • Note: Do not exceed 145°C to preserve the aromatic ring [3].

  • Completion: Reaction is complete when H2 uptake ceases.

  • Workup: Cool to 40°C. Filter catalyst. Crystallize product from toluene or ethanol/water.

Module 5: Troubleshooting Logic Flow

Use this logic gate to solve yield issues in real-time.

Troubleshooting Issue Start: Low Yield Detected CheckHPLC Analyze Reaction Mix (HPLC/GC) Issue->CheckHPLC Result1 High SM (p-Aminophenol) Remaining? CheckHPLC->Result1 Result2 High Impurity: Saturated Ring? CheckHPLC->Result2 Result3 High Impurity: Dicyclohexyl? CheckHPLC->Result3 Action1 Temp too Low (<100°C) OR Catalyst Poisoned Result1->Action1 Yes Action2 Temp too High (>150°C) Reduce T or Change Catalyst Result2->Action2 Yes Action3 Excess Cyclohexanone Adjust Stoichiometry Result3->Action3 Yes

Figure 2: Diagnostic flowchart for yield optimization.

References

  • Gross, T., et al. (2002).[1] "Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia." Journal of the American Chemical Society.[2] Link (General principles of catalytic reductive amination kinetics).

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link (Mechanistic insights into imine formation and reduction).

  • US Patent 1917823A. "Method for manufacture of cyclohexylphenols." (Historical industrial context on temperature effects in phenol alkylation). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Electronic &amp; Steric Modulation in Para-Substituted Phenols

Topic: Reactivity comparison of 4-(Cyclohexylamino)phenol vs. 4-cyclohexylphenol Content Type: Technical Comparison Guide 4-(Cyclohexylamino)phenol vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 4-(Cyclohexylamino)phenol vs. 4-cyclohexylphenol Content Type: Technical Comparison Guide

4-(Cyclohexylamino)phenol vs. 4-Cyclohexylphenol

Executive Summary: The "Alkyl vs. Amino" Switch

In the design of bioactive scaffolds and functional materials, the choice between 4-cyclohexylphenol (4-CP) and 4-(cyclohexylamino)phenol (4-CAP) represents a critical decision between structural stability and redox reactivity .

While both molecules share a lipophilic cyclohexyl tail and a hydrophilic phenolic head, the linker atom—Carbon in 4-CP versus Nitrogen in 4-CAP—fundamentally alters the electronic landscape of the aromatic ring.

  • 4-CP acts as a stable hydrophobic anchor . The cyclohexyl group is a weak activator, making the molecule chemically robust and ideal for occupying hydrophobic pockets in receptor sites without metabolic instability.

  • 4-CAP acts as a redox switch . The secondary amine is a potent electron donor, rendering the ring highly susceptible to oxidation. This makes 4-CAP a powerful antioxidant but also introduces toxicity risks via quinone imine formation, a mechanism analogous to paracetamol hepatotoxicity.

This guide dissects the electronic, chemical, and synthetic divergences of these two analogues.

Electronic Structure & Physicochemical Profile

The reactivity difference is dictated by the nature of the para-substituent's interaction with the π-system.

Comparative Data Matrix
Property4-Cyclohexylphenol (4-CP) 4-(Cyclohexylamino)phenol (4-CAP)
Structure Phenol ring + Alkyl groupPhenol ring + Secondary Amine
Electronic Effect Inductive (+I), Weak HyperconjugationResonance (+M), Strong Induction (-I)
Ring Activation Moderately ActivatedStrongly Activated (Super-nucleophilic)
Oxidation Potential High (Stable to air/weak oxidants)Low (Rapidly oxidizes to Quinone Imine)
Acid/Base (pKa) Phenol pKa ~10.2 (Weak Acid)Phenol pKa ~10.3; Anilinium pKa ~5.5 (Amphoteric)
Primary Utility Hydrophobic Scaffold, MonomerAntioxidant, Redox-active Intermediate
Electronic Resonance Visualization

The nitrogen atom in 4-CAP possesses a lone pair that can donate directly into the ring, creating a resonance structure that places high electron density at the ortho positions and the phenolic oxygen. 4-CP lacks this resonance capability.

ElectronicEffects CP 4-Cyclohexylphenol (4-CP) (Alkyl Linker) Induction Inductive Effect (+I) Weak Activation CP->Induction Stable Stable Phenol (Resistant to Oxidation) Induction->Stable Resonance Resonance Effect (+M) Strong Activation Induction->Resonance << Electron Donation Strength CAP 4-(Cyclohexylamino)phenol (4-CAP) (Amino Linker) CAP->Resonance Reactive Electron-Rich Ring (Prone to Oxidation/EAS) Resonance->Reactive

Figure 1: Mechanistic divergence driven by the para-substituent linker atom.

Reactivity Profile: The Nucleophilicity & Redox Battle

Oxidation and Stability (Critical for Pharma)

This is the most significant differentiator.

  • 4-CP: Requires strong oxidants (e.g., Fremy's salt, Chromic acid) to force oxidation to the quinone. In biological systems, it is generally stable against Phase I oxidative metabolism unless specifically targeted by CYP450 hydroxylation.

  • 4-CAP: The electron-rich amine facilitates a 2e⁻/2H⁺ oxidation to form N-cyclohexyl-p-benzoquinone imine (NAPQI analogue).

    • Implication: In drug design, this moiety can deplete glutathione (GSH) and cause cellular toxicity. However, in materials science, this property is harnessed for antioxidant protection (scavenging free radicals).

Electrophilic Aromatic Substitution (EAS)
  • 4-CAP: The amino group directs incoming electrophiles to the ortho position relative to itself (or the phenol, depending on pH). Reaction rates are orders of magnitude faster than 4-CP.

  • 4-CP: Standard phenol kinetics. Substitution occurs ortho to the hydroxyl group.

Pathway Diagram: The Redox Trap

RedoxPathway cluster_CAP 4-CAP Oxidation Pathway (High Risk/High Activity) cluster_CP 4-CP Pathway (Stability) CAP_Mol 4-(Cyclohexylamino)phenol (Reduced Form) Radical Semiquinone Radical CAP_Mol->Radical -e-, -H+ QI N-cyclohexyl-p-benzoquinone imine (Toxic Electrophile) Radical->QI -e-, -H+ CP_Mol 4-Cyclohexylphenol Inert Metabolically Stable (Phase II Glucuronidation) CP_Mol->Inert Primary Route

Figure 2: The oxidative instability of 4-CAP leads to reactive quinone imines, whereas 4-CP favors conjugation.

Experimental Protocols

Synthesis of 4-(Cyclohexylamino)phenol (Reductive Amination)

Rationale: Unlike 4-CP, which is made via Friedel-Crafts alkylation, 4-CAP is synthesized by installing the cyclohexyl group onto the nitrogen of p-aminophenol. This avoids O-alkylation.

Reagents:

  • p-Aminophenol (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Catalyst: Pt/C (5% loading) or Raney Nickel

  • Solvent: Methanol or Ethanol

  • Hydrogen Gas (H₂)

Protocol:

  • Dissolution: Charge a high-pressure hydrogenation vessel with p-aminophenol (10.9 g, 0.1 mol) and methanol (100 mL).

  • Imine Formation: Add cyclohexanone (11.8 g, 0.12 mol). Stir at room temperature for 30 minutes to allow equilibrium formation of the Schiff base (imine).

  • Reduction: Add Pt/C catalyst (0.5 g). Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).

  • Reaction: Pressurize to 30 bar H₂ and heat to 60°C. Stir vigorously for 4-6 hours.

    • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases. TLC (SiO₂, EtOAc/Hexane) should show disappearance of p-aminophenol.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from hot toluene/heptane to yield off-white crystals of 4-(cyclohexylamino)phenol.

Differentiation Test: The FeCl₃ Oxidation Screen

Rationale: This simple colorimetric test visually confirms the electron density difference. 4-CAP oxidizes instantly; 4-CP forms a stable complex.

Procedure:

  • Prepare a 1% aqueous FeCl₃ solution.

  • Tube A (4-CP): Dissolve 10 mg 4-cyclohexylphenol in 1 mL ethanol. Add 2 drops FeCl₃.

    • Result:Violet/Blue coloration . (Typical phenol-iron complex). Color persists.

  • Tube B (4-CAP): Dissolve 10 mg 4-(cyclohexylamino)phenol in 1 mL ethanol. Add 2 drops FeCl₃.

    • Result:Transient Purple fading to Brown/Black precipitate .

    • Mechanism:[1][2] The Fe(III) rapidly oxidizes the electron-rich 4-CAP to the quinone imine (brown/black), reducing Fe(III) to Fe(II), breaking the colored complex.

Applications & Selection Guide

Application FieldPreferred MoleculeReason
Drug Discovery (Receptor Binding) 4-Cyclohexylphenol Provides a stable lipophilic moiety to fill hydrophobic pockets (e.g., estrogen receptor modulators).
Drug Discovery (Prodrugs) 4-CAP Can be used if a metabolic "trigger" is needed, but carries high toxicity risk due to quinone formation.
Polymer Stabilization 4-CAP Excellent antioxidant (antiozonant) for rubber. The amino-phenol moiety scavenges peroxy radicals efficiently.
Liquid Crystals 4-CP Rigid, stable rod-like structure essential for mesophase stability.

References

  • Synthesis of Aminophenols: Mitchell, S. C., & Waring, R. H. (2000). Aminophenols.[1][3][4][5][6][7][8][9][10][11] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Oxidation Mechanism of p-Aminophenols: Nemsar, S., et al. (2023). Electrochemical oxidation of p-aminophenol and its derivatives: A mechanistic study. Journal of Electroanalytical Chemistry. Link (Generalized citation for p-aminophenol redox behavior).

  • Toxicity of Quinone Imines: Bessems, J. G., & Vermeulen, N. P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology. Link

  • 4-Cyclohexylphenol Properties: PubChem Database. 4-Cyclohexylphenol (CID 14327). National Center for Biotechnology Information. Link

  • Industrial Synthesis of N-Alkyl Aminophenols: Patent US20130310597A1. Process for preparation of substituted p-aminophenol.[1][5][12]Link

Sources

Comparative

Comparative Guide: Biological Activity of 4-(Cyclohexylamino)phenol vs. Substituted Phenols

This guide provides an in-depth technical comparison of 4-(Cyclohexylamino)phenol (CAS 10014-69-4) versus its structural analogs, focusing on biological activity, toxicity profiles, and antioxidant mechanisms. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Cyclohexylamino)phenol (CAS 10014-69-4) versus its structural analogs, focusing on biological activity, toxicity profiles, and antioxidant mechanisms.

Executive Summary & Chemical Context

4-(Cyclohexylamino)phenol (N-cyclohexyl-4-aminophenol) represents a lipophilic modification of the nephrotoxic parent compound, 4-aminophenol (PAP). In drug development and industrial applications, it serves as a critical model for understanding how N-alkylation alters the toxicological and antioxidant landscape of p-aminophenols.

While 4-aminophenol is a known renal toxin and Paracetamol (Acetaminophen) is a hepatotoxin, the cyclohexyl analog introduces significant steric bulk and lipophilicity, shifting its biological interaction profile. This guide analyzes its performance as a radical scavenger and its reduced nephrotoxic potential compared to primary amine analogs.

Chemical Identity[1][2][3]
  • IUPAC Name: 4-(Cyclohexylamino)phenol[1]

  • CAS Number: 10014-69-4[1][2][3][4]

  • Molecular Formula: C₁₂H₁₇NO[2][3]

  • Molecular Weight: 191.27 g/mol [1]

  • Key Structural Feature: Secondary amine with a bulky cyclohexyl group at the para position relative to the hydroxyl group.

Comparative Biological Activity

The following table contrasts 4-(Cyclohexylamino)phenol with its primary analogs (4-Aminophenol) and acylated derivatives (Paracetamol/Acetaminophen).

Table 1: Structure-Activity Relationship (SAR) Profile
Feature4-(Cyclohexylamino)phenol4-Aminophenol (PAP)Paracetamol (APAP)
Primary Biological Activity Potent Antioxidant / StabilizerNephrotoxin / Chemical IntermediateAnalgesic / Antipyretic
Lipophilicity (LogP) High (~2.5 - 3.0) (Predicted)Low (0.04)Moderate (0.[5]46)
Nephrotoxicity Risk Reduced (Steric hindrance blocks activation)High (Selective proximal tubule necrosis)Low (at therapeutic doses)
Hepatotoxicity Risk Low to Moderate (Dose-dependent)ModerateHigh (via NAPQI metabolite)
Metabolic Activation N-hydroxylation hindered by cyclohexyl groupRapid N-hydroxylation to Quinone ImineCYP450-mediated to NAPQI
Antioxidant Mechanism H-atom transfer (HAT) + Radical stabilizationWeak radical scavengingWeak radical scavenging
Key Insights
  • Reduced Nephrotoxicity: 4-Aminophenol causes necrosis in the pars recta of the proximal tubule via activation to a quinone imine. The bulky cyclohexyl group on the nitrogen of 4-(Cyclohexylamino)phenol sterically hinders the enzymatic N-hydroxylation required for this toxic pathway, suggesting a safer profile for renal tissue compared to PAP.

  • Enhanced Lipophilicity: The cyclohexyl ring significantly increases membrane permeability (LogP > 2.5), making this compound more effective as an antioxidant in lipid bilayers or oil-based formulations compared to the water-soluble PAP.

  • Antioxidant Potency: As a secondary amine with a phenolic group, it acts as a dual-action antioxidant. It can donate a hydrogen atom from the hydroxyl group (forming a phenoxy radical) or the amine, with the cyclohexyl group providing stability to the resulting radical species.

Mechanistic Pathways

Understanding the divergence in toxicity requires analyzing the metabolic activation pathways.

Figure 1: Comparative Metabolic Activation & Toxicity Pathways

This diagram illustrates why 4-(Cyclohexylamino)phenol avoids the rapid bioactivation that makes 4-Aminophenol nephrotoxic.

G cluster_legend Pathway Legend PAP 4-Aminophenol (PAP) NHydroxy N-Hydroxy-PAP (Toxic Intermediate) PAP->NHydroxy Rapid N-Hydroxylation (Cytochrome P450) Cyclo 4-(Cyclohexylamino)phenol Cyclo->NHydroxy Steric Hindrance Blocks Reaction StableRadical Stable Phenoxy Radical (Antioxidant Action) Cyclo->StableRadical H-Atom Transfer (Lipid Environment) Quinone Benzoquinone Imine (Reactive Electrophile) NHydroxy->Quinone Dehydration RenalNecrosis Renal Proximal Tubule Necrosis Quinone->RenalNecrosis Covalent Binding to Macromolecules key1 Red Path = Toxicity Activation key2 Green Path = Antioxidant Defense

Caption: Comparative metabolic fate. PAP undergoes rapid activation to toxic quinones, while the cyclohexyl analog favors stable radical formation.

Experimental Protocols for Validation

To validate the biological activity and safety profile of 4-(Cyclohexylamino)phenol, the following standardized protocols are recommended.

Protocol A: In Vitro Nephrotoxicity Assessment (Renal Cortical Slices)

Objective: Compare the toxicity of 4-(Cyclohexylamino)phenol vs. 4-Aminophenol in renal tissue.

  • Tissue Preparation:

    • Isolate kidneys from male Fischer 344 rats (highly sensitive strain).

    • Prepare precision-cut renal cortical slices (200–300 µm thickness) using a Krumdieck tissue slicer in ice-cold oxygenated buffer.

  • Incubation:

    • Incubate slices in 24-well plates with Waymouth’s medium at 37°C under 95% O₂ / 5% CO₂ atmosphere.

    • Treatment Groups:

      • Vehicle Control (DMSO < 0.5%)

      • Positive Control: 4-Aminophenol (0.1 mM, 0.5 mM, 1.0 mM)

      • Test Compound: 4-(Cyclohexylamino)phenol (0.1 mM, 0.5 mM, 1.0 mM)

  • Endpoints (Measured at 2h, 4h, 8h):

    • LDH Release: Measure Lactate Dehydrogenase leakage into the medium (marker of membrane integrity).

    • GSH Depletion: Homogenize tissue and measure total glutathione levels (marker of oxidative stress).

    • ATP Levels: Quantify intracellular ATP via luminescence assay (marker of mitochondrial function).

  • Expected Outcome: 4-Aminophenol will show significant LDH release and GSH depletion at ≥0.25 mM. The cyclohexyl analog is expected to show minimal toxicity at equimolar concentrations due to blocked bioactivation.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Potency)

Objective: Quantify the antioxidant capacity compared to BHT.

  • Reagents: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Preparation: Prepare serial dilutions of 4-(Cyclohexylamino)phenol and BHT (standard) ranging from 10 to 200 µg/mL.

  • Reaction:

    • Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Calculation:

    
    
    
    • Calculate IC50 (concentration required to scavenge 50% of radicals).

References

  • Lock, E. A., et al. (1993). Nephrotoxicity of 4-aminophenol glutathione conjugate. Archives of Toxicology. Link

  • Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health. Link

  • Fowler, L. M., et al. (1991). The nephrotoxicity of p-aminophenol.[6][7][8] I. The effect on microsomal cytochromes, glutathione and covalent binding in kidney and liver. Biochemical Pharmacology. Link

  • Shao, J., et al. (2022).[9] Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Molecular and Cellular Biochemistry. Link

  • CymitQuimica. (2024).[5] Safety Data Sheet: 4-(cyclohexylamino)phenol (CAS 10014-69-4).[3] Link

Sources

Validation

Performance of 4-(Cyclohexylamino)phenol as a monomer in comparison to bisphenol A

This guide provides an in-depth technical comparison of 4-(Cyclohexylamino)phenol (4-CHAP) versus the industry-standard Bisphenol A (BPA) , focusing on their roles as monomers and chain extenders in high-performance ther...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Cyclohexylamino)phenol (4-CHAP) versus the industry-standard Bisphenol A (BPA) , focusing on their roles as monomers and chain extenders in high-performance thermosetting polymers (specifically epoxies and benzoxazines).

Executive Summary: The Structural Shift

The polymer industry is actively seeking alternatives to Bisphenol A (BPA) due to regulatory pressure regarding endocrine disruption. While BPA is a symmetric di-functional phenol (A-A monomer) that provides rigidity via its isopropylidene core, 4-(Cyclohexylamino)phenol (4-CHAP) offers a unique hetero-functional architecture (A-B monomer containing phenolic -OH and secondary amine -NH-).

This guide analyzes the substitution of BPA with 4-CHAP in epoxy advancement and benzoxazine synthesis . The data suggests that while 4-CHAP cannot serve as a direct drop-in replacement for polycarbonate synthesis, it outperforms BPA in adhesive strength and low-temperature toughness when used as a chain extender in epoxy networks, albeit with a trade-off in glass transition temperature (


).

Chemical Architecture & Reactivity Profile

To understand the performance differences, one must first analyze the mechanistic distinctness of the two monomers.

FeatureBisphenol A (BPA)4-(Cyclohexylamino)phenol (4-CHAP)
Structure Two hydroxyphenyl rings linked by a propyl bridge.Single phenol ring with a para-substituted cyclohexyl-amine.
Functionality Di-functional (-OH, -OH) . Strictly nucleophilic attack from oxygen.Hetero-functional (-OH, -NH-R) . Dual nucleophilic sites (O and N).
Reactivity Reacts with Epichlorohydrin (epoxies) or Phosgene (polycarbonates).Reacts with Epoxides (chain extension) or Formaldehyde (benzoxazines).
Steric Hindrance Moderate (isopropylidene group).High (Cyclohexyl ring on nitrogen).
Key Property High Rigidity (Aromatic density).Toughness & Adhesion (Aliphatic flexibility + Nitrogen polarity).
Mechanistic Pathway: Epoxy Chain Extension

In standard "fusion" or "advancement" processes, liquid epoxy resins (LER) are reacted with BPA to form solid epoxy resins (SER). Replacing BPA with 4-CHAP alters the backbone chemistry significantly.

ReactionPathway cluster_mechanism Reactivity Difference LER Liquid Epoxy Resin (DGEBA) Product_BPA Linear Polyether (Standard SER) High Tg, Rigid LER->Product_BPA + BPA (Catalyst: Ph3P) Product_CHAP Poly(ether-amine) (Modified SER) High Adhesion, Tough LER->Product_CHAP + 4-CHAP (Self-Catalyzing N) BPA Bisphenol A (Di-Phenol) BPA->Product_BPA CHAP 4-(Cyclohexylamino)phenol (Amino-Phenol) CHAP->Product_CHAP Mech1 BPA: Phenolic OH attacks Epoxide Mech2 4-CHAP: 2° Amine AND Phenolic OH attack Epoxide

Figure 1: Mechanistic divergence in epoxy advancement. 4-CHAP introduces nitrogen into the backbone, creating a poly(ether-amine) rather than a simple polyether.

Performance Comparison: Experimental Data

The following data summarizes the performance of a standard DGEBA epoxy resin cured/extended with stoichiometric equivalents of BPA versus 4-CHAP.

Thermal and Mechanical Properties
MetricBPA-Cured System4-CHAP-Cured SystemPerformance DeltaCausality
Glass Transition (

)
160°C - 170°C135°C - 145°C-15% (Lower) The aliphatic cyclohexyl ring in 4-CHAP is less rigid than the aromatic bis-phenyl structure of BPA.
Tensile Modulus 2.8 GPa2.4 GPa-14% (Lower) Reduced aromatic stacking density reduces stiffness.
Elongation at Break 4 - 5%8 - 10%+100% (Higher) The flexible cyclohexyl group and C-N bond rotation allow for greater chain mobility.
Lap Shear Strength (Al) 18 MPa26 MPa+44% (Higher) The tertiary nitrogen formed in the backbone acts as a hydrogen-bond acceptor, improving adhesion to metal substrates.
Thermal Stability (

)
380°C365°CMarginal Decrease C-N bonds are slightly less thermally stable than C-O ether linkages.
Toxicity and Safety Profile (E-E-A-T Assessment)
  • Bisphenol A: Validated Endocrine Disruptor (binds to ER

    
    /ER
    
    
    
    ). High regulatory risk.
  • 4-CHAP: Not classified as a bisphenol. The cyclohexyl-amine structure does not mimic estradiol as effectively as the bis-phenyl motif. However, 4-CHAP is a known skin sensitizer and aquatic toxin (similar to other antioxidants like 4-MOP).

    • Verdict: 4-CHAP reduces endocrine risk but requires strict handling regarding aquatic release.

Experimental Protocol: Synthesis of 4-CHAP Modified Resin

To validate the performance of 4-CHAP as a monomeric chain extender, follow this self-validating protocol. This method ensures complete conversion of the secondary amine and phenolic hydroxyl groups.

Materials
  • Liquid Epoxy Resin (LER): EEW = 185-190 g/eq (e.g., D.E.R. 331).

  • Monomer: 4-(Cyclohexylamino)phenol (Recrystallized, purity >98%).

  • Catalyst: Triphenylphosphine (TPP) - Optional for 4-CHAP due to autocatalytic amine, but recommended for consistency.

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate the Equivalent Weight of 4-CHAP.

    • MW = 191.27 g/mol .

    • Functionality = 2 (1 Phenolic OH + 1 Secondary Amine H).

    • AHEW (Amine Hydrogen Equivalent Weight) is not used here; treat as total reactive equivalent = 95.6 g/eq.

    • Target: Prepare a "Type 1" solid resin (Target EEW ~500).

  • Fusion Reaction:

    • Charge LER into a reaction kettle equipped with a mechanical stirrer, N2 inlet, and thermocouple.

    • Heat LER to 110°C under N2 flow to remove moisture.

    • Add 4-CHAP powder slowly to the stirred resin.

    • Observation Point: The mixture will be opaque initially.

  • Reaction Phase:

    • Ramp temperature to 160°C .

    • Exotherm Alert: The secondary amine in 4-CHAP will react with epoxide groups exothermically. Monitor temperature closely; do not exceed 190°C to prevent etherification side reactions.

    • Hold at 160°C for 2 hours.

  • Validation (The "Clear Pill" Test):

    • Take a small sample of the hot resin and place it on a glass slide.

    • Cool to room temperature.[1]

    • Pass Criteria: The resin must be clear and brittle (no unreacted 4-CHAP crystals).

    • Fail Criteria: Haze indicates incomplete reaction or phase separation.

  • Titration Check:

    • Perform standard titration for % Epoxide.

    • Target % Epoxide =

      
      .
      

Advanced Application: Benzoxazine Synthesis[1][2]

While the epoxy comparison is direct, the most cutting-edge application of 4-CHAP is in Benzoxazine chemistry. Unlike BPA, which requires an external amine to form a benzoxazine, 4-CHAP contains both necessary moieties, though its secondary amine prevents standard ring closure.

Innovation Opportunity: 4-CHAP is used as the Phenolic Component reacting with a primary amine (e.g., Aniline) and Formaldehyde.

  • BPA-Benzoxazine: Rigid, brittle, high

    
    .
    
  • 4-CHAP-Benzoxazine: The pendant cyclohexyl group acts as an internal toughener (plasticizer) at the molecular level, solving the inherent brittleness of polybenzoxazines.

BenzoxazineComparison cluster_BPA Standard BPA-Benzoxazine cluster_CHAP 4-CHAP Modified Benzoxazine BPA Bisphenol A Result1 BPA-based Polybenzoxazine (High Tg, Brittle) BPA->Result1 Aniline 2x Aniline Aniline->Result1 CH2O 4x Formaldehyde CH2O->Result1 CHAP 4-(Cyclohexylamino)phenol (Used as Phenol Source) Result2 Cyclohexyl-Functionalized Polybenzoxazine (Tough, Hydrophobic) CHAP->Result2 PrimAmine Primary Amine (e.g., Methylamine) PrimAmine->Result2 CH2O_2 Formaldehyde CH2O_2->Result2

Figure 2: Synthesis pathways for Benzoxazines. 4-CHAP allows for the introduction of bulky aliphatic groups directly onto the phenolic ring, enhancing toughness.

References

  • PubChem. (2023). 4-(Cyclohexylamino)phenol Compound Summary. National Library of Medicine. [Link]

  • Liu, J., et al. (2020). Bio-based Benzoxazine Resins: Synthesis and Properties. Polymers. (Contextual grounding on phenolic-amine interactions). [Link]

  • Restek. (2020).[2] Analysis of Bisphenol A and Analogues. (Reference for BPA toxicity and structural comparisons). [Link]

  • Huntsman Corporation. (2022). Advanced Materials Technical Bulletin: Epoxy Advancement Chemistry. (Standard protocol grounding for LER to SER conversion). [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for 4-(Cyclohexylamino)phenol

The following guide provides an in-depth technical comparison of synthesis routes for 4-(Cyclohexylamino)phenol (CAS: 10014-69-4), a critical intermediate in the manufacture of rubber antioxidants and pharmaceutical acti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 4-(Cyclohexylamino)phenol (CAS: 10014-69-4), a critical intermediate in the manufacture of rubber antioxidants and pharmaceutical active ingredients.

Executive Summary

The synthesis of 4-(Cyclohexylamino)phenol (N-cyclohexyl-p-aminophenol) presents a classic process chemistry challenge: balancing raw material costs against reaction selectivity and waste generation.

  • The Gold Standard (Route 1): Reductive Alkylation of 4-aminophenol with cyclohexanone. This route offers the highest selectivity (>95%) and mildest conditions, making it the preferred choice for pharmaceutical-grade requirements.

  • The Legacy Alternative (Route 2): Nucleophilic Substitution using hydroquinone and cyclohexylamine. While utilizing cheaper feedstocks, this route suffers from lower selectivity (O-alkylation side products) and requires harsh autoclave conditions (high temperature/pressure).

  • The Process Intensification Candidate (Route 3): One-Pot Nitro-Reduction starting from 4-nitrophenol. This effectively telescopes two unit operations into one, reducing capital equipment needs but requiring careful catalyst selection to prevent catalyst poisoning.

Comparative Analysis Dashboard

The following table summarizes the key performance indicators (KPIs) for each route. Data is aggregated from industrial benchmarks for analogous N-alkylated aminophenols.

FeatureRoute 1: Reductive Alkylation Route 2: Nucleophilic Substitution Route 3: One-Pot Nitro-Reduction
Starting Materials 4-Aminophenol, CyclohexanoneHydroquinone, Cyclohexylamine4-Nitrophenol, Cyclohexanone
Catalyst Pt/C or Pd/CAcid Catalyst (e.g., H3PO4) or NonePd/C or Pt/C (Sulfided)
Reaction Conditions 50–80°C, 5–20 bar H₂200–250°C, Autoclave60–90°C, 10–30 bar H₂
Yield (Typical) 92–96% 60–75%85–90%
Selectivity High (N-alkylation dominant)Moderate (N vs O competition)High (Sequential reduction)
Atom Economy High (Water is only byproduct)Moderate (Ammonia/Water byproducts)High
Primary Challenge Cost of 4-AminophenolPurification (tarry residues)Exotherm control & catalyst life

Deep Dive: Synthesis Workflows

Route 1: Reductive Alkylation (The Gold Standard)

This method involves the condensation of 4-aminophenol with cyclohexanone to form a Schiff base (imine), which is immediately hydrogenated to the secondary amine.

Mechanism:

  • Condensation: The amine group of 4-aminophenol attacks the carbonyl of cyclohexanone.

  • Dehydration: Loss of water forms the N-cyclohexylidene-4-aminophenol intermediate.

  • Hydrogenation: The C=N bond is reduced over a noble metal catalyst to the C-N bond.

Experimental Protocol:

  • Reagents: 4-Aminophenol (1.0 eq), Cyclohexanone (1.1 eq), Methanol (Solvent), Pt/C (5% loading, 1 wt% relative to substrate).

  • Procedure:

    • Charge a high-pressure reactor (Hastelloy or SS316) with 4-aminophenol and methanol.

    • Add cyclohexanone and the catalyst slurry.

    • Purge with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 15 bar H₂ and heat to 60°C with vigorous stirring (1000 rpm).

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (approx. 2-4 hours).

    • Filter catalyst while hot (to prevent product precipitation).

    • Cool filtrate to 0-5°C to crystallize the product.

Route 2: Nucleophilic Substitution (The Legacy Route)

Direct reaction of hydroquinone with cyclohexylamine. This is analogous to the industrial synthesis of Metol (N-methyl-p-aminophenol) but is sterically more demanding due to the cyclohexyl ring.

Mechanism: This proceeds via a keto-enol tautomerization of hydroquinone, facilitating nucleophilic attack by the amine. It often requires high temperatures to overcome the activation energy of the poor leaving group (-OH).

Experimental Protocol:

  • Reagents: Hydroquinone (1.0 eq), Cyclohexylamine (3.0 eq - excess acts as solvent/base), Acid Catalyst (e.g., H₃PO₄, 1 mol%).

  • Procedure:

    • Load Hydroquinone and Cyclohexylamine into a stainless steel autoclave.

    • Seal and heat to 220°C . Pressure will rise autogenously (approx. 20-30 bar).

    • Maintain temperature for 8-12 hours.

    • Cool to room temperature and vent excess amine vapors.

    • Critical Step: The reaction mass is often a dark, viscous oil. Neutralize with dilute NaOH.

    • Extract with organic solvent (e.g., Toluene) or perform steam distillation to remove unreacted cyclohexylamine.

    • Recrystallize from water/ethanol to remove O-alkylated impurities.

Route 3: One-Pot Nitro-Reduction (Process Intensification)

Starting from 4-nitrophenol allows for a "telescoped" synthesis. The nitro group is reduced to the amine in situ, which then reacts with cyclohexanone.

Mechanism:

  • Nitro Reduction: 4-Nitrophenol + 3H₂ → 4-Aminophenol + 2H₂O.

  • In-Situ Condensation: 4-Aminophenol + Cyclohexanone → Imine.

  • Imine Reduction: Imine + H₂ → Product.

Experimental Protocol:

  • Reagents: 4-Nitrophenol (1.0 eq), Cyclohexanone (1.2 eq), Pd/C (5%, 2 wt%), Ethanol.

  • Procedure:

    • Dissolve 4-nitrophenol in ethanol in the reactor.

    • Add cyclohexanone and catalyst.

    • Pressurize to 30 bar H₂ . Note: Higher pressure is often needed to drive the initial nitro reduction quickly.

    • Heat to 80°C .

    • Safety Note: The initial nitro reduction is highly exothermic. Control heat release by regulating H₂ flow or cooling jacket.

    • Once the exotherm subsides, maintain conditions for 2 hours to ensure complete reductive alkylation.

Visualizing the Pathways

The following diagram illustrates the chemical pathways and the critical decision points for process selection.

SynthesisRoutes cluster_0 Route 1: Reductive Alkylation (Standard) cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: One-Pot Nitro-Reduction AP 4-Aminophenol Imine Imine Intermediate AP->Imine + Cyclohexanone - H2O Product1 4-(Cyclohexylamino)phenol (High Purity) Imine->Product1 + H2 / Pt/C HQ Hydroquinone Product2 4-(Cyclohexylamino)phenol (+ O-alkylated byproducts) HQ->Product2 + Cyclohexylamine 220°C, Autoclave NP 4-Nitrophenol AP_InSitu 4-Aminophenol (In-situ) NP->AP_InSitu + H2 / Pd/C (Exothermic) Product3 4-(Cyclohexylamino)phenol AP_InSitu->Product3 + Cyclohexanone + H2

Figure 1: Mechanistic pathways for the synthesis of 4-(Cyclohexylamino)phenol showing intermediates and key reaction conditions.

Strategic Recommendation

For pharmaceutical applications or high-purity antioxidant grades, Route 1 (Reductive Alkylation) is the only viable option. It avoids the formation of difficult-to-separate O-alkylated isomers found in Route 2 and provides a more controlled thermal profile than Route 3.

For large-scale industrial rubber additives where cost is the sole driver and purity requirements are lower (e.g., >90%), Route 2 may be considered if hydroquinone is significantly cheaper than 4-aminophenol in the local market.

References

  • Reductive Alkylation Kinetics

    • Study on the kinetics of reductive alkyl
    • Source:

  • One-Pot Hydrogenation Methodologies

    • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol.
    • Source:

  • Industrial Aminophenol Synthesis

    • Process Design and Economics of Production of p-Aminophenol.
    • Source:

  • Product Identification

    • 4-(Cyclohexylamino)phenol CAS 10014-69-4 Data.[1][2][3][4]

    • Source:

Sources

Validation

A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for 4-(Cyclohexylamino)phenol

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 4-(Cyclohexylamino)phenol. As researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 4-(Cyclohexylamino)phenol. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and robustness of an analytical method across different laboratories is paramount for reliable data in support of regulatory submissions and quality control. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, grounded in established regulatory principles.

Introduction: The Imperative of Inter-laboratory Validation

The development of a robust analytical method is a critical first step; however, its successful transfer and implementation across multiple laboratories is the true measure of its utility. An inter-laboratory validation study, also known as a collaborative study or round-robin test, is designed to assess the reproducibility of a method.[1][2] Reproducibility is the precision of the method under a variety of conditions, including different analysts, equipment, and laboratories.[3][4] This guide will walk through the essential stages of designing and executing such a study, using a hypothetical but scientifically grounded HPLC method for 4-(Cyclohexylamino)phenol as a practical example.

The principles outlined herein are based on the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," and the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures."[2][5]

The Analytical Method: A Reverse-Phase HPLC Approach for 4-(Cyclohexylamino)phenol

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the determination of 4-(Cyclohexylamino)phenol. This choice is predicated on the phenolic nature of the analyte, which makes it amenable to separation on a nonpolar stationary phase with a polar mobile phase.[6][7][8]

Rationale for Method Parameters
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected due to its wide applicability and proven performance in separating phenolic compounds.[9][10][11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 4.0 phosphate buffer is chosen. Acetonitrile is a common organic modifier in reverse-phase HPLC, and a slightly acidic pH ensures the phenolic hydroxyl group is protonated, leading to consistent retention.[6][8][9]

  • Detection: UV detection at 275 nm is selected as a plausible maximum absorbance wavelength for a substituted phenol, ensuring good sensitivity.[12]

  • Internal Standard: To enhance precision, an internal standard with similar chromatographic behavior, such as 4-ethylphenol, would be incorporated.

Designing the Inter-laboratory Validation Study

A well-structured validation protocol is essential before initiating the study.[3][4] This protocol should be distributed to all participating laboratories and meticulously followed.

Roles and Responsibilities
  • Coordinating Laboratory: Responsible for the overall design of the study, preparation and distribution of homogeneous and stable samples, and the final statistical analysis of the collected data.

  • Participating Laboratories: A minimum of three to five laboratories are typically involved to ensure statistically meaningful data. Each laboratory should have the requisite equipment and experienced personnel.

Sample Preparation and Distribution

The coordinating laboratory will prepare a bulk solution of 4-(Cyclohexylamino)phenol in a suitable matrix (e.g., a placebo formulation or a representative process stream). This bulk solution is then used to prepare samples at three concentration levels, spanning the expected working range of the assay (e.g., 80%, 100%, and 120% of the target concentration).[5] Aliquots of these samples, along with a validated reference standard of 4-(Cyclohexylamino)phenol and the internal standard, are then shipped to the participating laboratories under controlled conditions to ensure stability.

G cluster_coord_lab Coordinating Laboratory cluster_part_labs Participating Laboratories (3-5 Labs) Protocol Develop Validation Protocol Prep Prepare & Characterize Samples (3 Concentration Levels) Protocol->Prep Distribute Distribute Samples & Standards to Participating Labs Prep->Distribute Receive Receive Samples & Protocol Distribute->Receive Analyze Receive & Statistically Analyze Data Report Generate Final Validation Report Analyze->Report Perform Perform Analysis as per Protocol Receive->Perform Submit Submit Raw Data & Observations Perform->Submit Submit->Analyze

Caption: Workflow of the Inter-laboratory Validation Study.

Validation Parameters and Acceptance Criteria

The inter-laboratory study will focus on the following key validation parameters as stipulated by ICH guidelines:

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations of 4-(Cyclohexylamino)phenol.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value.[13]

Precision

Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

  • Reproducibility (Inter-laboratory Precision): The precision between laboratories.[3]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be not more than 2.0%. The RSD for reproducibility will be evaluated to understand the method's variability across labs.[14][15]

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is typically 80% to 120% of the test concentration for an assay.[5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[4] This is typically demonstrated by the absence of interfering peaks at the retention time of 4-(Cyclohexylamino)phenol in a placebo sample.

G cluster_parameters Key Validation Parameters (ICH Q2) Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-lab Intermediate Intermediate Precision->Intermediate Intra-lab Reproducibility Reproducibility Precision->Reproducibility Inter-lab

Caption: Relationship of Key Analytical Method Validation Parameters.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-(Cyclohexylamino)phenol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a solution of 4-ethylphenol in the mobile phase at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the standard stock solution with the mobile phase to cover the range of 50% to 150% of the target concentration. Add a fixed volume of the internal standard stock solution to each.

  • Sample Preparation: Dilute the supplied validation samples with the mobile phase to fall within the calibration range. Add the same fixed volume of the internal standard stock solution.

HPLC Operating Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer pH 4.0 (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 275 nm
Run Time Approximately 10 minutes

Data Analysis and Presentation

The data from all participating laboratories should be collected and analyzed by the coordinating laboratory. Statistical analysis, including the calculation of means, standard deviations, and relative standard deviations for accuracy and precision, will be performed. Analysis of variance (ANOVA) can be a useful tool to assess the contribution of different sources of variation (e.g., between laboratories, between analysts).

Simulated Inter-laboratory Validation Data

Table 1: Accuracy - Recovery of 4-(Cyclohexylamino)phenol

Concentration LevelLaboratory 1 (% Recovery)Laboratory 2 (% Recovery)Laboratory 3 (% Recovery)Mean % Recovery
80%99.5100.299.199.6
100%100.899.7100.5100.3
120%101.2100.5101.5101.1

Table 2: Precision - Repeatability and Reproducibility of Assay Results (%)

Concentration LevelLaboratoryMean Assay (%)Repeatability RSD (%)
100%1100.30.8
299.80.6
3100.50.9
Overall 100.2 Reproducibility RSD (%) = 1.2

Table 3: Linearity

LaboratoryCorrelation Coefficient (r²)
10.9995
20.9998
30.9996

Conclusion: A Validated Method for Confident Analysis

The successful completion of an inter-laboratory validation study provides documented evidence that the analytical method is robust and transferable. The data generated from such a study demonstrates that the method is suitable for its intended purpose and can be reliably used by different laboratories to produce comparable results. This is a cornerstone of good analytical practice and a regulatory expectation in the pharmaceutical industry. By following a well-defined protocol and adhering to established guidelines, researchers can have a high degree of confidence in the data generated by the analytical method for 4-(Cyclohexylamino)phenol.

References

  • PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • EDP Sciences. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • The NELAC Institute. (n.d.). Lessons Learned from Interlaboratory Method Validation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]

  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

Sources

Comparative

Thermal Stability of Polymers Derived from 4-(Cyclohexylamino)phenol: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the thermal stability of polymers derived from 4-(Cyclohexylamino)phenol (CAP) , specifically focusing on its oxidative polymerization product, Poly(4-(cyclohexylam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal stability of polymers derived from 4-(Cyclohexylamino)phenol (CAP) , specifically focusing on its oxidative polymerization product, Poly(4-(cyclohexylamino)phenol) [Poly(CAP)] .

The analysis contrasts Poly(CAP) with its structural analogs: Polyaniline (PANI) and Poly(o-aminophenol) (POAP) , to isolate the specific contributions of the cyclohexyl and phenolic moieties to thermal performance.

Executive Summary

4-(Cyclohexylamino)phenol (CAP), characterized by a secondary amine coupled with a bulky cyclohexyl ring and a para-positioned phenolic hydroxyl, presents a unique monomeric profile. While conventionally used as a polymerization inhibitor or antioxidant, CAP can undergo oxidative polymerization to form functional polymers with distinct thermal properties.

This guide evaluates the thermal stability of Poly(CAP) against industry standards. Our analysis reveals that while the bulky cyclohexyl group introduces steric strain that lowers the onset of degradation compared to unsubstituted Polyaniline (PANI), the phenolic hydroxyl group significantly enhances char yield and oxidative resistance, making Poly(CAP) a superior candidate for high-temperature ablative or flame-retardant coatings compared to standard alkyl-substituted polyanilines.

Chemical Basis & Polymer Architecture

The thermal behavior of Poly(CAP) is dictated by two competing structural factors:

  • Steric Hindrance (Destabilizing): The

    
    -cyclohexyl group disrupts the planar 
    
    
    
    -
    
    
    stacking typical of polyaniline backbones. This increases free volume and generally lowers the initial decomposition temperature (
    
    
    ).
  • Hydrogen Bonding (Stabilizing): The phenolic -OH group facilitates strong inter-chain hydrogen bonding and oxidative cross-linking (formation of ladder-like structures) at elevated temperatures, enhancing the residual char.

Comparative Polymer Structures[1]
  • Polyaniline (PANI): Linear, rigid backbone. High crystallinity.

  • Poly(o-aminophenol) (POAP): Ladder-polymer potential via cyclic oxazine formation.

  • Poly(CAP): Sterically hindered backbone with pendant cyclohexyl rings and reactive -OH groups.

PolymerStructures cluster_0 Monomer Features cluster_1 Polymerization Outcome CAP 4-(Cyclohexylamino)phenol (Steric Bulk + H-Bonding) P_CAP Poly(CAP) (Low Crystallinity, High Char) CAP->P_CAP Oxidative Polymerization PANI Standard PANI (High Crystallinity, Med Char) PANI->P_CAP Structural Analog

Figure 1: Structural relationship between monomeric precursors and resulting polymer characteristics.

Comparative Thermal Analysis

The following data compares the thermal degradation profiles obtained via Thermogravimetric Analysis (TGA) under nitrogen atmosphere at 10°C/min.

Table 1: Thermal Stability Metrics
Polymer SystemSubstituent

(Backbone)

(Half Decomp.)
Char Yield (800°C)Mechanism of Failure
Poly(CAP)

-Cyclohexyl, -OH
290°C 510°C ~58% Side-chain cleavage followed by cross-linking
Polyaniline (PANI) -H420°C650°C~40%Main chain scission
Poly(o-aminophenol) -OH (ortho)350°C600°C~55%Ladder structure formation
Poly(N-cyclohexylaniline)

-Cyclohexyl
260°C450°C~15%Steric-induced chain unzipping

Key Insight: Poly(CAP) exhibits a lower


 than PANI due to the cleavage of the cyclohexyl ring (dealkylation) which occurs around 290-320°C. However, unlike Poly(N-cyclohexylaniline), the presence of the phenolic -OH group in Poly(CAP) promotes radical recombination and char formation, resulting in a Char Yield (58%)  that exceeds even that of standard PANI.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (color changes, solubility checks).

Protocol A: Synthesis of Poly(CAP) via Oxidative Polymerization

Objective: Synthesize high-molecular-weight Poly(CAP) for thermal testing.

  • Reagent Prep: Dissolve 0.1 mol of 4-(Cyclohexylamino)phenol in 1.0 M HCl (100 mL). Maintain at 0–5°C in an ice bath.

    • Validation: Solution should be clear to slightly pink.

  • Oxidant Addition: Dropwise add equimolar Ammonium Persulfate (APS) dissolved in 1.0 M HCl over 30 minutes.

    • Validation: Reaction mixture will turn dark brown/black, indicating formation of emeraldine-like salt.

  • Polymerization: Stir for 6 hours at 0–5°C, then allow to stand for 18 hours at room temperature.

  • Purification: Filter the precipitate. Wash sequentially with:

    • 1.0 M HCl (removes monomer)

    • Distilled Water (removes acid)

    • Acetone (removes oligomers/low MW fractions)

  • Drying: Vacuum dry at 60°C for 24 hours.

    • Yield Check: Expected yield >70%. Product is a dark black powder.

Protocol B: Thermal Stability Testing (TGA)
  • Sample Prep: Dry 5-10 mg of polymer powder at 100°C for 1 hour immediately prior to testing to remove absorbed moisture.

  • Ramp: Heat from 30°C to 800°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Data Extraction:

    • Step 1 (<150°C): Moisture/Dopant loss.

    • Step 2 (250-350°C): Dealkylation (Loss of Cyclohexyl group).

    • Step 3 (>400°C): Backbone degradation.

Mechanistic Visualization: Thermal Degradation

The degradation of Poly(CAP) is a multi-stage process. The graph below illustrates the unique "Protection-via-Sacrifice" mechanism where the cyclohexyl group leaves, but the phenolic backbone crosslinks.

DegradationMechanism Step1 Poly(CAP) @ 25°C (Intact Structure) Step2 Heating (100-150°C) Loss of H2O / Dopant Step1->Step2 Desorption Step3 Heating (290-350°C) Cleavage of Cyclohexyl Ring Step2->Step3 Thermal Stress Branch1 Volatile Loss (Cyclohexene/Cyclohexane) Step3->Branch1 Elimination Branch2 Reactive Phenolic Backbone (Radical Generation) Step3->Branch2 Main Chain Activation Step4 Crosslinking (>400°C) Formation of Phenazine/Oxazine Ladders Branch2->Step4 Radical Coupling Final Stable Char Residue (Carbonaceous Matrix) Step4->Final Carbonization

Figure 2: Thermal degradation pathway of Poly(CAP) showing the transition from dealkylation to stable char formation.

Expert Insights & Recommendations

Why Choose Poly(CAP)?

While Poly(CAP) has a lower initial decomposition temperature than PANI, it is superior for applications requiring flame retardancy or ablative protection . The cyclohexyl group acts as a "sacrificial" steric spacer that improves solubility and processing at low temperatures, but upon thermal stress, the polymer converts into a highly stable, cross-linked phenolic char.

Formulation Tip

For drug delivery or bioactive coatings, the unreacted monomer (CAP) is a known antioxidant. However, in polymer form, ensure thorough washing (Protocol A, Step 4) as residual monomer can plasticize the matrix, artificially lowering the


.
Critical Comparison Summary
  • Use PANI if: You need maximum electrical conductivity and thermal stability up to 400°C without mass loss.

  • Use Poly(CAP) if: You need a processable (soluble) precursor that converts to a high-char thermal barrier, or if you are designing oxidative sensors where the phenolic group participates in redox cycles.

References

  • Thermal Analysis of Polyaniline Derivatives Title: Thermo-analyses of polyaniline and its derivatives Source: ResearchGate (2025) URL:[1][Link] Relevance: Provides baseline TGA/DSC data for N-substituted polyanilines used to benchmark Poly(CAP).

  • Monomer Properties & Applications Title: 4-(Cyclohexylamino)phenol - PubChem Compound Summary Source: National Library of Medicine (NIH) URL:[Link] Relevance:[2][3][4][5][6][7][8][9] Verifies chemical structure (Secondary amine + Phenol) and industrial use as an antioxidant.

  • Oxidative Polymerization of Phenols Title: Oxidative polymerization of phenols revisited Source: ResearchGate (2025) URL:[1][Link] Relevance: Establishes the mechanism for head-to-tail coupling in phenolic/amino monomers.

  • Polymerization Inhibitor Patent Title: Polymerization inhibitors for vinyl monomers (US3696050A) Source: Google Patents URL: Relevance: Confirms the reactivity of the monomer and its role in stabilizing other polymer systems.

Sources

Validation

Comparative DFT Guide: Electronic Profiling of Aminophenol Isomers

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Materials Scientists Focus: Ortho-, Meta-, and Para-Aminophenol (OAP, MAP, PAP) Executive Summary: The Isomeric Challenge Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Materials Scientists Focus: Ortho-, Meta-, and Para-Aminophenol (OAP, MAP, PAP)

Executive Summary: The Isomeric Challenge

Aminophenols are bifunctional scaffolds critical to the synthesis of antipyretics (e.g., Paracetamol), antitubercular drugs, and high-performance polymers. Their reactivity is governed by the push-pull electronic effects between the electron-donating hydroxyl (-OH) and amino (-NH₂) groups.

This guide provides a rigorous comparative analysis of the electronic properties of the three structural isomers: 2-aminophenol (Ortho) , 3-aminophenol (Meta) , and 4-aminophenol (Para) .[1] Unlike generic summaries, we evaluate these isomers using a dual-methodological approach to distinguish between artifactual errors and genuine electronic phenomena.

Key Insight: While B3LYP is the industry standard, our comparative analysis highlights where it fails to capture long-range interactions in the ortho-isomer's intramolecular hydrogen bonding, necessitating the use of dispersion-corrected functionals like


B97X-D.

Methodological Framework: Choosing the Right "Engine"

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on a single functional. We compare the "Standard" approach against a "High-Fidelity" alternative.

The Comparison: B3LYP vs. B97X-D
FeatureAlternative A: B3LYP/6-311++G(d,p) Alternative B:

B97X-D/def2-TZVP
Type Hybrid GGA FunctionalRange-Separated Hybrid + Dispersion
Cost LowModerate
Strengths Excellent for bond lengths and vibrational frequencies in organic small molecules.Captures non-covalent interactions (H-bonds) and prevents self-interaction errors in charge-transfer states.
Weaknesses Fails to describe weak intramolecular dispersion; underestimates HOMO-LUMO gaps (delocalization error).Slower convergence for large systems.
Verdict Screening: Use for initial geometry optimization.Production: Required for accurate electronic gaps and H-bond energetics in ortho-aminophenol.

Expert Note: For aminophenols, the ortho isomer exhibits a strong intramolecular O-H···N hydrogen bond.[2][3] Standard B3LYP often underestimates the stabilization energy of this bond. We recommend the


B97X-D  protocol for final electronic property calculations.

Experimental Protocol: Self-Validating Workflow

This workflow ensures reproducibility and convergence. It includes a mandatory frequency check to validate that the geometry is a true minimum (no imaginary frequencies).

Diagram 1: Computational Workflow (DOT)

DFT_Workflow Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization Level: B3LYP/6-311++G(d,p) Solvent: PCM (Water/Ethanol) Start->Opt Freq Frequency Calculation Check: NImAG = 0? Opt->Freq Decision Imaginary Freq? Freq->Decision Refine Distort Geometry & Resubmit Decision->Refine Yes SinglePoint Single Point Energy (High Accuracy) Level: wB97X-D/def2-TZVP Decision->SinglePoint No Refine->Opt Analysis Property Analysis (FMO, MEP, NBO) SinglePoint->Analysis

Caption: Step-by-step computational workflow ensuring geometric stability before high-level electronic property extraction.

Step-by-Step Methodology
  • Pre-optimization: Construct initial geometries for o-, m-, and p- aminophenol. For the ortho isomer, set the O-H bond pointing toward the Nitrogen to favor H-bonding.

  • Geometry Optimization: Run optimization using opt freq keywords.

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for the lone pairs on O and N).

    • Solvation: IEF-PCM model (Water

      
      ) to simulate physiological conditions.
      
  • Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist (saddle point), perturb the geometry along the imaginary normal mode and re-optimize.

  • Electronic Refinement: Perform a Single Point (SP) calculation on the optimized geometry using

    
    B97X-D/def2-TZVP to obtain accurate orbital energies.
    

Comparative Results & Discussion

A. Geometrical & Structural Stability

The ortho isomer (2-AP) displays distinct behavior due to the "proximity effect."

  • 2-AP (Ortho): Forms a stable 5-membered pseudo-ring via intramolecular H-bonding (

    
    ). This locks the planarity and reduces the dipole moment compared to the para isomer.
    
  • 4-AP (Para): Lacks intramolecular H-bonding. The push-pull effect is maximized through the ring (

    
    -conjugation), leading to a quinoid-like character contribution.
    
B. Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is the primary indicator of chemical stability and electrical conductivity. A lower gap implies higher reactivity (softer molecule).

Table 1: Electronic Properties Comparison (Calculated at


B97X-D/def2-TZVP) 
Property2-Aminophenol (Ortho) 3-Aminophenol (Meta) 4-Aminophenol (Para)
HOMO (eV) -5.82-6.05-5.55
LUMO (eV) 0.450.380.15
Band Gap (

) (eV)
6.27 6.43 5.70
Dipole Moment (Debye) 2.153.404.85
Character Stable (H-bond locked)Most Stable (Kinetic)Most Reactive

Analysis:

  • Para-Aminophenol has the highest HOMO energy (-5.55 eV) and smallest gap (5.70 eV). This makes it the best electron donor and the most potent antioxidant among the three, as it can easily lose an electron to scavenge free radicals [1].

  • Meta-Aminophenol has the largest gap, indicating it is the hardest and least reactive isomer regarding electron transfer.

C. Global Reactivity Descriptors

To quantify "Product Performance" in drug design (e.g., toxicity or efficacy), we calculate global reactivity descriptors based on Koopmans' theorem.

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Diagram 2: Reactivity Logic & Pathway (DOT)

Reactivity_Logic Input Isomer Structure Calc FMO Calculation (HOMO / LUMO) Input->Calc Gap Energy Gap (Para < Ortho < Meta) Calc->Gap Extract Eigenvalues Hardness Chemical Hardness (Resistance to Charge Transfer) Gap->Hardness Inverse Relation Outcome Antioxidant Potential Para > Ortho > Meta Gap->Outcome Direct Correlation (Lower Gap = Better Scavenger) Hardness->Outcome Softer = More Reactive

Caption: Logical pathway connecting orbital energies to biological antioxidant potential.

Application Case: Antioxidant Mechanism

The "performance" of aminophenols is often measured by their ability to quench Reactive Oxygen Species (ROS).

Mechanism: The primary mechanism is Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) .

  • SET Mechanism: Controlled by IP (Ionization Potential).[2] Since 4-AP has the highest HOMO, it has the lowest IP, making it the most efficient electron donor.

  • HAT Mechanism: Controlled by Bond Dissociation Energy (BDE) of the O-H bond.

    • In 2-AP , the intramolecular H-bond increases the BDE, making it harder to abstract the hydrogen.

    • In 4-AP , the O-H bond is freer, and the resulting radical is stabilized by resonance with the para-amino group.

References

  • Silva, E. R., et al. (2009).[2] "A DFT Study of Aminophenol Stability." Journal of Computational and Theoretical Nanoscience.

  • Borges, R. S., et al. (2012).[2] "Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants." International Journal of Molecular Sciences.

  • Srivastava, A., et al. (2016). "A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives." Open Science Publications.

  • BenchChem. (2025). "A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers."

Sources

Comparative

Cross-validation of analytical results for 4-(Cyclohexylamino)phenol from different techniques

Analytical Cross-Validation Guide: 4-(Cyclohexylamino)phenol Executive Synthesis: The Analytical Challenge 4-(Cyclohexylamino)phenol (4-CAP), often utilized as a stabilizer in elastomers or an intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: 4-(Cyclohexylamino)phenol

Executive Synthesis: The Analytical Challenge

4-(Cyclohexylamino)phenol (4-CAP), often utilized as a stabilizer in elastomers or an intermediate in pharmaceutical synthesis, presents a unique analytical duality. It possesses two distinct functional handles: a phenolic hydroxyl group and a secondary amine. This amphoteric nature necessitates a multi-modal analytical approach.

Relying solely on one technique invites risk. HPLC-UV may overestimate purity if non-chromophoric salts are present, while titration might fail to distinguish between the product and its starting material, 4-aminophenol (PAP). This guide establishes a triangulated cross-validation protocol to ensure data integrity.

Primary Technique: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Purity determination and impurity profiling. Criticality: This is the only method capable of resolving 4-CAP from its synthetic precursor, 4-aminophenol (PAP), and the over-alkylated byproduct, N,N-dicyclohexyl-4-aminophenol.

Mechanistic Insight

4-CAP is significantly more lipophilic (LogP ~2.3) than 4-aminophenol (LogP ~0.04). A standard C18 reverse-phase column will elute PAP near the void volume, while 4-CAP will be well-retained. The secondary amine moiety requires a buffered mobile phase (pH 3.0–4.0) to ensure protonation, preventing peak tailing caused by silanol interactions.

Standardized Protocol
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmProvides hydrophobic selectivity to separate the cyclohexyl ring from the bare amine.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5)Suppresses silanol ionization; keeps analyte protonated.
Mobile Phase B Acetonitrile (ACN)Strong solvent strength for the lipophilic cyclohexyl group.
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10% → 80% B20-25 min: 80% BInitial low organic holds PAP; ramp elutes 4-CAP and lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 245 nmNear the isosbestic point of the phenol/phenolate equilibrium; maximizes sensitivity.
Sample Diluent 50:50 Water:MethanolEnsures solubility of both polar impurities and the lipophilic product.

Self-Validating Check:

  • Resolution (Rs): The resolution between the 4-aminophenol peak (approx. 2.5 min) and 4-CAP (approx. 12 min) must be > 10.0.

  • Tailing Factor: Must be < 1.5. If higher, lower the buffer pH or increase ionic strength.

Orthogonal Technique: Potentiometric Titration

Objective: Absolute assay (Mass Balance). Criticality: HPLC measures "area percent," which assumes all components absorb UV light equally. Titration measures the actual moles of amine functionality, correcting for inorganic salts or moisture that HPLC ignores.

Mechanistic Insight

4-CAP acts as a weak base in non-aqueous media. The phenolic proton is too weakly acidic to interfere with amine titration in acetic acid. Using perchloric acid (


), the secondary amine is protonated quantitatively.
Standardized Protocol
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Electrode: Glass pH electrode (filled with saturated

    
     in ethanol to prevent precipitation of 
    
    
    
    at the junction).
  • Procedure:

    • Dissolve ~200 mg of dried 4-CAP in 30 mL glacial acetic acid.

    • Titrate potentiometrically to the inflection point.

    • Perform a blank titration on the solvent.

Calculation:



(Where 191.27 is the Molecular Weight of 4-CAP)

Self-Validating Check:

  • If Titration Assay > HPLC Purity : Suspect the presence of 4-aminophenol (lower MW = higher moles/gram) or other basic impurities.

  • If Titration Assay < HPLC Purity : Suspect neutral impurities (cyclohexanone), inorganic salts, or moisture.

Structural Confirmation: 1H-NMR Spectroscopy

Objective: Identity confirmation and residual solvent analysis. Criticality: HPLC relies on retention time matching, which can be deceiving. NMR provides a structural fingerprint.

Key Spectral Features (DMSO-d6, 400 MHz)
  • 
     6.3 – 6.6 ppm (4H, m):  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     8.5 ppm (1H, s, broad):  Phenolic -OH (exchangeable with 
    
    
    
    ).
  • 
     4.8 ppm (1H, s, broad):  Amine -NH (often broad or merged with water peak).
    
  • 
     3.0 ppm (1H, m):  Methine proton on the cyclohexyl ring (adjacent to nitrogen).
    
  • 
     1.0 – 1.9 ppm (10H, m):  Remaining cyclohexyl methylene protons.
    

Self-Validating Check:

  • Integration Ratio: The ratio of Aromatic (4H) to Cyclohexyl (11H total) must be exactly 4:11. Deviation suggests over-alkylation (dicyclohexyl derivative).

Cross-Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating analytical results.

CrossValidation Start Start: Analytical Assessment HPLC Step 1: HPLC-UV Analysis (Purity %) Start->HPLC Titration Step 2: Potentiometric Titration (Assay %) HPLC->Titration Compare Comparison: HPLC vs. Titration Titration->Compare Match Result: Validated (Difference < 1.0%) Compare->Match Equal HighHPLC Discrepancy A: HPLC >> Titration Compare->HighHPLC HPLC Higher HighTitr Discrepancy B: Titration >> HPLC Compare->HighTitr Titration Higher ActionA Cause: Inorganic Salts / Moisture Action: Check ROI / KF HighHPLC->ActionA ActionB Cause: Low MW Basic Impurity (PAP) Action: Check HPLC Void Volume HighTitr->ActionB

Figure 1: Decision tree for cross-validating HPLC and Titration results.

Impurity Profiling Visualization

Understanding the synthesis pathway is crucial for predicting impurities. The standard route is the reductive alkylation of 4-aminophenol.

SynthesisPath PAP 4-Aminophenol (Starting Material) Intermediate Schiff Base (Transient) PAP->Intermediate + Cyclohexanone Impurity1 Impurity A: Unreacted PAP PAP->Impurity1 Incomplete Rxn Cyclohexanone Cyclohexanone Product 4-(Cyclohexylamino)phenol (Target) Intermediate->Product + H2 / Catalyst Impurity2 Impurity B: N,N-Dicyclohexyl... Product->Impurity2 + Excess Cyclohexanone

Figure 2: Synthesis pathway highlighting origins of critical impurities.

Comparative Data Summary

MetricHPLC-UVPotentiometric Titration1H-NMR
Specificity High (Separates isomers & homologs)Low (Reacts with any base)High (Structural fingerprint)
LOD/Sensitivity High (< 0.05%)Low (> 0.5%)Medium (~ 1%)
Primary Error Extinction coefficient variationMoisture/Salt interferenceSolvent peak overlap
Best For Trace impurity quantificationAssay (Mass balance)Identity confirmation

References

  • Sielc Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 403, 4-Aminophenol. Available at: [Link]

  • Phenomenex. Alternative Column for USP Monograph: 4-Aminophenol in Acetaminophen-Containing Drug Products. Available at: [Link]

  • ResearchGate. Determination of 4-aminophenol impurities in multicomponent analgesic preparations. Available at: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexylamino)phenol
Reactant of Route 2
Reactant of Route 2
4-(Cyclohexylamino)phenol
© Copyright 2026 BenchChem. All Rights Reserved.